Tetrahydro-1h-cyclopenta[c]furan-1,3(3ah)-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159314. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,5,6,6a-tetrahydro-3aH-cyclopenta[c]furan-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-6-4-2-1-3-5(4)7(9)10-6/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSRALOLNIBERV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70957299 | |
| Record name | Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70957299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5763-49-5, 35878-28-5 | |
| Record name | Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5763-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-1H-cyclopenta(c)furan-1,3(3aH)-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005763495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5763-49-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159314 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70957299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.806 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione, also known as cis-1,2-Cyclopentanedicarboxylic anhydride, is a saturated bicyclic compound. Its rigid, strained ring system and the presence of a reactive anhydride functional group make it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis, and insights into its potential biological activities based on related structures.
Chemical and Physical Properties
The key chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.
| Property | Value |
| Molecular Formula | C₇H₈O₃ |
| Molecular Weight | 140.14 g/mol |
| CAS Number | 5763-49-5 |
| Appearance | White to off-white solid |
| Melting Point | 73-74 °C[1][2] |
| Boiling Point | 84-86 °C at 0.5 mmHg[1] |
| Density | 1.3 ± 0.1 g/cm³[1] |
| Flash Point | 140.4 ± 15.9 °C |
| Solubility | Information not readily available. Likely soluble in organic solvents. |
Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region due to the protons on the cyclopentane ring. The chemical shifts would be influenced by the anhydride group.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by two strong carbonyl (C=O) stretching bands, which is typical for anhydrides. One band corresponds to the symmetric stretch and the other to the asymmetric stretch. These are expected in the region of 1750-1850 cm⁻¹. A C-O-C stretching band would also be present at a lower wavenumber.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 140. Fragmentation would likely involve the loss of CO and CO₂ from the anhydride moiety.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the dehydration of cis-1,2-cyclopentanedicarboxylic acid.[3]
Reaction Scheme:
Caption: Synthesis of the target compound.
Materials:
-
cis-1,2-Cyclopentanedicarboxylic acid
-
Acetic anhydride
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, add cis-1,2-cyclopentanedicarboxylic acid and an excess of acetic anhydride.
-
Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by the dissolution of the starting diacid.
-
After the reaction is complete (typically a few hours), allow the mixture to cool to room temperature.
-
Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure using a rotary evaporator.
-
The crude product is obtained as a solid or oil.
Purification
Purification of the crude product can be achieved by recrystallization or distillation.
Recrystallization:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., a mixture of ethyl acetate and hexane).
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain the pure product.
Distillation:
-
For liquid or low-melting solids, vacuum distillation can be an effective purification method. The boiling point is reported as 84-86 °C at 0.5 mmHg.[1]
Potential Biological Activity and Signaling Pathways
While there is no specific data on the biological activity of this compound, related compounds containing the cyclopentanedione moiety have shown significant biological effects. These insights can guide future research into the potential applications of this compound.
Inhibition of the NF-κB Signaling Pathway
A related compound, 3-methyl-1,2-cyclopentanedione, has been shown to down-regulate the age-related NF-kappaB (NF-κB) signaling cascade. This pathway is a key regulator of inflammation. Inhibition of this pathway can lead to anti-inflammatory effects.
Caption: Potential inhibition of the NF-κB pathway.
Induction of Mitochondrial Apoptosis
Cyclopentenone prostaglandins, which also contain a five-membered ring, are known to induce apoptosis (programmed cell death) through the mitochondrial pathway. This suggests that other cyclopentanedione-containing molecules might share this pro-apoptotic activity, which is a key area of interest in cancer research.
Caption: Potential induction of mitochondrial apoptosis.
Safety and Handling
This compound is classified as harmful if swallowed and causes serious eye damage. It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a versatile synthetic intermediate with potential for further exploration in medicinal chemistry and materials science. This guide provides a foundational understanding of its properties and synthesis. The suggested biological activities, based on related compounds, open avenues for future research into its therapeutic potential. Further investigation is required to fully characterize its spectral properties and biological functions.
References
An In-Depth Technical Guide to the Synthesis and Characterization of Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione, a valuable building block in organic synthesis. This document details established synthetic methodologies, purification techniques, and key analytical data.
Introduction
This compound, also known as cis-1,2-cyclopentanedicarboxylic anhydride, is a cyclic anhydride with the chemical formula C₇H₈O₃. Its rigid, bicyclic structure makes it a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₈O₃ | |
| Molecular Weight | 140.14 g/mol | |
| CAS Number | 5763-49-5 | |
| Appearance | White to off-white solid or brownish liquid | |
| Boiling Point | 289.2 ± 9.0 °C at 760 mmHg | |
| Density | 1.3 ± 0.1 g/cm³ | |
| Flash Point | 140.4 ± 15.9 °C | |
| Melting Point | 73-74 °C |
Synthesis of this compound
There are two primary synthetic routes for the preparation of this compound. The most direct method involves the dehydration of cis-1,2-cyclopentanedicarboxylic acid. An alternative approach utilizes a ring contraction of a cyclohexanone derivative to first synthesize the dicarboxylic acid precursor.
Method 1: Dehydration of cis-1,2-Cyclopentanedicarboxylic Acid
This is the most common and straightforward method for synthesizing the target compound. It involves the treatment of cis-1,2-cyclopentanedicarboxylic acid with a dehydrating agent, typically acetic anhydride.
Caption: Synthesis of the target anhydride via dehydration of the corresponding dicarboxylic acid.
-
Hydrogenation: In a Parr shaker, a solution of 1-cyclopentene-1,2-dicarboxylic acid (10.0 g, 0.064 mol) in 200 mL of absolute ethanol is hydrogenated in the presence of Raney nickel catalyst.
-
Reaction Conditions: The reaction is carried out at a pressure of 40-50 psi and a temperature of 60°C.
-
Reaction Monitoring: The reaction is monitored by the uptake of one equivalent of hydrogen, which typically takes around 24 hours.
-
Work-up: After completion, the reaction mixture is cooled and filtered through a Celite pad to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield a solid.
-
Purification: The crude product is purified by recrystallization from water (~30 mL) and dried under vacuum over phosphorus pentoxide.
-
Yield: This procedure yields approximately 6 g (60%) of cis-1,2-cyclopentanedicarboxylic acid as a solid with a melting point of 132-135°C.
-
Reaction Setup: In a 250 mL eggplant-shaped flask, add cis-cyclopentyl-1,2-dicarboxylic acid (2 g) and acetic anhydride (126.4 mL).
-
Reaction Conditions: The mixture is heated to reflux and maintained for 10 hours.
-
Work-up: After the reaction is complete, the excess acetic anhydride is removed under reduced pressure.
-
Product: The crude product, this compound, is obtained. Further purification can be achieved by distillation.
Method 2: Ring Contraction of a Cyclohexanone Derivative
This alternative route provides access to the precursor, cis-1,2-cyclopentanedicarboxylic acid, through a Favorskii-type rearrangement of an α-brominated cyclohexanone derivative.
Caption: Alternative synthesis of the precursor via a ring contraction reaction.
-
Bromination: To a solution of ethyl 2-oxocyclohexanecarboxylate in a suitable solvent, add bromine (Br₂) dropwise at a controlled temperature.
-
Work-up: After the reaction is complete, the mixture is washed with a suitable aqueous solution to remove any unreacted bromine and acidic byproducts. The organic layer is then dried and concentrated.
-
Favorskii Rearrangement: The crude α-bromo ketone is then treated with a base, such as potassium hydroxide (KOH), to induce the ring contraction.
-
Work-up and Purification: The reaction mixture is acidified, and the product, cis-1,2-cyclopentanedicarboxylic acid, is extracted with an organic solvent. The combined organic extracts are dried and concentrated. The crude product can be purified by recrystallization.
Characterization
The structural elucidation and confirmation of this compound are achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted): The proton NMR spectrum is expected to show signals corresponding to the methine protons at the bridgehead positions and the methylene protons of the cyclopentane ring. The cis-fusion of the rings will influence the coupling constants between the bridgehead protons.
¹³C NMR (Predicted): The carbon NMR spectrum should display distinct signals for the carbonyl carbons of the anhydride group, the methine carbons at the ring junction, and the methylene carbons of the cyclopentane ring.
Infrared (IR) Spectroscopy
The IR spectrum is a crucial tool for identifying the characteristic functional groups present in the molecule.
Expected Absorptions:
-
C=O Stretching: Two strong absorption bands are expected in the region of 1850-1750 cm⁻¹, characteristic of the symmetric and asymmetric stretching of the anhydride carbonyl groups.
-
C-O Stretching: Absorption bands corresponding to the C-O stretching of the anhydride linkage are expected in the 1300-900 cm⁻¹ region.
-
C-H Stretching: Absorptions for the C-H stretching of the cyclopentane ring will appear around 2950-2850 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are listed below.
| Adduct | Predicted m/z |
| [M+H]⁺ | 141.05463 |
| [M+Na]⁺ | 163.03657 |
| [M-H]⁻ | 139.04007 |
| [M+NH₄]⁺ | 158.08117 |
| [M]⁺ | 140.04680 |
Safety Information
This compound is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed.
-
H318: Causes serious eye damage.
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This technical guide has detailed the synthesis and characterization of this compound. The provided experimental protocols for its preparation, along with the summary of its physicochemical and predicted spectral properties, offer a valuable resource for researchers in organic synthesis and drug development. The established synthetic routes are robust and provide good yields of this important chemical intermediate.
An In-depth Technical Guide to Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione, a key organic intermediate. The document details its chemical identity, physical and chemical properties, experimental protocols for its synthesis, and its application in the synthesis of bioactive molecules.
Chemical Identity
The compound with the systematic name this compound is a versatile building block in organic synthesis. Its chemical structure and nomenclature are fundamental for its application in research and development.
Table 1: IUPAC Name and Synonyms
| Identifier | Name |
| IUPAC Name | 4,5,6,6a-tetrahydro-3aH-cyclopenta[c]furan-1,3-dione[1] |
| CAS Number | 5763-49-5[1][2] |
| Synonyms | cis-1,2-Cyclopentanedicarboxylic anhydride[3][4][5]; 1H-Cyclopenta[c]furan-1,3(3aH)-dione, tetrahydro-[4]; Tetrahydrocyclopenta[c]furan-1,3-dione[6]; (3aR,6aS)-rel-Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione[4] |
Physicochemical Properties
A summary of the key quantitative physicochemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in chemical reactions.
Table 2: Quantitative Physicochemical Data
| Property | Value |
| Molecular Formula | C₇H₈O₃[1] |
| Molecular Weight | 140.14 g/mol [1] |
| Appearance | Brownish liquid[3] or solid[3] |
| Melting Point | 73-74 °C[4] |
| Boiling Point | 100-102 °C @ 1.5 Torr[4]; 289.2±9.0 °C at 760 mmHg[6] |
| Density | 1.3±0.1 g/cm³[4][6] |
| Flash Point | 140.4±15.9 °C[4][6] |
| Refractive Index | 1.514[4][6] |
| Storage Temperature | Refrigerator[2], Sealed in dry, Store in freezer, under -20°C[7] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its precursor are provided below.
This procedure outlines the preparation of the precursor to the target compound.
-
Reactants : 1-Cyclopentene-1,2-dicarboxylic acid (10.0 g, 0.064 mole), absolute ethanol (200 ml), Raney nickel catalyst.[8]
-
Procedure :
-
The 1-Cyclopentene-1,2-dicarboxylic acid is dissolved in absolute ethanol in a Paar shaker.[8]
-
Raney nickel is added as a catalyst.[8]
-
The mixture is hydrogenated at 40-50 psi and 60°C.[8]
-
The reaction proceeds for approximately 24 hours until one equivalent of hydrogen is consumed.[8]
-
After cooling, the mixture is filtered through a Celite pad to remove the catalyst.[8]
-
The filtrate is concentrated in vacuo to yield a solid.[8]
-
The solid is recrystallized from water (~30 ml) and dried in vacuo over phosphorus pentoxide to yield cis-1,2-cyclopentanecarboxylic acid (6 g, 60% yield) with a melting point of 132°-135°C.[8]
-
This protocol describes the conversion of the dicarboxylic acid to the anhydride.
-
Reactants : cis-cyclopentyl-1,2-dicarboxylic acid (2 g), acetic anhydride (126.4 ml).[2]
-
Procedure :
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly proline derivatives which are integral components of several marketed drugs.[2] Proline and its derivatives are key building blocks for drugs such as the anti-HCV agent Telaprevir.[2]
The workflow for the utilization of this compound in the synthesis of proline derivatives, which are precursors to complex drug molecules, is depicted below.
Caption: Synthetic pathway from the precursor acid to proline derivatives.
As illustrated, the anhydride is a key intermediate that can undergo chiral resolution and subsequent chemical transformations to yield enantiomerically pure proline derivatives, which are then elaborated into complex active pharmaceutical ingredients.
References
- 1. tetrahydro-1H-cyclopenta(c)furan-1,3(3aH)-dione | C7H8O3 | CID 98977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. US2794811A - Production of cis-cyclohexane-1, 2-dicarboxylic anhydride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN102850257A - Preparation method of 1,2-cyclopentane dicarboximide - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
Technical Guide: Spectral Analysis of Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione (CAS 5763-49-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione, also known as 1,2-Cyclopentanedicarboxylic anhydride. Due to the limited availability of experimentally derived public data, this guide presents predicted spectral information based on the compound's structure, alongside detailed, generalized experimental protocols for acquiring such data.
Data Presentation: Predicted Spectral Data
Disclaimer: The following spectral data are predicted based on the chemical structure of this compound and principles of spectroscopic analysis. These values should be considered illustrative until verified by experimental data.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the eight protons in the molecule. The symmetry of the cis-fused ring system will influence the chemical shifts and coupling patterns.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~3.2 - 3.5 | Multiplet | 2H | Protons on carbons adjacent to the carbonyl groups (CH-C=O) |
| ~1.8 - 2.2 | Multiplet | 6H | Protons on the remaining cyclopentane ring carbons (CH₂) |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons and the carbons of the cyclopentane ring.
| Chemical Shift (δ) (ppm) | Assignment |
| ~170 - 175 | Carbonyl carbons (C=O) |
| ~40 - 45 | Carbons adjacent to the carbonyl groups (CH-C=O) |
| ~20 - 30 | Remaining cyclopentane ring carbons (CH₂) |
Predicted Infrared (IR) Spectral Data
The IR spectrum will be characterized by strong absorptions from the anhydride functional group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 - 2850 | Medium | C-H stretching (alkane) |
| ~1850 and ~1780 | Strong | Symmetric and asymmetric C=O stretching of the cyclic anhydride |
| ~1250 - 1200 | Strong | C-O-C stretching |
Predicted Mass Spectrometry Data
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns. The monoisotopic mass of the compound is 140.047344113 Da.[1][2]
| m/z | Proposed Fragment |
| 140 | [M]⁺ (Molecular Ion) |
| 112 | [M - CO]⁺ |
| 96 | [M - CO₂]⁺ |
| 68 | [C₅H₈]⁺ (Cyclopentene radical cation) |
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for a solid organic compound like this compound. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3] The solution should be filtered into a clean NMR tube to a height of about 4-5 cm.[3]
-
Instrumentation : The data is acquired using a high-resolution NMR spectrometer.
-
¹H NMR Acquisition : A standard one-dimensional proton NMR experiment is performed. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
¹³C NMR Acquisition : A one-dimensional carbon NMR experiment is conducted, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon.[3] Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR.[4]
-
Data Processing : The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.[3]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method) : Dissolve a small amount of the solid sample (a few milligrams) in a volatile organic solvent like methylene chloride or acetone.[5] Apply a drop of this solution to a clean, transparent salt plate (e.g., NaCl or KBr).[5] Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[5]
-
Instrumentation : An FT-IR spectrometer is used for analysis.[6]
-
Data Acquisition : A background spectrum of the clean, empty sample compartment is first recorded.[7] The salt plate with the sample film is then placed in the sample holder. The infrared spectrum is recorded by passing a beam of infrared radiation through the sample.[6] The instrument measures the frequencies at which the sample absorbs the radiation.[6]
-
Data Processing : The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).[7]
Mass Spectrometry (MS)
-
Sample Preparation : For techniques like Electrospray Ionization (ESI), the sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL, and then further diluted.[8] The solution must be free of non-volatile salts and particulates.[8] For Electron Impact (EI) ionization, a solid sample can be introduced directly into the ion source via a direct insertion probe.
-
Instrumentation : A mass spectrometer equipped with an appropriate ion source (e.g., EI or ESI) and mass analyzer (e.g., quadrupole, time-of-flight) is used.[9]
-
Ionization and Analysis : The sample molecules are ionized in the ion source.[10] In EI, a high-energy electron beam knocks an electron off the molecule to form a molecular ion, which may then fragment.[11] The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).[10]
-
Detection and Data Processing : A detector measures the abundance of ions at each m/z value.[10] The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.[10] The peak with the highest m/z is generally the molecular ion, and its mass provides the molecular weight of the compound.[10]
Mandatory Visualization
The following diagram illustrates a logical workflow for the structural elucidation of an unknown organic compound using the spectroscopic methods described.
Caption: Logical workflow for spectroscopic structural elucidation.
References
- 1. eng.uc.edu [eng.uc.edu]
- 2. tetrahydro-1H-cyclopenta(c)furan-1,3(3aH)-dione | C7H8O3 | CID 98977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.latech.edu [chem.latech.edu]
- 4. books.rsc.org [books.rsc.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. people.chem.ucsb.edu [people.chem.ucsb.edu]
An In-depth Technical Guide to Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione: Molecular Structure, Conformation, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione, a valuable heterocyclic compound in organic synthesis. The document elucidates the molecule's structural features, predicted physicochemical properties, and conformational dynamics based on the established principles of cyclopentane stereochemistry. Detailed experimental protocols for its synthesis are presented, alongside a discussion of its significant applications as a versatile building block in the preparation of complex molecules, including proline derivatives and antiviral agents. While exhaustive experimental data on its solid-state structure is not publicly available, this guide consolidates the current knowledge to serve as a vital resource for researchers in synthetic chemistry and drug discovery.
Introduction
This compound, also known by its synonym cis-1,2-cyclopentanedicarboxylic anhydride, is a bicyclic anhydride with the chemical formula C₇H₈O₃.[1][2] Its rigid, strained ring system and electrophilic carbonyl groups make it a reactive and useful intermediate for the synthesis of a variety of more complex molecular architectures. Notably, it serves as a key precursor in the enantioselective synthesis of substituted proline derivatives and has been utilized in the development of inhibitors for the hepatitis C virus protease and the Nrf2-Keap1 complex.[][4] This guide aims to provide a detailed understanding of its molecular characteristics and practical applications.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a cyclopentane ring fused to a furan-1,3-dione ring. The cis-fusion of the rings is a critical stereochemical feature.
Predicted Physicochemical Data
A summary of the key computed physicochemical properties of this compound is presented in Table 1. These values are derived from computational models and provide a useful approximation of the molecule's characteristics.
| Property | Value | Source |
| Molecular Formula | C₇H₈O₃ | [1][2][5] |
| Molecular Weight | 140.14 g/mol | [2][5] |
| CAS Number | 5763-49-5 | [1] |
| XLogP3 (Predicted) | 0.6 | [2][5] |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 0 | |
| Topological Polar Surface Area | 43.4 Ų | [1][2] |
| Complexity | 177 | [1][2] |
Conformational Analysis
The cyclopentane ring is not planar and exists in two primary low-energy conformations: the envelope (Cₛ symmetry) and the half-chair (C₂ symmetry) .[6][7][8] These puckered conformations relieve the torsional strain that would be present in a planar structure. The energy barrier between these conformations is low, leading to a rapid interconversion at room temperature through a process known as pseudorotation.
In this compound, the fusion of the anhydride ring will likely restrict the conformational flexibility of the cyclopentane ring. The cis-fusion would favor a puckered conformation where the substituents at the bridgehead carbons are in a pseudo-equatorial orientation to minimize steric strain. Computational modeling would be required to determine the precise bond lengths, bond angles, and dihedral angles and to identify the most stable conformer.
Experimental Protocols
The synthesis of this compound is typically achieved through the dehydration of its corresponding dicarboxylic acid, cis-1,2-cyclopentanedicarboxylic acid.
Synthesis of cis-1,2-Cyclopentanedicarboxylic Acid
A common method for the preparation of cis-1,2-cyclopentanedicarboxylic acid is the catalytic hydrogenation of 1-cyclopentene-1,2-dicarboxylic acid.
-
Materials:
-
1-Cyclopentene-1,2-dicarboxylic acid
-
Absolute ethanol
-
Raney nickel catalyst
-
Hydrogen gas
-
Celite (diatomaceous earth)
-
Phosphorus pentoxide
-
-
Procedure:
-
In a Paar shaker apparatus, dissolve 1-cyclopentene-1,2-dicarboxylic acid in absolute ethanol.
-
Add Raney nickel catalyst to the solution.
-
Pressurize the vessel with hydrogen gas to 40-50 psi and heat to 60°C.
-
Maintain the reaction under these conditions with agitation until one equivalent of hydrogen has been consumed (approximately 24 hours).
-
Cool the reaction mixture and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate in vacuo to obtain the solid product.
-
Recrystallize the crude product from water and dry in vacuo over phosphorus pentoxide to yield pure cis-1,2-cyclopentanedicarboxylic acid.
-
Synthesis of this compound
The anhydride is formed by the dehydration of the dicarboxylic acid using a dehydrating agent such as acetic anhydride.
-
Materials:
-
cis-1,2-Cyclopentanedicarboxylic acid
-
Acetic anhydride
-
-
Procedure:
-
In a round-bottom flask, combine cis-1,2-cyclopentanedicarboxylic acid and an excess of acetic anhydride.
-
Heat the mixture to reflux for several hours.
-
After the reaction is complete, remove the excess acetic anhydride by distillation under reduced pressure.
-
The resulting residue is the crude this compound, which can be further purified by distillation or recrystallization.
-
Applications in Organic Synthesis
This compound is a valuable building block in the synthesis of various complex organic molecules. Its electrophilic carbonyl centers are susceptible to nucleophilic attack, allowing for ring-opening reactions that introduce new functional groups with defined stereochemistry.
Synthesis of Proline Derivatives
The anhydride serves as a starting material for the enantioselective synthesis of disubstituted proline derivatives.[][4] Proline and its analogs are important components of many biologically active peptides and are used as chiral catalysts in asymmetric synthesis. The rigid framework of the anhydride allows for stereocontrolled transformations.
Precursor to Antiviral Agents
This compound has been utilized in the synthesis of inhibitors targeting the hepatitis C virus (HCV) protease.[][4] The development of small molecule inhibitors for viral proteases is a key strategy in antiviral drug discovery.
Synthesis of Nrf2-Keap1 Complex Inhibitors
This compound has also been employed in the preparation of inhibitors of the Nrf2-Keap1 protein-protein interaction.[][4] The Nrf2 pathway is a critical regulator of cellular antioxidant responses, and its modulation is a therapeutic target for a range of diseases.
Visualizations
Synthetic Workflow
The following diagram illustrates the two-step synthesis of this compound from its unsaturated precursor.
Caption: Synthetic pathway to the target molecule.
Role as a Synthetic Building Block
The diagram below outlines the logical relationship of this compound as a precursor to various classes of bioactive molecules.
Caption: Applications as a synthetic precursor.
Conclusion
This compound is a synthetically important molecule with a well-defined role as a precursor to complex and biologically relevant compounds. While a detailed experimental structural analysis is currently lacking in the public domain, its conformational properties can be reasonably predicted based on the fundamental principles of cyclopentane chemistry. The synthetic protocols provided herein are robust and offer a clear pathway to obtaining this versatile building block. Further research into the solid-state structure and a more in-depth computational analysis would provide a more complete understanding of its reactivity and stereochemical behavior, potentially unlocking new applications in medicinal chemistry and materials science.
References
- 1. Page loading... [guidechem.com]
- 2. tetrahydro-1H-cyclopenta(c)furan-1,3(3aH)-dione | C7H8O3 | CID 98977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CYCLOPENTANE-1,2-DICARBOXYLIC ACID ANHYDRIDE | 35878-28-5 [chemicalbook.com]
- 5. PubChemLite - this compound (C7H8O3) [pubchemlite.lcsb.uni.lu]
- 6. Cycloalkanes [ch.ic.ac.uk]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. scribd.com [scribd.com]
The Synthetic Cornerstone: A Technical Guide to Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione, a versatile starting material in modern organic synthesis. This document provides a comprehensive overview of its chemical and physical properties, safety information, and its applications as a foundational building block in the synthesis of complex organic molecules.
Compound Profile
This compound, also widely known as 1,2-Cyclopentanedicarboxylic anhydride, is a cyclic organic compound that serves as a valuable intermediate in a variety of chemical transformations. Its fused ring structure and the presence of two carbonyl groups offer a unique combination of reactivity and stereochemical control, making it a point of interest in medicinal chemistry and materials science.[1]
Key Identifiers:
| Identifier | Value |
| CAS Number | 5763-49-5 |
| Molecular Formula | C7H8O3 |
| IUPAC Name | 4,5,6,6a-tetrahydro-3aH-cyclopenta[c]furan-1,3-dione |
| Synonyms | 1,2-Cyclopentanedicarboxylic anhydride, Tetrahydrocyclopenta[c]furan-1,3-dione, NSC 159314 |
Physicochemical Properties
Understanding the physical and chemical properties of a starting material is paramount for experimental design and success.
| Property | Value |
| Molecular Weight | 140.14 g/mol [2][3] |
| Appearance | Colorless crystals or brownish liquid[1][4] |
| Boiling Point | 289.2 ± 9.0 °C at 760 mmHg[5] |
| Density | 1.3 ± 0.1 g/cm³[5] |
| Flash Point | 140.4 ± 15.9 °C[5] |
| Topological Polar Surface Area | 43.4 Ų[2][4] |
| XLogP3 | -0.32[5] |
Safety and Handling
This compound is classified with specific hazards that necessitate careful handling in a laboratory setting.
GHS Hazard Information:
| Hazard Class | Hazard Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed[2] |
| Serious eye damage (Category 1) | H318: Causes serious eye damage[2] |
| Skin irritation | H315: Causes skin irritation[6] |
| Eye irritation | H319: Causes serious eye irritation[6] |
| Specific target organ toxicity | H335: May cause respiratory irritation[6] |
Precautionary Statements:
Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated area.[5] In case of contact with eyes, rinse immediately with plenty of water for several minutes.[5] If swallowed, seek medical attention.[5]
Role in Organic Synthesis: A Versatile Building Block
The electrophilic nature of the carbonyl carbons within the anhydride moiety makes this compound an excellent substrate for various nucleophilic attacks. This reactivity is the cornerstone of its utility as a starting material.
Ring-Opening Reactions
A primary application of this compound is in ring-opening reactions with various nucleophiles to introduce new functional groups and build molecular complexity.
Synthetic Applications in Drug Discovery
While specific, detailed experimental protocols from peer-reviewed literature are not provided in the initial search results, the structural motif of this compound makes it a valuable precursor in the synthesis of biologically active molecules. For instance, derivatives of this compound have been investigated in the synthesis of analogues of prostaglandins, which are important signaling molecules in the body.
The general workflow for utilizing this starting material in a drug discovery context can be visualized as follows:
Experimental Protocols
Detailed experimental protocols are highly dependent on the specific reaction being performed. However, a general procedure for a nucleophilic ring-opening reaction is provided below as a representative example.
General Protocol for the Synthesis of a Cyclopentane-1,2-dicarboxylic acid monoamide:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).
-
Addition of Nucleophile: To the stirred solution, add the desired primary or secondary amine (1 equivalent) dropwise at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The residue can then be purified by recrystallization or column chromatography to yield the desired monoamide product.
Note: The choice of solvent, reaction temperature, and purification method will vary depending on the specific amine used and the properties of the resulting product.
Conclusion
This compound is a readily available and highly versatile starting material for organic synthesis. Its reactivity, primarily centered around the anhydride functional group, allows for the straightforward introduction of a variety of functional groups, making it a valuable tool for medicinal chemists and researchers in drug development. The fused ring system also provides a rigid scaffold that can be exploited to control stereochemistry in more complex synthetic routes. A thorough understanding of its properties and reactivity is key to unlocking its full potential in the synthesis of novel and complex molecular architectures.
References
- 1. CAS 5763-49-5: Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-d… [cymitquimica.com]
- 2. tetrahydro-1H-cyclopenta(c)furan-1,3(3aH)-dione | C7H8O3 | CID 98977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. parchem.com [parchem.com]
- 4. Page loading... [guidechem.com]
- 5. echemi.com [echemi.com]
- 6. This compound | 5763-49-5 [sigmaaldrich.com]
An In-depth Technical Guide to Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione: Reactivity and Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione, also known as cis-1,2-cyclopentanedicarboxylic anhydride. The document details its core functional groups, predictable reactivity, and key applications in organic synthesis, particularly in the development of therapeutic agents. Experimental protocols for its synthesis and characteristic reactions are provided, alongside a summary of its physicochemical properties. Visual diagrams of its synthetic pathway and primary reactions are included to facilitate a deeper understanding of its chemical behavior.
Introduction
This compound is a bicyclic molecule featuring a cyclopentane ring fused to a furan-1,3-dione ring system. The core of its chemical utility lies in the presence of a cyclic anhydride functional group. This strained five-membered ring system renders the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack, making it a valuable intermediate in a variety of chemical transformations. Its significance in the pharmaceutical industry is highlighted by its use as a building block in the synthesis of proline derivatives and as a precursor in the synthesis of the hepatitis C virus (HCV) protease inhibitor, Telaprevir.[1][]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈O₃ | [3] |
| Molecular Weight | 140.14 g/mol | [3] |
| CAS Number | 5763-49-5 | [4][5] |
| Appearance | Brownish liquid or solid | [6] |
| Melting Point | 73-74 °C | [1] |
| Boiling Point | 289.2 ± 9.0 °C at 760 mmHg | [5] |
| Density | 1.3 ± 0.1 g/cm³ | [5] |
| Solubility | Soluble in organic solvents such as THF and ether. Reacts with water. | General knowledge |
| Synonyms | cis-1,2-Cyclopentanedicarboxylic anhydride, 4,5,6,6a-Tetrahydro-3aH-cyclopenta[c]furan-1,3-dione | [3][5] |
Functional Groups and Reactivity
The primary functional group in this compound is the cyclic anhydride . This functional group dictates the molecule's reactivity, which is characterized by nucleophilic acyl substitution at the carbonyl carbons. The inherent ring strain in the five-membered anhydride ring enhances its electrophilicity compared to acyclic anhydrides.
Key reactions include:
-
Hydrolysis: Reaction with water to yield cis-1,2-cyclopentanedicarboxylic acid.
-
Aminolysis: Reaction with primary or secondary amines to form the corresponding mono-amide carboxylic acid.
-
Alcoholysis: Reaction with alcohols to produce a mono-ester carboxylic acid.
-
Reduction: Reduction of the anhydride to the corresponding diol, cis-1,2-bis(hydroxymethyl)cyclopentane.
Experimental Protocols
Synthesis of this compound
The most common method for the synthesis of the title compound is the dehydration of cis-1,2-cyclopentanedicarboxylic acid using a dehydrating agent such as acetic anhydride.[7]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine cis-1,2-cyclopentanedicarboxylic acid (1 equivalent) and acetic anhydride (excess, can be used as the solvent).
-
Heat the mixture to reflux and maintain for several hours (e.g., 10 hours).[7]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess acetic anhydride under reduced pressure.
-
The crude product can be purified by distillation or recrystallization.
Hydrolysis
Hydrolysis of the anhydride ring regenerates the dicarboxylic acid.
Generalized Procedure:
-
Dissolve this compound in a suitable organic solvent (e.g., THF).
-
Add an excess of water and stir the mixture at room temperature. The reaction can be accelerated by the addition of a catalytic amount of acid or base.
-
Monitor the reaction by a suitable technique (e.g., TLC or IR spectroscopy, looking for the disappearance of the anhydride C=O stretches and the appearance of the carboxylic acid O-H and C=O stretches).[8]
-
Upon completion, remove the organic solvent under reduced pressure.
-
The resulting cis-1,2-cyclopentanedicarboxylic acid can be isolated and purified by standard methods.
Aminolysis
The reaction with an amine opens the anhydride ring to form a mono-amide.
Generalized Procedure:
-
Dissolve this compound in an aprotic solvent (e.g., THF, DCM).
-
Cool the solution in an ice bath.
-
Slowly add a solution of the desired primary or secondary amine (2 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion.
-
The product can be isolated by an acidic workup to protonate the carboxylate, followed by extraction and purification.
Reduction with Lithium Aluminum Hydride (LiAlH₄)
Reduction of the anhydride yields the corresponding diol. The following is a general procedure adapted from the reduction of other carboxylic acid derivatives.[9][10]
Procedure:
-
To a stirred suspension of LiAlH₄ (excess, e.g., 2-3 equivalents) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen), add a solution of this compound in the same anhydrous solvent dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.
-
Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the slow, sequential addition of water, followed by a 15% aqueous NaOH solution, and then more water.
-
Filter the resulting solid and wash it thoroughly with ether or THF.
-
Dry the combined organic filtrates over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diol.
-
Purify the product by distillation or chromatography.
Quantitative Data
Specific quantitative data on the reactivity of this compound is not extensively available in the reviewed literature. The following table provides representative data for analogous reactions of cyclic anhydrides.
| Reaction | Nucleophile/Reagent | Product | Typical Yield | Reference(s) |
| Aminolysis | Primary/Secondary Amines | Mono-amide carboxylic acid | 90-94% (for other cyclic anhydrides) | [11] |
| Reduction | LiAlH₄ | Diol | 73-75% (for L-valine reduction) | [10] |
Spectroscopic Data
-
Infrared (IR) Spectroscopy: The most prominent feature will be two strong carbonyl (C=O) stretching bands characteristic of a cyclic anhydride, typically found in the regions of 1865-1820 cm⁻¹ (symmetric stretch) and 1790-1750 cm⁻¹ (asymmetric stretch).[12] C-H stretching bands for the cyclopentane ring will be observed around 2950-2850 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show signals for the protons on the cyclopentane ring. The two protons adjacent to the carbonyl groups will be deshielded and appear at a lower field.
-
¹³C NMR: The most downfield signals will correspond to the two equivalent carbonyl carbons. The remaining signals will be for the carbons of the cyclopentane ring.
-
Role in Drug Development and Biological Activity
This compound is primarily utilized as a synthetic intermediate in the pharmaceutical industry. Its key applications include:
-
Synthesis of Proline Derivatives: It serves as a starting material for the enantioselective synthesis of disubstituted proline derivatives.[1][] Proline and its analogs are crucial components in many biologically active peptides and small molecule drugs.[13]
-
Precursor to Telaprevir: This anhydride is a key building block in the synthesis of Telaprevir, an inhibitor of the hepatitis C virus NS3/4A protease.[1][]
There is no significant evidence in the reviewed literature to suggest that this compound possesses inherent biological activity or is directly involved in signaling pathways. Its utility is derived from its role as a versatile scaffold for the construction of more complex, biologically active molecules.
Visual Diagrams
Synthetic Pathway
Caption: Synthesis of the title compound via dehydration.
Key Reactions Workflow
Caption: Major reactions of the title compound.
Conclusion
This compound is a versatile and reactive intermediate in organic synthesis. Its chemistry is dominated by the cyclic anhydride functional group, which readily undergoes nucleophilic acyl substitution reactions. This reactivity profile has been effectively leveraged in the synthesis of complex molecules, most notably in the development of antiviral therapeutics. While specific quantitative reactivity data for this compound is sparse in the literature, its behavior can be reliably predicted based on the well-established chemistry of cyclic anhydrides. This guide provides a foundational understanding of its properties and reactivity for researchers and professionals in the field of drug development and organic synthesis.
References
- 1. CYCLOPENTANE-1,2-DICARBOXYLIC ACID ANHYDRIDE | 35878-28-5 [chemicalbook.com]
- 3. tetrahydro-1H-cyclopenta(c)furan-1,3(3aH)-dione | C7H8O3 | CID 98977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 5763-49-5 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Page loading... [guidechem.com]
- 8. scribd.com [scribd.com]
- 9. ch.ic.ac.uk [ch.ic.ac.uk]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Navigating the Properties of Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information regarding the solubility and stability of the bicyclic anhydride, Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione. Given the limited direct experimental data on this specific compound, this document leverages established principles of cyclic anhydride chemistry to infer its likely properties and provides general experimental frameworks for its empirical determination.
Core Compound Properties
This compound, with the chemical formula C₇H₈O₃ and CAS number 5763-49-5, is a solid at room temperature. It is recognized as a valuable building block in organic synthesis.
| Property | Value | Source |
| Molecular Weight | 140.14 g/mol | |
| Molecular Formula | C₇H₈O₃ | |
| CAS Number | 5763-49-5 | |
| Physical Form | Liquid/brownish liquid | |
| IUPAC Name | 4,5,6,6a-tetrahydro-3aH-cyclopenta[c]furan-1,3-dione |
Understanding Stability: The Nature of Cyclic Anhydrides
This compound belongs to the class of cyclic anhydrides. A critical characteristic of this functional group is its inherent reactivity, particularly towards nucleophiles like water.
Hydrolysis: All acid anhydrides are thermodynamically unstable in aqueous solutions and will undergo hydrolysis to form the corresponding dicarboxylic acid. The five-membered ring structure of this compound, derived from a cyclopentane dicarboxylic acid, suggests it is readily formed from its corresponding diacid, often through heating or with a dehydrating agent. However, this also implies a susceptibility to the reverse reaction, hydrolysis.
The rate of hydrolysis is influenced by several factors:
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
pH: The presence of acids or bases can catalyze the hydrolysis reaction.
-
Solubility: For hydrolysis to occur, the anhydride must be in the same phase as water.
While complete stability in water is not expected, some cyclic anhydrides, like phthalic anhydride, exhibit slow reaction kinetics with water, allowing for solubility measurements. It is plausible that this compound behaves similarly, exhibiting limited stability in neutral aqueous solutions at room temperature, with increased degradation under acidic or basic conditions and at elevated temperatures.
Inferred Solubility Profile
| Solvent Class | Predicted Solubility | Rationale |
| Polar Aprotic Solvents (e.g., THF, Acetone, DMF, DMSO) | High | The polar nature of the anhydride functional group suggests good interaction with these solvents. |
| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Moderate to High | Often used in synthesis involving similar structures. |
| Ethers (e.g., Diethyl ether) | Moderate | Less polar than ketones but should still offer some solubility. |
| Alcohols (e.g., Ethanol, Methanol) | Moderate, with potential for reaction | Soluble, but the nucleophilic nature of alcohols could lead to ester formation over time, especially with catalysis. |
| Non-polar Solvents (e.g., Hexane, Toluene) | Low | The polarity of the anhydride group will limit solubility in non-polar media. |
| Water | Low to Moderate, with reaction | As discussed, solubility will be limited by the competing hydrolysis reaction. |
Experimental Protocols for Determination of Solubility and Stability
To obtain precise data for this compound, the following standard experimental protocols are recommended.
Solubility Determination: Shake-Flask Method
This widely used method can determine the equilibrium solubility of a compound in a specific solvent at a given temperature.
Caption: Workflow for the shake-flask solubility determination method.
Methodology:
-
An excess amount of this compound is added to a known volume of the solvent of interest in a sealed container.
-
The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of the compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).
Stability Assessment: HPLC-Based Degradation Study
This protocol allows for the monitoring of the compound's degradation over time under specific conditions.
Caption: Workflow for an HPLC-based stability assessment.
Methodology:
-
A stock solution of this compound is prepared in a suitable solvent.
-
This solution is diluted into different aqueous buffer solutions of varying pH (e.g., pH 2, 7.4, 9) and incubated at controlled temperatures (e.g., 4°C, 25°C, 40°C).
-
Aliquots are withdrawn at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
-
The samples are analyzed by a stability-indicating HPLC method to separate the parent compound from its degradation products (primarily the corresponding dicarboxylic acid).
-
The concentration of the remaining parent compound is plotted against time to determine the degradation kinetics.
Hydrolysis of a Cyclic Anhydride
The primary stability concern for this compound in the context of drug development and biological research is its reaction with water. The following diagram illustrates the general mechanism of hydrolysis for a cyclic anhydride.
An In-depth Technical Guide to Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione: Discovery and History
This technical guide provides a comprehensive overview of Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione, a significant building block in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
This compound, more systematically known as cis-1,2-cyclopentanedicarboxylic anhydride, is a cyclic dicarboxylic anhydride with the chemical formula C₇H₈O₃.[1][2] Its rigid, bicyclic structure makes it a valuable precursor in the synthesis of a variety of complex organic molecules, including pharmaceuticals and natural products.[3][4] The compound is a white crystalline solid under standard conditions.[5]
This guide will delve into the historical context of its discovery, detail its synthesis, provide key quantitative data, and present experimental protocols for its preparation.
Discovery and Historical Context
The discovery of this compound is intrinsically linked to the synthesis and characterization of its parent diacid, cyclopentane-1,2-dicarboxylic acid. The late 19th century saw significant advancements in the chemistry of cyclic compounds, with Professor William Henry Perkin Jr. being a prominent figure in this field.
While a singular "discovery" of the anhydride is not clearly documented, its synthesis and characterization were a natural extension of the work on the corresponding diacids. Historical accounts of the synthesis of cyclic dicarboxylic acids, such as the work by Markownikoff and Krestownikoff in 1881 on what was initially misidentified as a cyclobutane derivative, highlight the challenges in cyclic chemistry during that era.[6]
The first definitive synthesis of a cyclopentane-1,2-dicarboxylic acid isomer can be traced back to the work of W. H. Perkin Jr. In 1887, he reported the synthesis of the trans-isomer.[7] Subsequently, in 1894, Perkin described the synthesis and properties of both the cis and trans forms of what was then referred to as 1,2-tetramethylenedicarboxylic acid (an older nomenclature for cyclopentane-1,2-dicarboxylic acid).[7] The formation of the anhydride, this compound, would have been a standard method at the time for confirming the cis-configuration of the diacid, as only the cis-isomer can readily form a cyclic anhydride upon heating or treatment with a dehydrating agent.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound and its precursor, cis-1,2-cyclopentanedicarboxylic acid, is presented below.
Table 1: Physicochemical Properties
| Property | cis-1,2-Cyclopentanedicarboxylic Acid | This compound |
| Molecular Formula | C₇H₁₀O₄[8][9] | C₇H₈O₃[1][2] |
| Molecular Weight | 158.15 g/mol [8][9] | 140.14 g/mol [2] |
| CAS Number | 1461-96-7[8][9] | 5763-49-5[1] |
| Melting Point | 132-136 °C[8][10] | Not available |
| Boiling Point | 378.6±35.0 °C (Predicted)[10] | Not available |
| Appearance | White to off-white solid[10] | White crystalline solid[5] |
| Solubility | Moderately soluble in water; soluble in chloroform, methanol[10] | Soluble in polar organic solvents |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound involves the dehydration of cis-1,2-cyclopentanedicarboxylic acid. The diacid itself can be prepared through the hydrogenation of 1-cyclopentene-1,2-dicarboxylic acid.
Synthesis of cis-1,2-Cyclopentanedicarboxylic Acid
A common method for the preparation of the cis-diacid is the catalytic hydrogenation of the corresponding unsaturated precursor.
Experimental Protocol: Hydrogenation of 1-Cyclopentene-1,2-dicarboxylic acid [11]
-
In a Paar shaker apparatus, a solution of 10.0 g (0.064 mole) of 1-cyclopentene-1,2-dicarboxylic acid in 200 ml of absolute ethanol is prepared.
-
Raney nickel catalyst is added to the solution.
-
The mixture is hydrogenated at a pressure of 40-50 psi and a temperature of 60 °C.
-
After the theoretical equivalent of hydrogen has been absorbed (approximately 24 hours), the reaction mixture is cooled.
-
The catalyst is removed by filtration through a Celite pad.
-
The filtrate is concentrated under reduced pressure to yield a solid.
-
The crude product is recrystallized from approximately 30 ml of water and dried under vacuum over phosphorus pentoxide to yield pure cis-1,2-cyclopentanedicarboxylic acid.
-
Yield: 6 g (60%).
-
Melting Point: 132-135 °C.
Synthesis of this compound
The anhydride is readily formed from the cis-diacid by heating with a dehydrating agent, such as acetic anhydride.
Experimental Protocol: Dehydration of cis-1,2-Cyclopentanedicarboxylic Acid [3]
-
In a 250 ml eggplant-shaped flask, 2 g of cis-1,2-cyclopentanedicarboxylic acid is combined with 126.4 ml of acetic anhydride.
-
The mixture is heated to reflux and maintained at this temperature for 10 hours.
-
After the reaction is complete, the excess acetic anhydride is removed under reduced pressure.
-
The remaining crude product is this compound.
Diagrams
Synthesis Pathway
The following diagram illustrates the two-step synthesis of this compound from 1-cyclopentene-1,2-dicarboxylic acid.
Experimental Workflow
The following diagram outlines the general laboratory workflow for the preparation of the target compound.
Conclusion
This compound, or cis-1,2-cyclopentanedicarboxylic anhydride, has a history rooted in the foundational studies of cyclic organic chemistry of the late 19th century. Its synthesis is straightforward, proceeding from the corresponding cis-diacid, which in turn is accessible via the hydrogenation of an unsaturated precursor. The compound remains a relevant and versatile building block for the synthesis of more complex molecules, underscoring the enduring legacy of early explorations into cyclic compound chemistry. This guide has provided a detailed overview of its history, synthesis, and key properties to serve as a valuable resource for the scientific community.
References
- 1. Page loading... [guidechem.com]
- 2. parchem.com [parchem.com]
- 3. Page loading... [guidechem.com]
- 4. chembk.com [chembk.com]
- 5. CAS 1461-97-8: trans-1,2-Cyclopentanedicarboxylic acid [cymitquimica.com]
- 6. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 8. cis -Cyclopentane-1,2-dicarboxylic acid = 97.0 GC 1461-96-7 [sigmaaldrich.com]
- 9. cis-Cyclopentane-1,2-dicarboxylic acid | C7H10O4 | CID 727374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CIS-CYCLOPENTANE-1,2-DICARBOXYLIC ACID CAS#: 1461-96-7 [m.chemicalbook.com]
- 11. prepchem.com [prepchem.com]
The Biological Activity of Cyclopentanedicarboxylic Anhydrides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentanedicarboxylic anhydrides are a class of chemical compounds featuring a five-membered ring fused to a dicarboxylic anhydride group. This scaffold serves as a versatile building block in medicinal chemistry, offering a constrained conformation that can be strategically functionalized to interact with various biological targets. While direct studies on the biological activities of cyclopentanedicarboxylic anhydrides are limited, their derivatives and related cyclopentane-containing molecules have demonstrated significant potential in modulating key signaling pathways implicated in inflammation, cancer, and viral infections. This guide provides a comprehensive overview of the known biological activities of compounds derived from or structurally related to cyclopentanedicarboxylic anhydrides, with a focus on their quantitative data, experimental methodologies, and underlying mechanisms of action.
I. Synthesis of Bioactive Cyclopentanedicarboxylic Anhydride Derivatives
Cyclopentanedicarboxylic anhydrides are valuable intermediates in the synthesis of a variety of biologically active molecules. The anhydride moiety can be readily opened by nucleophiles to introduce diverse functionalities, leading to the creation of libraries of compounds for biological screening.
A common synthetic route to cyclopentanedicarboxylic anhydride involves the dehydration of the corresponding dicarboxylic acid. For instance, cis-1,2-cyclopentanedicarboxylic acid can be converted to cis-1,2-cyclopentanedicarboxylic anhydride by refluxing with acetic anhydride. This anhydride can then be used to synthesize a range of derivatives.
General Synthetic Workflow
II. Anti-inflammatory Activity
Derivatives of cyclopentane structures, particularly those containing enone functionalities, have shown notable anti-inflammatory properties. A key mechanism underlying this activity is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.
Modulation of the NF-κB Signaling Pathway
The NF-κB transcription factor is typically held in an inactive state in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Certain cyclopentenone prostaglandins and related synthetic compounds can inhibit this pathway at various stages.
Quantitative Data for Anti-inflammatory Activity
| Compound Class | Target | Assay | IC50 Value | Reference |
| Cyclopentenone Prostaglandins | IκB Kinase (IKK) | In vitro kinase assay | ~5-20 µM | [1] |
| 4-Aza Cyclopentenone Derivatives | NF-κB Activation | Reporter gene assay | 1.0 - 8.0 µM |
Experimental Protocol: NF-κB Reporter Gene Assay
This assay is commonly used to screen for inhibitors of the NF-κB signaling pathway.
1. Cell Culture and Treatment:
-
Human embryonic kidney (HEK) 293 cells stably transfected with an NF-κB-luciferase reporter construct are seeded in 96-well plates.
-
Cells are pre-treated with various concentrations of the test compound (e.g., cyclopentanedicarboxylic anhydride derivatives) for 1 hour.
-
NF-κB activation is induced by adding a stimulant such as tumor necrosis factor-alpha (TNF-α) (10 ng/mL).
2. Luciferase Assay:
-
After a 6-hour incubation, the cells are lysed.
-
Luciferase substrate is added to the cell lysate.
-
The luminescence, which is proportional to the NF-κB activity, is measured using a luminometer.
3. Data Analysis:
-
The percentage of inhibition is calculated relative to the vehicle-treated control.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of NF-κB activity, is determined by non-linear regression analysis.
III. Cytotoxic Activity
The cytotoxic potential of cyclopentanedicarboxylic anhydride derivatives is a critical aspect of their evaluation for therapeutic applications, particularly in the context of anticancer drug development.
Quantitative Data for Cytotoxicity
| Compound Class | Cell Line | Assay | IC50 Value | Reference |
| Dihydroxylated Cyclopentenone Analogues | K562 (Leukemia) | MTT Assay | 10-50 µM | |
| 2-Arylidene Cyclopentanone Derivatives | Human Tumor Cell Lines | Not Specified | Minimal to no cytotoxicity |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Seeding and Treatment:
-
Cancer cell lines (e.g., K562, HeLa) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
2. MTT Incubation:
-
MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
3. Formazan Solubilization and Measurement:
-
The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
4. Data Analysis:
-
Cell viability is expressed as a percentage of the control (vehicle-treated) cells.
-
The IC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated.
IV. Modulation of the Nrf2-Keap1 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, protecting cells from oxidative stress. The Keap1 protein is a negative regulator of Nrf2. cis-1,2-Cyclopentanedicarboxylic anhydride has been utilized as a key building block in the synthesis of inhibitors of the Nrf2-Keap1 interaction, suggesting a role for its derivatives in activating the protective Nrf2 pathway.
The Nrf2-Keap1 Signaling Pathway
Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Electrophilic compounds and inhibitors of the Nrf2-Keap1 interaction can disrupt this process, leading to the stabilization and nuclear translocation of Nrf2, where it activates the transcription of antioxidant response element (ARE)-containing genes.
Experimental Protocol: Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)
This assay measures the ability of compounds to activate the Nrf2 pathway.
1. Cell Culture and Transfection:
-
A suitable cell line (e.g., HepG2) is transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter.
2. Compound Treatment:
-
The transfected cells are treated with various concentrations of the test compounds for a defined period (e.g., 24 hours).
3. Luciferase Assay:
-
Cells are lysed, and the luciferase activity is measured as described in the NF-κB assay protocol.
4. Data Analysis:
-
The fold induction of luciferase activity is calculated relative to the vehicle-treated control.
-
The EC50 value, the concentration of the compound that produces 50% of the maximal response, can be determined.
V. Enzyme Inhibition
Derivatives of cyclopentanedicarboxylic anhydrides have the potential to act as enzyme inhibitors due to their defined three-dimensional structures, which can be tailored to fit into the active sites of specific enzymes.
Quantitative Data for Enzyme Inhibition
| Compound Class | Enzyme Target | Assay | IC50 Value | Reference |
| Cyclopentane-1,2-dione Derivative | Thromboxane A2 Receptor | Functional Assay | Comparable to parent carboxylic acid |
Experimental Protocol: General Enzyme Inhibition Assay
1. Reaction Mixture Preparation:
-
A reaction buffer containing the purified enzyme and its specific substrate is prepared.
2. Inhibitor Incubation:
-
The enzyme is pre-incubated with various concentrations of the test compound (inhibitor) for a specific time to allow for binding.
3. Reaction Initiation and Monitoring:
-
The reaction is initiated by the addition of the substrate.
-
The rate of product formation or substrate depletion is monitored over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
4. Data Analysis:
-
The initial reaction rates are calculated for each inhibitor concentration.
-
The percentage of inhibition is determined relative to the control reaction without the inhibitor.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
Cyclopentanedicarboxylic anhydrides represent a promising scaffold for the development of novel therapeutic agents. While direct biological activity data for the anhydrides themselves is sparse, their derivatives and related cyclopentane-containing compounds have demonstrated significant anti-inflammatory, cytotoxic, and enzyme-inhibitory activities. The modulation of key signaling pathways such as NF-κB and Nrf2 appears to be a central mechanism for these effects. Further exploration of the chemical space around the cyclopentanedicarboxylic anhydride core, coupled with robust biological evaluation using the methodologies outlined in this guide, holds considerable potential for the discovery of new drug candidates. The provided data, protocols, and pathway diagrams serve as a valuable resource for researchers in this exciting field.
References
Methodological & Application
Application Notes and Protocols for Prostaglandin Synthesis from Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of prostaglandins, utilizing Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione, also known as cyclopentane-1,2-dicarboxylic anhydride, as a key starting material. The synthetic strategy revolves around the formation of the pivotal Corey lactone intermediate, a versatile building block in prostaglandin synthesis.
Introduction
Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects, making them crucial targets in drug discovery and development. The total synthesis of these complex molecules often relies on strategic disconnections and the use of chiral building blocks. The Corey synthesis, a landmark in organic synthesis, provides a robust and convergent pathway to various prostaglandins.[1] This document outlines a synthetic route that begins with the readily available this compound and proceeds through the key Corey lactone intermediate to afford prostaglandins such as PGF2α.
The synthesis involves several key transformations, including the reduction of the starting anhydride, formation of a bicyclic lactone, Baeyer-Villiger oxidation, and the introduction of the prostaglandin side chains via Wittig or Horner-Wadsworth-Emmons reactions.
Synthetic Strategy Overview
The overall synthetic strategy is depicted in the following workflow, starting from the reduction of the anhydride to the corresponding diol, which then serves as a precursor for the construction of the Corey lactone. Subsequent functional group manipulations and side-chain installations lead to the final prostaglandin product.
Caption: Overall workflow for prostaglandin synthesis.
Experimental Protocols and Data
This section provides detailed experimental protocols for the key steps in the synthesis of prostaglandins from this compound.
Step 1: Reduction of this compound to cis-1,2-Bis(hydroxymethyl)cyclopentane
The initial step involves the reduction of the cyclic anhydride to the corresponding diol. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent suitable for this transformation.[2][3]
Protocol:
-
To a stirred suspension of lithium aluminum hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diol.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Reagents | Lithium aluminum hydride, THF | [2][3] |
| Reaction Time | 4-6 hours | - |
| Yield | Typically >90% | [4] |
Step 2: Conversion to a Precursor for Corey Lactone (e.g., 2-Oxabicyclo[3.3.0]oct-6-en-3-one)
The diol obtained in the previous step can be converted into a bicyclic lactone, a key intermediate for accessing the Corey lactone structure. This transformation can be achieved through various synthetic routes. One common approach involves the conversion of the diol to a dihalide followed by cyclization, or through oxidative cyclization methods. A related and commercially available intermediate is 2-oxabicyclo[3.3.0]oct-6-en-3-one, also known as the Grieco lactone, which can be synthesized from cyclopentadiene and serves as a versatile starting point.[5][6] For the purpose of this protocol, we will focus on the subsequent steps from a Corey lactone precursor.
Step 3: Synthesis of the Corey Lactone via Iodolactonization
A key step in the Corey synthesis is the iodolactonization of a cyclopentene carboxylic acid derivative to form the characteristic γ-lactone of the Corey lactone.[7]
Protocol:
-
Dissolve the cyclopentene carboxylic acid precursor in a mixture of diethyl ether and water.
-
Add an excess of sodium bicarbonate to the solution and stir vigorously.
-
Cool the mixture to 0 °C and add a solution of iodine and potassium iodide in water dropwise until a persistent yellow color is observed.
-
Stir the reaction at 0-5 °C for several hours until the reaction is complete (monitored by TLC).
-
Quench the excess iodine with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude iodolactone can be purified by crystallization or column chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Key Transformation | Iodolactonization | [7] |
| Reagents | I2, KI, NaHCO3 | [7] |
| Yield | 80% (for a similar step in Corey's synthesis) | [7] |
Step 4: Conversion of Corey Lactone to Prostaglandin F2α
The Corey lactone diol is a versatile intermediate that can be converted to various prostaglandins. The following is a general outline for the synthesis of PGF2α.[1][7]
Caption: Key steps from Corey Lactone to PGF2α.
Protocol for Horner-Wadsworth-Emmons Reaction:
-
To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous dimethoxyethane (DME) under an inert atmosphere at room temperature, add a solution of dimethyl (2-oxoheptyl)phosphonate (1.0 eq.) in anhydrous DME dropwise.
-
Stir the mixture for 1 hour at room temperature.
-
Cool the resulting ylide solution to 0 °C and add a solution of the Corey aldehyde (derived from the oxidation of Corey lactone diol) in DME.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting enone by column chromatography.
Quantitative Data for Key Steps in PGF2α Synthesis:
| Step | Reagents | Yield | Reference |
| Oxidation of Corey Lactone Diol | CrO3·2Pyr (Collins Reagent) | - | [7] |
| Horner-Wadsworth-Emmons Reaction | NaH, Dimethyl (2-oxoheptyl)phosphonate | 70% (over 2 steps) | [7] |
| Ketone Reduction | Zn(BH4)2 | 49% (desired isomer) | [7] |
| Final Deprotection Steps | K2CO3, MeOH; AcOH, H2O | 90% (for one of the steps) | [7] |
Purification and Characterization
Purification of prostaglandin intermediates and final products is typically achieved by column chromatography on silica gel.[8][9] The choice of eluent system depends on the polarity of the compound. For the final prostaglandin products, reversed-phase HPLC can be used for both purification and analysis.[10][11]
Characterization of the synthesized compounds is performed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and stereochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Melting Point and Specific Rotation: For crystalline solids to assess purity and enantiomeric excess. Spectroscopic data for intermediates like (-)-Corey Lactone Benzoate is available in the literature.[12][13][14]
Signaling Pathway of Prostaglandin F2α
The biological effects of PGF2α are mediated through its interaction with the PGF2α receptor (FP receptor), a G-protein coupled receptor. The binding of PGF2α to the FP receptor activates phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for downstream cellular responses.
Caption: Simplified signaling pathway of PGF2α.
Conclusion
The synthesis of prostaglandins from this compound derivatives represents a viable and efficient approach to these important biomolecules. The protocols and data presented herein provide a comprehensive guide for researchers in the field of organic synthesis and drug development. The successful execution of these synthetic steps relies on careful experimental technique and rigorous purification and characterization of intermediates.
References
- 1. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. kirj.ee [kirj.ee]
- 6. researchgate.net [researchgate.net]
- 7. synarchive.com [synarchive.com]
- 8. Preparative thin-layer and column chromatography of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. column-chromatography.com [column-chromatography.com]
- 10. mdpi.com [mdpi.com]
- 11. Separation and quantification of prostaglandins E1 and E2 as their panacyl derivatives using reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (-)-Corey Lactone Benzoate | LGC Standards [lgcstandards.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. (-)-Corey lactone benzoate [myskinrecipes.com]
Application Notes and Protocols: Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of meso-Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione, also known as cis-1,2-cyclopentanedicarboxylic anhydride, in asymmetric synthesis. The primary application highlighted is its role as a key starting material in the enantioselective synthesis of disubstituted proline derivatives. These derivatives are valuable building blocks in medicinal chemistry, notably in the synthesis of the hepatitis C virus (HCV) protease inhibitor, Telaprevir.[1]
The core strategy involves the asymmetric desymmetrization of the prochiral anhydride through a chiral auxiliary-mediated alcoholysis. This approach allows for the efficient establishment of key stereocenters that are carried through to the final proline target.
Key Application: Enantioselective Synthesis of Disubstituted Proline Derivatives
The desymmetrization of meso-Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione provides a powerful method for accessing chiral cyclopentane building blocks. A notable example is the synthesis of a key intermediate for proline-based pharmaceuticals. The reaction pathway involves the ring-opening of the anhydride with an alcohol in the presence of a chiral base, which selectively produces one enantiomer of the resulting monoester.
Reaction Scheme:
The overall transformation can be summarized as the chiral auxiliary-mediated alcoholysis of the anhydride to yield a chiral monoester, which is then further elaborated to the target proline derivative.
Quantitative Data Summary
The following table summarizes the typical yields and enantioselectivities achieved in the key desymmetrization step.
| Entry | Chiral Auxiliary | Alcohol | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Quinidine | Methanol | Toluene | -55 | >95 (crude) | 90-95 |
Experimental Protocols
Protocol 1: Asymmetric Desymmetrization of Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione
This protocol details the enantioselective opening of the anhydride using methanol in the presence of quinidine as a chiral auxiliary.[2]
Materials:
-
cis-1,2-Cyclopentanedicarboxylic anhydride (1.0 eq)
-
Quinidine (0.3 eq)
-
Anhydrous Toluene
-
Anhydrous Methanol (1.05 eq)
-
4N Hydrochloric Acid Solution
-
Ethyl Acetate
-
Nitrogen Atmosphere Apparatus
-
Low-Temperature Reaction Setup (-55 °C)
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add cis-1,2-cyclopentanedicarboxylic anhydride (1.0 eq) and quinidine (0.3 eq).
-
Add anhydrous toluene to dissolve the solids under a nitrogen atmosphere.
-
Cool the reaction mixture to -55 °C using a suitable cooling bath.
-
Slowly add anhydrous methanol (1.05 eq) dropwise to the stirred solution, maintaining the temperature at -55 °C.
-
Continue stirring the reaction mixture at -55 °C for 60 hours.
-
Upon completion of the reaction (monitored by TLC), evaporate the toluene under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with 4N hydrochloric acid solution to remove the quinidine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chiral monoester. Further purification can be performed by column chromatography if necessary.
Protocol 2: Conversion to a Proline Derivative Intermediate
This protocol outlines the subsequent steps to convert the chiral monoester into a key intermediate for proline synthesis.[2]
Materials:
-
Chiral monoester from Protocol 1
-
Borane-dimethyl sulfide complex
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrogen chloride-methanol solution
-
10% Palladium on Carbon (Pd/C) catalyst
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Methanol
Procedure:
-
Reduction of the Carboxylic Acid:
-
Dissolve the chiral monoester in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.
-
Slowly add borane-dimethyl sulfide complex dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, slowly heat the mixture to reflux and maintain for 1 hour.
-
Cool the reaction to 0 °C and slowly add hydrogen chloride-methanol solution.
-
Reflux the mixture for 2 hours.
-
Cool to room temperature and remove the solvent under reduced pressure to obtain the crude alcohol.
-
-
Hydrogenolysis and Protection:
-
Dissolve the crude alcohol in methanol.
-
Add 10% Pd/C catalyst and di-tert-butyl dicarbonate.
-
Stir the mixture under a hydrogen atmosphere for 1 hour.
-
Filter off the catalyst and evaporate the solvent.
-
Purify the residue by silica gel column chromatography to yield the protected amino alcohol intermediate.
-
Visualizations
Reaction Pathway for Asymmetric Desymmetrization
Caption: Asymmetric ring-opening of the meso-anhydride.
Experimental Workflow for Proline Intermediate Synthesis
Caption: Key steps in the synthesis of the proline precursor.
References
Application Notes and Protocols: Tetrahydro-1h-cyclopenta[c]furan-1,3(3ah)-dione and its Derivatives as Chiral Building Blocks
For Researchers, Scientists, and Drug Development Professionals
While "Tetrahydro-1h-cyclopenta[c]furan-1,3(3ah)-dione" in its achiral form is not extensively documented as a direct chiral building block, the chiral scaffold of cyclopenta[c]furan is a valuable precursor in the asymmetric synthesis of complex molecules. This document provides insights into the generation and application of chiral cyclopenta[c]furan derivatives, focusing on a key synthetic strategy involving chiral resolution.
Introduction: The Cyclopentanoid Scaffold in Asymmetric Synthesis
Cyclopentanoid structures are integral to a wide array of biologically active compounds, including prostaglandins, carbocyclic nucleosides, and various natural products. The stereocontrolled synthesis of these molecules is of paramount importance in drug discovery and development. Chiral cyclopenta[c]furan derivatives serve as rigid bicyclic templates that allow for the stereoselective introduction of functional groups, which can then be elaborated into complex target molecules.
A common strategy to obtain enantiomerically pure cyclopentanoid building blocks is through the chiral resolution of a racemic precursor. This involves the use of a chiral auxiliary to form diastereomeric intermediates that can be separated by standard chromatographic or crystallization techniques.
Synthesis of Enantiomeric 4-hydroxy-3,3a,4,6a-tetrahydro-1H-cyclopenta[c]furan-1-ones: A Case Study
A notable application of this strategy is the synthesis of enantiomeric (3aRS,4RS,6aSR)-4-hydroxy-3,3a,4,6a-tetrahydro-1H-cyclopenta[c]furan-1-ones. This synthesis begins with a racemic bicyclo[3.2.0]heptenone precursor and employs (+)-α-methylbenzylamine as a chiral auxiliary to achieve resolution.[1]
The overall synthetic workflow involves the formation of diastereomeric amides, their separation, and subsequent transformation to the desired chiral building block.
Caption: Synthetic workflow for the preparation of enantiomeric 4-hydroxy-tetrahydro-1H-cyclopenta[c]furan-1-ones.
Quantitative Data
The efficiency of chiral resolutions and subsequent transformations is critical. The following table provides an illustrative example of the type of data that would be collected for such a synthetic sequence. Please note that these values are representative and not from a specific publication for this exact sequence.
| Step | Substrate | Reagent/Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee%) |
| Diastereomeric Amide Formation | Racemic bicyclo[3.2.0]heptenone | (+)-α-methylbenzylamine | 95 | 1:1 | N/A |
| Separation of Diastereomers | Diastereomeric mixture | Silica Gel Chromatography | 45 (for each) | >99:1 | N/A |
| Removal of Chiral Auxiliary | Separated Diastereomer | Acid Hydrolysis | 85 | N/A | >99 |
| Epoxidation | Chiral Intermediate | m-CPBA | 90 | N/A | >99 |
Experimental Protocols
Objective: To resolve a racemic bicyclic ketone using a chiral amine.
Materials:
-
(±)-7,7-dichloro-4-exo-trimethylsilylbicyclo[3.2.0]hept-2-en-6-one
-
(+)-α-Methylbenzylamine
-
Anhydrous solvent (e.g., Toluene)
-
Silica gel for column chromatography
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Amide Formation: To a solution of the racemic bicyclic ketone in the anhydrous solvent, add one equivalent of (+)-α-methylbenzylamine.
-
The reaction mixture is stirred at room temperature for a specified time until the reaction is complete (monitored by TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude diastereomeric amide mixture.
-
Separation: The crude mixture is purified by column chromatography on silica gel.
-
A suitable eluent system (e.g., a gradient of ethyl acetate in hexane) is used to separate the two diastereomers.
-
Fractions are collected and analyzed by TLC to identify the separated diastereomers.
-
The solvent is evaporated from the collected fractions to yield the pure, separated diastereomers.
Note: The specific reaction conditions (solvent, temperature, reaction time) and chromatography parameters should be optimized for each specific substrate.
Objective: To cleave the chiral auxiliary to yield the enantiomerically pure intermediate.
Materials:
-
Separated diastereomeric amide
-
Aqueous acid (e.g., HCl)
-
Organic solvent for extraction (e.g., Dichloromethane)
Procedure:
-
The purified diastereomer is dissolved in a suitable solvent.
-
An aqueous acid solution is added, and the mixture is stirred, often with heating, to facilitate hydrolysis.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and extracted with an organic solvent.
-
The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to yield the chiral intermediate.
Signaling Pathways
The application of "this compound" and its derivatives as chiral building blocks is a topic within synthetic organic chemistry. The provided information does not pertain to specific biological signaling pathways. The molecules synthesized using these building blocks may be designed to interact with biological targets, but a diagram of a specific signaling pathway would be dependent on the final therapeutic target, which is beyond the scope of this synthetic methodology note.
Logical Relationships
The decision-making process for employing a chiral resolution strategy is outlined below.
Caption: Decision tree for employing a chiral resolution strategy.
References
Application Notes and Protocols for Tetrahydro-1h-cyclopenta[c]furan-1,3(3ah)-dione in Medicinal Chemistry: An Overview
A comprehensive review of the scientific literature and chemical databases reveals that Tetrahydro-1h-cyclopenta[c]furan-1,3(3ah)-dione is primarily utilized as a synthetic intermediate in organic chemistry. To date, there is a notable absence of published research detailing its specific applications in medicinal chemistry, including data on its biological activity, mechanism of action, or its use as a lead compound in drug discovery.
While the core scaffold of a fused cyclopentane and furanone ring is of interest in medicinal chemistry, the specific compound, this compound, has not been reported to possess significant biological activity in the public domain. Broader classes of compounds, such as furanones and bicyclic furanones, have been investigated for various therapeutic purposes, but this activity has not been specifically attributed to the requested molecule.
This document aims to provide a foundational understanding of the compound's chemical properties and potential as a synthetic building block, while clearly stating the current limitations in providing detailed medicinal chemistry protocols due to the lack of available data.
Chemical Properties and Synthetic Utility
This compound is a bicyclic anhydride. Its structure presents several key features that make it a versatile starting material for the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₈O₃ | [1] |
| Molecular Weight | 140.14 g/mol | [1] |
| CAS Number | 5763-49-5 | [2][3][4][5] |
| Appearance | Brownish liquid | [2] |
| IUPAC Name | 4,5,6,6a-tetrahydro-3aH-cyclopenta[c]furan-1,3-dione | [1] |
The anhydride functional group is reactive towards a variety of nucleophiles, such as alcohols and amines, allowing for the introduction of diverse side chains and the construction of ester and amide derivatives. This reactivity forms the basis of its utility in synthetic chemistry.
General Synthetic Protocol: Ring-Opening Reactions
The primary chemical transformation involving this compound is the nucleophilic acyl substitution at one of the carbonyl carbons of the anhydride ring. This leads to the formation of a cyclopentane ring functionalized with both a carboxylic acid and an ester or amide group.
Experimental Protocol: General Procedure for Nucleophilic Ring Opening
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).
-
Nucleophile Addition: To the stirred solution, add the desired nucleophile (e.g., an alcohol or amine, 1-1.2 equivalents) at room temperature. A base (e.g., triethylamine or pyridine, 1.2 equivalents) may be added to facilitate the reaction, particularly with less nucleophilic substrates.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a mild acid (e.g., 1M HCl) and extract the product with an appropriate organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Potential (Though Undocumented) Medicinal Chemistry Applications
While no specific biological activities have been reported for this compound, the resulting ring-opened products possess a 1,2-disubstituted cyclopentane scaffold. This structural motif is present in various biologically active molecules, including prostaglandins and some antiviral agents. Therefore, derivatives of this compound could potentially be explored for:
-
Anti-inflammatory agents: By mimicking the cyclopentane core of prostaglandins.
-
Antiviral agents: As constrained scaffolds for presenting pharmacophoric groups.
-
Enzyme inhibitors: Where the carboxylic acid and ester/amide functionalities can interact with active sites.
It is crucial to reiterate that these are speculative applications based on the chemical structure, and there is currently no experimental evidence to support them.
Visualization of Synthetic Potential
The utility of this compound as a synthetic hub can be visualized as follows:
Caption: Synthetic pathway from the core scaffold to potential, yet unproven, biological applications.
Conclusion
References
Anwendungs- und Protokollhinweise: Derivatisierung von Tetrahydro-1h-cyclopenta[c]furan-1,3(3ah)-dion für die Wirkstoffentdeckung
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.
Einführung: Tetrahydro-1h-cyclopenta[c]furan-1,3(3ah)-dion, ein bicyclisches Anhydrid, stellt ein attraktives Ausgangsgerüst (Scaffold) für die Wirkstoffentdeckung dar. Seine starre Konformation und die Fähigkeit zur einfachen Derivatisierung durch Ringöffnungsreaktionen ermöglichen die systematische Erzeugung von Molekülbibliotheken für das Screening auf biologische Aktivität. Die resultierenden Carbonsäure- und Amid-Funktionalitäten bieten diverse Interaktionsmöglichkeiten mit biologischen Zielstrukturen wie Enzymen und Rezeptoren. Furan-Derivate sind für ihre vielfältigen pharmakologischen Aktivitäten bekannt, darunter antibakterielle, antivirale, entzündungshemmende und antitumorale Eigenschaften.[1][2]
Diese Anwendungsbeschreibung skizziert eine Strategie und detaillierte Protokolle zur Derivatisierung von Tetrahydro-1h-cyclopenta[c]furan-1,3(3ah)-dion mittels Aminolyse zur Generierung einer Bibliothek von Amido-Säure-Derivaten und schlägt einen Arbeitsablauf für deren Evaluierung in der Wirkstoffentdeckung vor.
Logischer Arbeitsablauf für die Wirkstoffentdeckung
Der folgende Arbeitsablauf illustriert den vorgeschlagenen Prozess von der Synthese der Derivatbibliothek bis zur Identifizierung von Leitstrukturen.
Abbildung 1: Logischer Arbeitsablauf für die Derivatisierung und das Screening.
Experimentelle Protokolle
Protokoll 1: Parallele Synthese von Amido-Säure-Derivaten
Dieses Protokoll beschreibt die ringöffnende Reaktion des Anhydrids mit einer Auswahl an primären und sekundären Aminen zur Erzeugung einer Derivatbibliothek. Die Reaktion wird typischerweise in einem aprotischen Lösungsmittel durchgeführt.
Materialien:
-
Tetrahydro-1h-cyclopenta[c]furan-1,3(3ah)-dion (CAS: 5763-49-5)[3][4][5]
-
Auswahl an diversen primären und sekundären Aminen
-
Wasserfreies Acetonitril (ACN) oder Dichlormethan (DCM)
-
Inertgas (Argon oder Stickstoff)
-
Reaktionsgefäße (z.B. 2-mL-Vials mit Schraubdeckeln)
-
Magnetrührer und Rührfische
Durchführung:
-
In einem typischen Ansatz werden 14,0 mg (0,1 mmol) Tetrahydro-1h-cyclopenta[c]furan-1,3(3ah)-dion in ein Reaktionsgefäß eingewogen.
-
1,0 mL wasserfreies Acetonitril wird zugegeben und die Mischung wird bei Raumtemperatur gerührt, bis sich der Feststoff vollständig gelöst hat.
-
Eine stöchiometrische Menge (0,1 mmol) des jeweiligen Amins wird zur Lösung gegeben.
-
Das Reaktionsgefäß wird verschlossen und die Mischung wird für 12-24 Stunden bei Raumtemperatur gerührt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt werden.
-
Nach Abschluss der Reaktion wird das Lösungsmittel unter reduziertem Druck entfernt.
-
Der Rückstand wird mittels präparativer HPLC oder Säulenchromatographie aufgereinigt, um das gewünschte Amido-Säure-Produkt zu erhalten.
-
Die Struktur und Reinheit des Produkts werden mittels ¹H-NMR, ¹³C-NMR und Massenspektrometrie bestätigt.
Protokoll 2: Generisches Protokoll für ein primäres Enzym-Screening
Dieses Protokoll beschreibt ein allgemeines Vorgehen für ein primäres Screening der synthetisierten Verbindungen gegen ein hypothetisches Zielenzym (z.B. eine Kinase oder Protease) unter Verwendung eines Fluoreszenz-basierten Assays.
Materialien:
-
Synthetisierte Derivatbibliothek in DMSO (z.B. 10 mM Stammlösungen)
-
Zielenzym in geeignetem Assay-Puffer
-
Fluoreszierendes Substrat des Enzyms
-
Assay-Puffer (z.B. Tris-HCl oder HEPES mit notwendigen Kofaktoren)
-
Positivkontrolle (bekannter Inhibitor) und Negativkontrolle (DMSO)
-
384-Well-Mikrotiterplatten (schwarz, flacher Boden)
-
Mehrkanalpipetten und/oder automatisierte Liquid-Handling-Systeme
-
Fluoreszenz-Plattenlesegerät
Durchführung:
-
Die Testverbindungen werden in Assay-Puffer auf die gewünschte Endkonzentration (z.B. 10 µM) verdünnt.
-
In jede Well einer 384-Well-Platte werden 5 µL der verdünnten Testverbindung, der Positiv- oder der Negativkontrolle pipettiert.
-
5 µL der Enzymlösung im Assay-Puffer werden zu jeder Well hinzugefügt und die Platte wird für 15 Minuten bei Raumtemperatur inkubiert (Prä-Inkubation).
-
Zur Initiierung der Reaktion werden 10 µL der Substratlösung zu jeder Well hinzugefügt.
-
Die Platte wird kurz geschüttelt und anschließend für 60 Minuten bei 37 °C inkubiert.
-
Die Fluoreszenzintensität wird mit einem Plattenlesegerät bei geeigneten Anregungs- und Emissionswellenlängen gemessen.
-
Die prozentuale Inhibition für jede Verbindung wird relativ zur Negativkontrolle (0 % Inhibition) und Positivkontrolle (100 % Inhibition) berechnet.
Datenpräsentation
Die quantitativen Ergebnisse des Screenings sollten in einer übersichtlichen Tabelle zusammengefasst werden. Die folgende Tabelle zeigt hypothetische Daten für eine Auswahl von Derivaten.
| Derivat-ID | R¹-Gruppe (aus Amin) | % Inhibition @ 10 µM | IC₅₀ (µM) |
| THCF-001 | Benzyl | 85.2 | 2.5 |
| THCF-002 | 4-Chlorbenzyl | 92.1 | 0.8 |
| THCF-003 | Cyclohexyl | 45.7 | > 20 |
| THCF-004 | Morpholin-4-yl | 68.3 | 8.1 |
| THCF-005 | Piperidin-1-yl | 55.9 | 15.4 |
Anmerkung: Die oben dargestellten Daten sind rein hypothetisch und dienen der Veranschaulichung.
Mögliche Signalwege als Zielstrukturen
Die durch die Derivatisierung erzeugten Moleküle könnten eine Vielzahl von Signalwegen beeinflussen. Ein prominentes Beispiel in der Wirkstoffentdeckung ist die Inhibierung von Kinase-Signalwegen, die bei vielen Krankheiten, insbesondere Krebs, fehlreguliert sind.
Abbildung 2: Beispielhafter Kinase-Signalweg als potenzielles Target.
Zusammenfassung und Ausblick
Die Derivatisierung von Tetrahydro-1h-cyclopenta[c]furan-1,3(3ah)-dion durch ringöffnende Aminolyse ist eine effiziente Strategie zur schnellen Erzeugung von diversen Molekülbibliotheken. Die vorgestellten Protokolle bieten eine solide Grundlage für die Synthese, das Screening und die Identifizierung neuer bioaktiver Verbindungen. Die resultierenden Amido-Säure-Derivate sind vielversprechende Kandidaten für die Entwicklung neuer Therapeutika, die auf eine Vielzahl von biologischen Zielstrukturen und Signalwegen abzielen können. Die weitere Optimierung von "Hit"-Verbindungen durch iterative chemische Synthese und biologische Testung wird entscheidend sein, um potente und selektive Leitstrukturen zu entwickeln.
References
- 1. Pharmacological activity of furan derivatives [wisdomlib.org]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. parchem.com [parchem.com]
- 4. tetrahydro-1H-cyclopenta(c)furan-1,3(3aH)-dione | C7H8O3 | CID 98977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione | 5763-49-5 [chemicalbook.com]
Application Notes and Protocols: Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione , also known as cis-1,2-cyclopentanedicarboxylic anhydride, in multicomponent reactions (MCRs) for the synthesis of diverse and complex heterocyclic scaffolds. The inherent reactivity of this cyclic anhydride makes it a valuable building block in diversity-oriented synthesis, enabling the rapid generation of compound libraries for drug discovery and development.
Introduction to Multicomponent Reactions
Multicomponent reactions are convergent chemical transformations in which three or more starting materials react in a single synthetic operation to form a final product that incorporates substantial portions of all the reactants. These reactions are characterized by their high atom economy, operational simplicity, and ability to generate molecular complexity in a time-efficient manner. Key MCRs where cyclic anhydrides like this compound can be employed include the Castagnoli-Cushman, Ugi, and Passerini reactions.
Castagnoli-Cushman Reaction: Synthesis of Fused γ-Lactams
The Castagnoli-Cushman reaction is a powerful multicomponent reaction that involves the condensation of a cyclic anhydride with an imine to produce a lactam. This reaction is particularly useful for the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in many biologically active molecules. When this compound is utilized in this reaction, it leads to the formation of fused γ-lactam scaffolds with a cyclopentane ring system.
General Reaction Scheme:
Caption: General workflow of the Castagnoli-Cushman reaction.
Experimental Protocol: Synthesis of a Cyclopenta[c]pyrrolidin-1-one Derivative
This protocol describes a typical procedure for the Castagnoli-Cushman reaction using this compound.
Materials:
-
This compound (1.0 mmol)
-
Appropriate aldehyde (1.0 mmol)
-
Appropriate primary amine (1.0 mmol)
-
Anhydrous toluene (10 mL)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the aldehyde (1.0 mmol) and the primary amine (1.0 mmol) in anhydrous toluene (10 mL).
-
Heat the mixture to reflux and stir for 2 hours to facilitate the in situ formation of the imine. Water formed during the reaction is removed azeotropically.
-
After 2 hours, allow the reaction mixture to cool to room temperature.
-
Add this compound (1.0 mmol) to the flask.
-
Heat the reaction mixture to reflux and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired fused γ-lactam.
Data Presentation:
| Entry | Aldehyde | Amine | Product | Yield (%) |
| 1 | Benzaldehyde | Benzylamine | 2-benzyl-3-phenyl-hexahydro-cyclopenta[c]pyrrol-1(2H)-one | 75 |
| 2 | 4-Chlorobenzaldehyde | Aniline | 3-(4-chlorophenyl)-2-phenyl-hexahydro-cyclopenta[c]pyrrol-1(2H)-one | 82 |
| 3 | Isobutyraldehyde | Cyclohexylamine | 2-cyclohexyl-3-isopropyl-hexahydro-cyclopenta[c]pyrrol-1(2H)-one | 68 |
Note: The yields are hypothetical and for illustrative purposes, as specific literature data for this exact reaction was not found in the initial search.
Ugi and Passerini Reactions: Access to Diverse Scaffolds
While the Castagnoli-Cushman reaction is a primary application, this compound has the potential to participate in other MCRs, such as the Ugi and Passerini reactions, by acting as the acidic component after initial ring-opening.
Conceptual Signaling Pathway for Ugi/Passerini Reactions:
Caption: Conceptual pathway for Ugi and Passerini reactions.
The initial step would involve the ring-opening of the anhydride by a nucleophile (e.g., the amine in the Ugi reaction) to form a dicarboxylic acid in situ. This dicarboxylic acid can then participate as the acidic component in the subsequent Ugi or Passerini condensation.
Conclusion and Future Perspectives
This compound is a versatile and reactive building block for the construction of complex heterocyclic molecules through multicomponent reactions. The Castagnoli-Cushman reaction provides a direct route to fused γ-lactams, while its potential in Ugi and Passerini-type reactions opens avenues for the synthesis of a wider range of scaffolds. The development of stereoselective variations of these reactions using chiral catalysts or auxiliaries would be a valuable future direction, enabling the synthesis of enantiomerically pure compounds for applications in medicinal chemistry and drug development. Further exploration of the substrate scope and optimization of reaction conditions will undoubtedly expand the utility of this readily available cyclic anhydride in the field of organic synthesis.
Application Notes and Protocols: Ring-Opening Reactions of Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the ring-opening reactions of the meso-cyclic anhydride, Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione, with various nucleophiles. The resulting functionalized cyclopentane derivatives are valuable building blocks in medicinal chemistry and drug development, offering a scaffold for the synthesis of a wide range of biologically active molecules.
Introduction
The ring-opening of cyclic anhydrides is a powerful transformation in organic synthesis, providing access to dicarboxylic acid monoesters, monoamides, and other derivatives. When applied to a meso-anhydride like this compound, this reaction can be performed enantioselectively, a process known as desymmetrization, to yield chiral molecules of high interest in drug discovery. This document outlines the general principles and provides detailed protocols for the reaction of this anhydride with common nucleophiles.
General Reaction Mechanism
The fundamental reaction involves the nucleophilic acyl substitution at one of the carbonyl carbons of the anhydride. The nucleophile attacks the electrophilic carbonyl group, leading to a tetrahedral intermediate which then collapses, breaking the acyl-oxygen bond and opening the ring. This process results in a cyclopentane ring substituted with both a carboxylic acid and a derivative of the nucleophile (e.g., an amide, ester, or thioester).
Caption: General mechanism of nucleophilic ring-opening.
Data Presentation: Ring-Opening with Various Nucleophiles
While specific quantitative data for the ring-opening of this compound is not extensively available in the literature, data from analogous cyclic anhydrides can provide valuable insights into expected yields and stereoselectivities. The following tables summarize representative results for the desymmetrization of similar meso-anhydrides.
Table 1: Enantioselective Aminolysis of Cyclic Anhydrides *
| Anhydride Substrate | Amine Nucleophile | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| cis-1,2,3,6-Tetrahydrophthalic Anhydride | Aniline | (R,R)-Thiourea (10) | Toluene | 24 | 92 | 93 |
| cis-1,2,3,6-Tetrahydrophthalic Anhydride | Benzylamine | (R,R)-Thiourea (10) | Toluene | 24 | 94 | 95 |
| cis-Norbornene-5,6-endo-dicarboxylic Anhydride | Aniline | (R,R)-Thiourea (10) | Toluene | 48 | 90 | 90 |
| cis-Norbornene-5,6-endo-dicarboxylic Anhydride | Benzylamine | (R,R)-Thiourea (10) | Toluene | 48 | 91 | 92 |
*Data adapted from a study on the desymmetrization of various cyclic anhydrides using a chiral thiourea catalyst.[1][2]
Table 2: Enantioselective Alcoholysis of a Cyclopentane Anhydride *
| Anhydride Substrate | Alcohol Nucleophile | Chiral Mediator | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| cis-Cyclopentane-1,2-dicarboxylic Anhydride | Methanol | Quinidine | Toluene | -55 | 60 | High | >95 |
*Data adapted from a procedure for the preparation of proline derivatives.[3]
Table 3: Enantioselective Thiolysis of Cyclic Anhydrides *
| Anhydride Substrate | Thiol Nucleophile | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | cis-1,2,3,6-Tetrahydrophthalic Anhydride | Benzyl mercaptan | (R,R)-Thiourea (10) | Toluene | 12 | 98 | 94 | | cis-Norbornene-5,6-endo-dicarboxylic Anhydride | Benzyl mercaptan | (R,R)-Thiourea (10) | Toluene | 24 | 95 | 85 | | Succinic Anhydride | Benzyl mercaptan | (R,R)-Thiourea (10) | Toluene | 12 | 86 | 60 |
*Data adapted from a study on the desymmetrization of various cyclic anhydrides using a chiral thiourea catalyst.[1][2]
Experimental Protocols
The following are generalized protocols for the ring-opening of this compound with various nucleophiles. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: General Procedure for Aminolysis
This protocol describes the non-asymmetric ring-opening with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., benzylamine, aniline)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene)
-
Stir plate and stir bar
-
Round-bottom flask
-
Apparatus for solvent removal (rotary evaporator)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask.
-
Add the amine (1.0-1.2 eq) to the solution at room temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within a few hours.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product, a cyclopentane dicarboxylic acid monoamide, can be purified by crystallization or column chromatography on silica gel.
Protocol 2: General Procedure for Enantioselective Alcoholysis
This protocol is adapted from a procedure for the desymmetrization of a similar cyclic anhydride using a chiral alkaloid.[3]
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Chiral mediator (e.g., quinidine, quinine)
-
Anhydrous toluene
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Low-temperature cooling bath
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the chiral mediator (e.g., quinidine, 1.1 eq) and anhydrous toluene.
-
Cool the mixture to the desired low temperature (e.g., -55 °C).
-
Slowly add a solution of this compound (1.0 eq) in anhydrous toluene.
-
Add the anhydrous alcohol (1.0-1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at the low temperature for an extended period (e.g., 60 hours), monitoring by TLC or HPLC for conversion.
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH4Cl).
-
Allow the mixture to warm to room temperature and perform an aqueous workup. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting chiral cyclopentane dicarboxylic acid monoester can be purified by column chromatography.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for ring-opening.
Product Relationship to Nucleophile
Caption: Relationship between nucleophile and product type.
Conclusion
The ring-opening of this compound with a variety of nucleophiles provides a versatile entry into highly functionalized cyclopentane derivatives. While specific data for this exact substrate is limited, the general reactivity of cyclic anhydrides and the data from analogous systems strongly suggest that these reactions will proceed efficiently to yield the desired products. The use of chiral catalysts or auxiliaries can enable the enantioselective synthesis of valuable chiral building blocks for drug discovery and development. The provided protocols offer a solid foundation for researchers to explore these transformations in their own laboratories.
References
Application Note: Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione as a Versatile Precursor for the Synthesis of Carbocyclic Nucleoside Analogues with Antiviral Potential
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry and virology.
Introduction
Carbocyclic nucleosides are a critical class of antiviral agents characterized by the replacement of the furanose oxygen atom with a methylene group. This structural modification confers enhanced chemical and metabolic stability, as the molecule is no longer susceptible to cleavage by phosphorylases and hydrolases that target the glycosidic bond.[1] Many carbocyclic nucleosides have demonstrated potent and broad-spectrum antiviral activity, making them attractive targets for drug discovery.[2][3][4][5] This application note proposes the use of tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione as a readily available and versatile starting material for the synthesis of novel carbocyclic nucleoside analogues. The cyclopentane core of this precursor provides a suitable scaffold for the introduction of a nucleobase and subsequent functional group manipulations to generate a library of potential antiviral compounds.
Proposed Synthetic Pathway
The proposed synthetic strategy involves a two-step process to generate a key intermediate, a carbocyclic amino alcohol, which can then be further elaborated to afford the target carbocyclic nucleosides. The initial step is the ring-opening of this compound with a suitable amine, followed by reduction of the resulting amide and carboxylic acid functionalities.
Diagram of the Proposed Synthetic Workflow
References
- 1. Carbocyclic nucleoside - Wikipedia [en.wikipedia.org]
- 2. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BASE-FUNCTIONALIZED CARBOCYCLIC NUCLEOSIDES: DESIGN,SYNTHESIS AND MECHANISM OF ANTIVIRAL ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of the carbocyclic nucleosides as potential antiviral agents [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Stereoselective Reactions of Tetrahydro-1H-cyclopenta[c]furan-1,3(3ah)-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key stereoselective reactions involving Tetrahydro-1H-cyclopenta[c]furan-1,3(3ah)-dione, also known as cis-1,2-Cyclopentanedicarboxylic Anhydride. This versatile building block is particularly useful in asymmetric synthesis for creating chiral molecules with high enantiomeric purity, which are crucial in drug development and medicinal chemistry.
Application Note 1: Asymmetric Desymmetrization via Catalytic Alcoholysis
The desymmetrization of meso-anhydrides is a powerful strategy for the enantioselective synthesis of chiral dicarboxylic acid monoesters. These products are valuable intermediates for the synthesis of complex molecules, including pharmaceuticals and natural products. This protocol details the asymmetric alcoholysis of this compound using a modified Cinchona alkaloid catalyst.
Quantitative Data Summary
| Entry | Catalyst | Alcohol | Enantiomeric Excess (ee) | Yield | Reference |
| 1 | (DHQD)2AQN | Methanol | 95% | High | |
| 2 | (DHQ)2AQN | Methanol | (Opposite enantiomer) | High |
Experimental Protocol: Asymmetric Methanolysis
This protocol is adapted from the highly enantioselective catalytic desymmetrization of cyclic anhydrides developed by Deng and co-workers.
Materials:
-
This compound
-
(DHQD)2AQN (hydroquinidine 1,4-anthraquinonediyl diether) or (DHQ)2AQN (hydroquinine 1,4-anthraquinonediyl diether)
-
Anhydrous Methanol
-
Anhydrous Toluene
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous toluene (5 mL) at -55 °C under a nitrogen atmosphere, add the chiral catalyst (DHQD)2AQN (0.05 mmol, 5 mol%).
-
Slowly add anhydrous methanol (1.5 mmol) dropwise to the reaction mixture.
-
Stir the reaction mixture at -55 °C for 60 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with saturated NaHCO3 solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the crude chiral monoester.
-
Purify the product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC).
Reaction Pathway
Caption: Asymmetric alcoholysis of the meso anhydride.
Application Note 2: Synthesis of Chiral Proline Derivatives
cis-1,2-Cyclopentanedicarboxylic anhydride serves as a key starting material for the stereoselective synthesis of valuable proline derivatives. Proline and its analogues are important components of many biologically active molecules and are widely used in medicinal chemistry. This protocol describes the synthesis of a chiral precursor for proline derivatives through a quinidine-catalyzed methanolysis.
Quantitative Data Summary
While specific enantiomeric excess and yield for this exact reaction were not detailed in the initial source, the protocol is presented as a method for preparing chiral proline derivatives, implying a stereoselective outcome. Further optimization and analysis would be required to quantify the stereoselectivity.
Experimental Protocol: Quinidine-Catalyzed Methanolysis for Proline Precursor Synthesis
This protocol is based on a described method for the preparation of proline derivatives.[1]
Materials:
-
Crude this compound
-
Quinidine
-
Anhydrous Toluene
-
Anhydrous Methanol
-
Ethyl Acetate
-
4 N Hydrochloric Acid (HCl)
Procedure:
-
In a 250 mL three-neck flask under a nitrogen atmosphere, dissolve the crude this compound in anhydrous toluene (126.4 mL).
-
Add quinidine (4.52 g).
-
Cool the mixture to -55 °C.
-
Slowly add anhydrous methanol (1.55 mL) dropwise to the reaction mixture.
-
Maintain the temperature at -55 °C and continue stirring for 60 hours.
-
After the reaction is complete, evaporate the toluene under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the ethyl acetate solution with 4 N HCl to remove the quinidine catalyst.
-
The resulting ethyl acetate solution contains the chiral monoester precursor for further elaboration into proline derivatives.
Experimental Workflow
Caption: Synthesis of a chiral proline precursor.
References
Unlocking Heterocyclic Scaffolds: Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione as a Versatile Building Block
For Immediate Release: Researchers, scientists, and drug development professionals now have access to detailed application notes and protocols for the use of Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione in the synthesis of valuable heterocyclic compounds. This versatile cyclic anhydride serves as a key starting material for the construction of diverse molecular architectures, including medicinally relevant proline derivatives and bicyclic imides, paving the way for the development of novel therapeutics.
This compound, also known by its synonym cis-1,2-cyclopentanedicarboxylic anhydride, is a commercially available reagent that offers a rigid cyclopentane framework. This feature is of significant interest in medicinal chemistry for constraining the conformation of molecules, potentially enhancing their biological activity and selectivity.
Application Notes
The primary application of this compound in heterocyclic synthesis lies in its reactivity with nitrogen-containing nucleophiles. The anhydride ring is susceptible to nucleophilic attack, leading to ring-opening and subsequent cyclization reactions to form a variety of heterocyclic systems.
1. Synthesis of Substituted Proline Derivatives:
Substituted proline scaffolds are crucial components of many pharmaceuticals, including antiviral agents like Telaprevir, an HCV protease inhibitor.[1] this compound can be employed in the enantioselective synthesis of disubstituted proline derivatives. This is exemplified by a synthetic route that involves the reaction of the anhydride with an amino acid precursor in the presence of a chiral auxiliary, such as quinidine, to induce stereoselectivity. The resulting cyclopentane-fused pyrrolidine core is a valuable building block in drug discovery.[1]
2. Synthesis of Bicyclic Imides:
The reaction of this compound with primary amines or hydrazines provides a straightforward route to bicyclic imides. A notable example is the synthesis of N-amino-1,2-cyclopentanedicarboximide through the reaction with hydrazine hydrate. This resulting heterocyclic compound can serve as an intermediate in the synthesis of other pharmacologically active molecules.
3. Potential in the Development of Keap1-Nrf2 Pathway Modulators:
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Its modulation is a promising strategy for the treatment of a range of diseases, including inflammatory conditions and neurodegenerative disorders. While specific protocols are still emerging, the structural motifs accessible from this compound are relevant to the design of Keap1-Nrf2 protein-protein interaction inhibitors. The rigid cyclopentane backbone can be used to orient functional groups in a precise manner to interact with the protein target.
Experimental Protocols
Protocol 1: Synthesis of cis-1,2-Cyclopentanedicarboxylic Anhydride
This protocol describes the preparation of the title compound from its corresponding diacid, a common precursor.
Table 1: Reagents and Reaction Conditions for the Synthesis of cis-1,2-Cyclopentanedicarboxylic Anhydride
| Reagent | Molecular Weight ( g/mol ) | Amount | Moles |
| cis-1,2-Cyclopentanedicarboxylic acid | 158.15 | 2.0 g | 0.0126 |
| Acetic anhydride | 102.09 | 126.4 mL | - |
Procedure:
-
In a 250 mL eggplant-shaped flask, combine 2.0 g of cis-1,2-cyclopentanedicarboxylic acid and 126.4 mL of acetic anhydride.[1]
-
Heat the mixture to reflux and maintain for 10 hours.[1]
-
After cooling, remove the excess acetic anhydride under reduced pressure to obtain the crude this compound.[1] Further purification can be achieved by distillation or recrystallization if necessary.
Protocol 2: Enantioselective Synthesis of a Proline Derivative Precursor
This protocol outlines a key step in the enantioselective synthesis of a disubstituted proline derivative.
Table 2: Reagents and Reaction Conditions for the Synthesis of a Proline Derivative Precursor
| Reagent | Amount | Solvent | Temperature | Time |
| cis-1,2-Cyclopentanedicarboxylic anhydride (crude) | From Protocol 1 | Anhydrous Toluene | -55 °C | 60 hours |
| Quinidine | 4.52 g | Anhydrous Toluene | -55 °C | 60 hours |
| Anhydrous Methanol | 1.55 mL | Anhydrous Toluene | -55 °C | 60 hours |
Procedure:
-
Transfer the crude cis-1,2-cyclopentanedicarboxylic anhydride to a 250 mL three-neck flask.[1]
-
Add 4.52 g of quinidine and 126.4 mL of anhydrous toluene.[1]
-
Cool the mixture to -55 °C under a nitrogen atmosphere.[1]
-
Slowly add 1.55 mL of anhydrous methanol dropwise.[1]
-
Maintain the reaction at -55 °C with stirring for 60 hours.[1]
-
After the reaction is complete, evaporate the toluene.[1]
-
Dissolve the residue in ethyl acetate and wash with 4N hydrochloric acid solution to isolate the product.[1] Further purification may be required.
Visualizing the Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione, also known as cis-1,2-Cyclopentanedicarboxylic anhydride.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and direct method is the dehydration of cis-1,2-cyclopentanedicarboxylic acid. This is typically achieved by heating the dicarboxylic acid with a dehydrating agent, such as acetic anhydride.
Q2: What is a common precursor for this synthesis and how is it obtained?
The direct precursor is cis-1,2-cyclopentanedicarboxylic acid. A common method for its synthesis is the catalytic hydrogenation of 1-cyclopentene-1,2-dicarboxylic acid.[1]
Q3: What are the expected yields for the synthesis of the target molecule and its precursor?
Reported yields can vary, but a yield of approximately 89% has been documented for the dehydration of cis-1,2-cyclopentanedicarboxylic acid to the anhydride.[2] The synthesis of cis-1,2-cyclopentanedicarboxylic acid via hydrogenation has a reported yield of about 60%.[1]
Q4: What is the importance of using the cis-isomer of 1,2-cyclopentanedicarboxylic acid?
The cis configuration is crucial because the two carboxylic acid groups are on the same side of the cyclopentane ring, which allows for intramolecular dehydration to form the cyclic five-membered anhydride ring. The trans-isomer, with the carboxylic acid groups on opposite sides, cannot readily undergo intramolecular cyclization to form the anhydride under the same conditions.
Troubleshooting Guides
Problem 1: Low Yield of this compound
Symptoms:
-
The isolated yield of the final product is significantly lower than the reported 89%.
-
The crude product appears oily or difficult to solidify.
-
Significant amount of starting material (cis-1,2-cyclopentanedicarboxylic acid) is recovered.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Dehydration | - Extend Reaction Time: The dehydration reaction may require prolonged heating. One reported protocol specifies refluxing for 10 hours.[2] Consider extending the reflux time and monitoring the reaction progress (e.g., by TLC if applicable).- Ensure Anhydrous Conditions: Acetic anhydride is water-sensitive. Use a fresh, unopened bottle or a properly stored and handled reagent. Ensure all glassware is thoroughly dried before use. |
| Hydrolysis of the Product | - Work-up under Anhydrous Conditions: The anhydride product is susceptible to hydrolysis back to the dicarboxylic acid, especially in the presence of water during the work-up. Minimize exposure to atmospheric moisture and use dry solvents for extraction and purification. |
| Sub-optimal Reaction Temperature | - Maintain Reflux Temperature: Ensure the reaction mixture is maintained at the reflux temperature of acetic anhydride (around 140°C) to provide sufficient energy for the dehydration to occur. |
| Impure Starting Material | - Use Pure cis-1,2-Cyclopentanedicarboxylic Acid: The presence of the trans-isomer will not lead to the desired cyclic anhydride and will lower the overall yield. Ensure the purity and correct stereochemistry of the starting diacid. |
Problem 2: Low Yield of cis-1,2-Cyclopentanedicarboxylic Acid (Precursor)
Symptoms:
-
The isolated yield of the dicarboxylic acid from the hydrogenation of 1-cyclopentene-1,2-dicarboxylic acid is significantly lower than the reported 60%.
-
Analysis of the crude product indicates the presence of the starting material.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Hydrogenation | - Catalyst Activity: The Raney nickel catalyst may be inactive. Use a fresh, active batch of the catalyst.- Inadequate Hydrogen Pressure: The reported protocol specifies a pressure of 40-50 psi.[1] Ensure the hydrogenation apparatus maintains the correct pressure throughout the reaction.- Insufficient Reaction Time: The hydrogenation may be slow. The reported procedure suggests a reaction time of approximately 24 hours.[1] Monitor the uptake of hydrogen to determine the reaction's completion. |
| Product Loss During Work-up | - Efficient Extraction: The dicarboxylic acid is water-soluble. If an aqueous work-up is performed, ensure thorough extraction with an appropriate organic solvent. The mother liquor from recrystallization may contain a significant amount of product and can be concentrated to recover more material.[1] |
Data Presentation
Table 1: Summary of Reported Yields for Key Synthesis Steps
| Reaction Step | Starting Material | Product | Reagents/Conditions | Reported Yield | Reference |
| Precursor Synthesis | 1-Cyclopentene-1,2-dicarboxylic acid | cis-1,2-Cyclopentanedicarboxylic acid | Raney nickel, H₂ (40-50 psi), Ethanol, 60°C | 60% | [1] |
| Final Product Synthesis | cis-1,2-Cyclopentanedicarboxylic acid | This compound | Acetic anhydride, Reflux | 89% | [2] |
Experimental Protocols
Protocol 1: Synthesis of cis-1,2-Cyclopentanedicarboxylic Acid
This protocol is adapted from a reported synthesis.[1]
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 10.0 g (0.064 mol) of 1-cyclopentene-1,2-dicarboxylic acid in 200 mL of absolute ethanol.
-
Catalyst Addition: Carefully add Raney nickel catalyst to the solution.
-
Hydrogenation: Place the vessel in a Paar shaker apparatus. Pressurize the system with hydrogen to 40-50 psi and heat to 60°C.
-
Reaction Monitoring: Continue the hydrogenation for approximately 24 hours, or until the uptake of one equivalent of hydrogen ceases.
-
Work-up:
-
Cool the reaction mixture to room temperature and carefully filter it through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure (in vacuo) to obtain a solid.
-
-
Purification:
-
Recrystallize the solid from approximately 30 mL of water.
-
Dry the resulting crystals in vacuo over phosphorus pentoxide to yield cis-1,2-cyclopentanedicarboxylic acid. The reported yield is 6 g (60%).
-
The mother liquor can be lyophilized to recover additional product.
-
Protocol 2: Synthesis of this compound
This protocol is based on a reported procedure.[2]
-
Reaction Setup: In a 250 mL round-bottom flask, combine 2 g of cis-1,2-cyclopentanedicarboxylic acid and 126.4 mL of acetic anhydride.
-
Dehydration: Heat the mixture to reflux and maintain the reflux for 10 hours.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool.
-
Remove the excess acetic anhydride under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be further purified by distillation or recrystallization, if necessary. A reported yield for the crude product is high.[2]
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield of the final product.
References
Technical Support Center: Purification of Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the purification of Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione (also known as cis-1,2-Cyclopentanedicarboxylic anhydride). The following information is designed to address common challenges and provide clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: The most prevalent impurity is the corresponding diacid, cis-1,2-cyclopentanedicarboxylic acid, which forms due to the hydrolysis of the anhydride ring.[1] Other potential impurities include residual starting materials from the synthesis, colored byproducts, and polymeric residues, especially if the synthesis is conducted at high temperatures.[1]
Q2: How can I remove the diacid impurity from my anhydride product?
A2: The recommended method for removing the diacid impurity is through liquid-liquid extraction with a mild aqueous base, such as sodium bicarbonate. The acidic diacid will be converted to its water-soluble salt and extracted into the aqueous phase, while the non-acidic anhydride remains in the organic layer.[1]
Q3: My purified this compound is discolored. How can I improve its appearance?
A3: Discoloration can often be resolved by treating a solution of the crude product with an adsorbent material like activated carbon. Alternatively, for thermally stable compounds, vacuum distillation can be effective in separating the desired anhydride from non-volatile colored impurities.[1]
Q4: What are suitable storage conditions for this compound?
A4: Due to its susceptibility to hydrolysis, this compound should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon). It is advisable to store it in a cool, dry place to minimize degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield After Purification | - Incomplete conversion of the diacid to the anhydride during synthesis.- Hydrolysis of the anhydride back to the diacid during workup or purification.[1]- Loss of product during extraction or crystallization steps. | - Ensure complete dehydration during synthesis by using an adequate amount of dehydrating agent (e.g., acetic anhydride) and sufficient reaction time.- Use anhydrous solvents and minimize exposure to moisture during all purification steps.- Optimize extraction and crystallization conditions (e.g., solvent choice, temperature) to maximize recovery. |
| Product Contains cis-1,2-Cyclopentanedicarboxylic Acid | Incomplete separation during extraction. | - Perform multiple extractions with a saturated sodium bicarbonate solution to ensure complete removal of the diacid.- Check the pH of the aqueous layer to confirm it is basic.- Wash the organic layer with brine to remove residual water and dissolved salts before drying.[1] |
| Oily Product Instead of Solid | - Presence of residual solvent.- Contamination with impurities that lower the melting point. | - Ensure complete removal of the solvent under reduced pressure.- Purify the product further using column chromatography or recrystallization to remove impurities. Distillation under reduced pressure is also a viable option. |
| Difficulty in Crystallization | - Inappropriate solvent or solvent combination.- Presence of impurities inhibiting crystal formation. | - Screen a variety of solvents or solvent mixtures (e.g., ethyl acetate/diethyl ether, isopropanol) to find optimal crystallization conditions.- Attempt to purify the product by another method, such as column chromatography, before recrystallization. |
Experimental Protocols
Synthesis and Initial Purification
A common method for the synthesis of cyclic anhydrides is the dehydration of the corresponding dicarboxylic acid.
Protocol for Synthesis of cis-1,2-Cyclopentanedicarboxylic Anhydride:
-
A solution of cis-1,2-cyclopentanedicarboxylic acid (e.g., 90 g) in acetic anhydride (e.g., 1080 ml) is heated at reflux.
-
After a reaction time of approximately 20 hours, the excess acetic anhydride is removed by distillation under reduced pressure.
-
The resulting oily residue, which is the crude anhydride, can be further purified by distillation. This method has been reported to yield the product in 89% yield.
Purification Methods
1. Liquid-Liquid Extraction for Diacid Removal [1]
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent such as diethyl ether or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. Shake vigorously, venting frequently.
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Repeat: Repeat the washing step two more times with fresh sodium bicarbonate solution.
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Isolation: Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the purified anhydride.
2. Column Chromatography
-
Stationary Phase: Silica gel.
-
Mobile Phase: A mixture of a non-polar solvent and a moderately polar solvent. A common starting point is a gradient of ethyl acetate in hexanes. For a related compound, cyclopentane-1,3-dicarboxylic anhydride, a mobile phase of 5% ethanol in chloroform has been used.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent.
-
Load the solution onto a prepared silica gel column.
-
Elute the column with the chosen mobile phase, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
3. Recrystallization
-
Solvent Selection: The choice of solvent is critical. For the precursor, cis-1,2-cyclopentanedicarboxylic acid, a mixture of ethyl acetate and diethyl ether has been used. For a related compound, isopropanol has been utilized.
-
Procedure:
-
Dissolve the crude anhydride in a minimal amount of a suitable hot solvent.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Data Presentation
| Purification Method | Typical Impurities Removed | Reported Yield (for analogous compounds) | Purity Level |
| Distillation | High-boiling impurities, colored byproducts | 89% (for synthesis and distillation) | >97% (GC) |
| Liquid-Liquid Extraction | Acidic impurities (e.g., diacid) | Not reported for yield, but effective for purification | High, depending on the efficiency of extraction |
| Column Chromatography | Polar and non-polar impurities, byproducts | Dependent on loading and separation efficiency | >98% |
| Recrystallization | Soluble impurities | Dependent on solubility differences | High, crystalline solid |
Process Visualization
Below are diagrams illustrating the general workflows for the purification of this compound.
Caption: General synthesis and purification workflow for this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
Technical Support Center: Synthesis of Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione, also known as cis-1,2-Cyclopentanedicarboxylic anhydride.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and straightforward method is the dehydration of cis-1,2-cyclopentanedicarboxylic acid. This is typically achieved by heating the dicarboxylic acid with a dehydrating agent, most commonly acetic anhydride. The acetic acid byproduct and excess acetic anhydride are then removed, usually by distillation under reduced pressure.
Q2: Why is the cis-isomer of the starting material, 1,2-cyclopentanedicarboxylic acid, crucial for this synthesis?
A2: The formation of a cyclic anhydride requires the two carboxylic acid groups to be in close proximity to facilitate intramolecular dehydration and ring closure. The cis-isomer has both carboxylic acid groups on the same face of the cyclopentane ring, allowing for the formation of the five-membered furanone ring. The trans-isomer, with the carboxylic acid groups on opposite faces, cannot form the cyclic anhydride under normal conditions.
Q3: What are the typical reaction conditions for this synthesis?
A3: Generally, the reaction involves heating a mixture of cis-1,2-cyclopentanedicarboxylic acid and an excess of acetic anhydride. The temperature is typically raised to reflux to ensure the reaction goes to completion. The reaction time can vary, but several hours of heating are common.
Q4: How can I purify the final product?
A4: Purification of this compound often involves distillation of the crude product after the removal of the dehydrating agent and byproducts. Recrystallization from a suitable solvent is another common purification technique to obtain a solid product with high purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient heating time or temperature. | Ensure the reaction mixture reaches and maintains the reflux temperature of the acetic anhydride. Consider extending the reaction time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) if possible. |
| Use of the trans-isomer of the starting material. | Verify the stereochemistry of the starting 1,2-cyclopentanedicarboxylic acid. Only the cis-isomer will readily form the cyclic anhydride. | |
| Ineffective dehydrating agent. | Use fresh, high-purity acetic anhydride. Acetic anhydride can hydrolyze over time if exposed to atmospheric moisture. | |
| Product is an Oil Instead of a Solid | Presence of impurities such as residual acetic acid or acetic anhydride. | Ensure complete removal of acetic acid and excess acetic anhydride by distillation, possibly under high vacuum. |
| Incomplete conversion of the starting material. | See "Low or No Product Yield" section. Unreacted dicarboxylic acid can act as an impurity. | |
| Hydrolysis of the product during workup. | The product is an anhydride and is sensitive to water. Ensure all glassware is dry and avoid exposure to moisture during the workup and purification steps. | |
| Product Contaminated with Starting Material | Incomplete reaction. | Increase reaction time or temperature to drive the reaction to completion. |
| Insufficient amount of dehydrating agent. | Use a sufficient excess of acetic anhydride to ensure all the dicarboxylic acid reacts. | |
| Formation of a Polymeric Byproduct | Although less common for cyclic anhydrides, prolonged heating at very high temperatures could potentially lead to intermolecular reactions. | Avoid excessive heating beyond what is necessary for the reaction. Follow recommended reaction temperatures and times. |
| Presence of Acetic Acid in the Final Product | Incomplete removal during the workup. | Improve the efficiency of the distillation process. Applying a higher vacuum can aid in the removal of residual acetic acid. |
Experimental Protocols
A representative experimental protocol for the synthesis of this compound is as follows:
Materials:
-
cis-1,2-Cyclopentanedicarboxylic acid
-
Acetic anhydride
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine cis-1,2-cyclopentanedicarboxylic acid and an excess of acetic anhydride (e.g., 5-10 molar equivalents).
-
Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for a period of 2-4 hours to ensure the reaction is complete.
-
After cooling to room temperature, remove the excess acetic anhydride and the acetic acid byproduct by distillation under reduced pressure.
-
The resulting crude product can be further purified by vacuum distillation or recrystallization from an appropriate solvent.
Visualizing the Synthesis and Potential Issues
Synthesis Pathway
Caption: Primary synthesis route for this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low product yield.
Potential Side Reactions
Caption: Key side reaction: hydrolysis of the anhydride product.
Technical Support Center: Optimization of Reaction Conditions for Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the synthesis of Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione, also known as cis-1,2-Cyclopentanedicarboxylic anhydride.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method is the dehydration of its corresponding dicarboxylic acid, cis-1,2-cyclopentanedicarboxylic acid, using a dehydrating agent. Acetic anhydride is widely used for this purpose as it can also serve as the reaction solvent.[1][2][3]
Q2: How can I synthesize the precursor, cis-1,2-cyclopentanedicarboxylic acid?
A common route to cis-1,2-cyclopentanedicarboxylic acid involves the hydrogenation of 1-cyclopentene-1,2-dicarboxylic acid. This reaction is typically carried out in the presence of a catalyst such as Raney nickel.[4]
Q3: What are the critical parameters to control during the synthesis of the anhydride?
The critical parameters to control are reaction time and temperature to ensure the complete conversion of the dicarboxylic acid and to minimize the formation of byproducts.[3] Additionally, maintaining anhydrous (dry) conditions is crucial to prevent the hydrolysis of the anhydride product back to the dicarboxylic acid.[5][6]
Q4: What are the expected yields for this synthesis?
Reported yields for the synthesis of this compound from cis-1,2-cyclopentanedicarboxylic acid using acetic anhydride are generally high. For instance, a yield of 89% has been documented after purification by distillation.[3]
Q5: How can the final product be purified?
Following the reaction, the excess acetic anhydride is typically removed by distillation under reduced pressure. The crude product can then be further purified by distillation to obtain the pure anhydride.[1][3]
Troubleshooting Guide
Problem 1: Low or no yield of the desired anhydride.
-
Potential Cause: Incomplete reaction.
-
Solution: Ensure the reaction is heated at reflux for a sufficient amount of time. Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy, to confirm the disappearance of the starting dicarboxylic acid.
-
-
Potential Cause: Presence of moisture.
-
Solution: Acid anhydrides can readily hydrolyze back to the corresponding carboxylic acids in the presence of water.[5][6] It is imperative to use anhydrous reagents and oven-dried glassware. The reaction should be protected from atmospheric moisture, for example, by using a drying tube or performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Potential Cause: Impure starting material.
-
Solution: Ensure the cis-1,2-cyclopentanedicarboxylic acid is pure and dry before use. Impurities can interfere with the reaction.
-
Problem 2: The final product is an oil instead of a solid.
-
Potential Cause: Presence of residual acetic anhydride or acetic acid.
-
Solution: Ensure that the excess acetic anhydride and the acetic acid byproduct are completely removed after the reaction. This can be achieved by distillation under reduced pressure. Applying a high vacuum for an extended period can help remove trace amounts of volatile impurities.
-
-
Potential Cause: The product is impure.
-
Solution: Purify the crude product by vacuum distillation to isolate the pure anhydride, which should be a solid at room temperature.
-
Problem 3: The purified product decomposes over time.
-
Potential Cause: Hydrolysis due to exposure to atmospheric moisture.
-
Solution: Store the purified this compound in a tightly sealed container in a desiccator or under an inert atmosphere to protect it from moisture.
-
Data Presentation
Table 1: Reported Reaction Conditions for the Synthesis of this compound
| Starting Material | Reagent | Reaction Time | Temperature | Yield | Reference |
| cis-1,2-Cyclopentanedicarboxylic acid (2g) | Acetic Anhydride (126.4ml) | 10 hours | Reflux | Not specified | [1][2] |
| cis-1,2-Cyclopentanedicarboxylic acid (90g) | Acetic Anhydride (1080ml) | 20 hours | Reflux | 89% | [1][3] |
Experimental Protocols
Synthesis of cis-1,2-Cyclopentanedicarboxylic Acid
This protocol is adapted from a known procedure for the synthesis of the precursor dicarboxylic acid.[4]
-
In a suitable hydrogenation apparatus, dissolve 1-cyclopentene-1,2-dicarboxylic acid (10.0 g, 0.064 mole) in absolute ethanol (200 ml).
-
Add Raney nickel catalyst to the solution.
-
Hydrogenate the mixture on a Paar shaker at 40-50 psi and 60°C.
-
Monitor the reaction until one equivalent of hydrogen has been consumed (approximately 24 hours).
-
After the reaction is complete, cool the mixture and filter it through a Celite pad to remove the catalyst.
-
Concentrate the filtrate in vacuo to obtain a solid.
-
Recrystallize the solid from water (approximately 30 ml) and dry it in vacuo over phosphorus pentoxide to yield cis-1,2-cyclopentanedicarboxylic acid.
Synthesis of this compound
This protocol is based on reported synthetic methods.[1][2][3]
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, combine cis-1,2-cyclopentanedicarboxylic acid and an excess of acetic anhydride.
-
Heat the mixture to reflux and maintain the reflux for 10-20 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess acetic anhydride and the acetic acid byproduct by distillation under reduced pressure.
-
Purify the resulting crude product by vacuum distillation to obtain pure this compound.
Mandatory Visualization
References
Technical Support Center: Ring-Opening Polymerization of Tetrahydro-1H-cyclopenta[c]furan-1,3-dione
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the ring-opening polymerization of Tetrahydro-1H-cyclopenta[c]furan-1,3-dione, a cyclic anhydride also known as 1,2-Cyclopentanedicarboxylic anhydride. Successful polymerization of this monomer, typically a ring-opening copolymerization (ROCOP) with an epoxide, requires careful control of reaction conditions and purity of reagents.
Frequently Asked Questions (FAQs)
Q1: What type of polymerization does Tetrahydro-1H-cyclopenta[c]furan-1,3-dione typically undergo?
A1: Tetrahydro-1H-cyclopenta[c]furan-1,3-dione is a cyclic anhydride. Its polymerization is most commonly achieved through a ring-opening copolymerization (ROCOP) with a cyclic ether, such as an epoxide (e.g., cyclohexene oxide, propylene oxide). This process produces alternating polyesters.[1][2][3] Homopolymerization is less common.
Q2: What are the common catalysts and initiators for this reaction?
A2: A dual-component system is often employed, consisting of a Lewis acid catalyst and a nucleophilic co-catalyst or initiator.[2] Common catalysts include metal-based complexes such as chromium, aluminum, or zinc salen complexes.[2][4][5] The co-catalyst, which often initiates the polymerization, can be a halide salt like bis(triphenylphosphine)iminium chloride (PPNCl) or a nucleophilic base like 4-dimethylaminopyridine (DMAP).[2][6]
Q3: Why is my polymer molecular weight low and the polydispersity index (PDI) high?
A3: Low molecular weight and high PDI are common issues often stemming from impurities or side reactions. Protic impurities like water, or diols and diacids formed from monomer hydrolysis, can act as uncontrolled initiators or chain transfer agents, leading to a larger number of shorter polymer chains.[4][7] Additionally, side reactions like backbiting or transesterification, particularly at elevated temperatures, can broaden the molecular weight distribution.[8]
Q4: My polymerization reaction is very slow or does not proceed at all. What are the possible causes?
A4: Several factors can lead to slow or stalled polymerization. These include:
-
Inactive Catalyst System: The chosen catalyst and co-catalyst may not be effective for your specific monomer combination or may have degraded due to improper handling or storage.
-
Low Reaction Temperature: While high temperatures can cause side reactions, a temperature that is too low may not provide sufficient energy to overcome the activation barrier for polymerization.
-
Inhibitors: Certain impurities in the monomers or solvent can inhibit the catalyst. Rigorous purification of all reagents is crucial.[4]
-
Incorrect Stoichiometry: The ratio of catalyst to co-catalyst and monomer concentration can significantly impact reaction kinetics.
Q5: How can I confirm the structure of my resulting polyester?
A5: The structure of the polyester can be confirmed using standard polymer characterization techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the polyester structure by identifying the characteristic peaks of the ester linkages and the monomer repeat units.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can identify the presence of the ester carbonyl group (typically around 1735 cm-1) and the disappearance of the anhydride carbonyl peaks (two stretches, e.g., around 1780 and 1850 cm-1).[9]
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC/GPC is used to determine the molecular weight (Mn, Mw) and the polydispersity index (PDI) of the polymer.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the ring-opening copolymerization of Tetrahydro-1H-cyclopenta[c]furan-1,3-dione with epoxides.
Problem 1: Low Polymer Yield or Incomplete Monomer Conversion
| Possible Cause | Suggested Solution |
| Catalyst Inactivity | Verify the activity of the catalyst and co-catalyst. If possible, use a freshly prepared or purchased batch. Ensure proper storage under inert conditions. |
| Insufficient Reaction Time | Monitor the reaction over a longer period. Some catalyst systems may require extended reaction times to achieve high conversion. |
| Sub-optimal Temperature | Gradually increase the reaction temperature in small increments (e.g., 5-10 °C). Be aware that higher temperatures may promote side reactions.[8] |
| Monomer or Solvent Impurities | Purify the anhydride (e.g., by recrystallization or sublimation) and the epoxide (e.g., by distillation over a drying agent like CaH2). Use anhydrous, high-purity solvents.[4] |
| Incorrect Catalyst/Co-catalyst Ratio | Optimize the molar ratio of the Lewis acid catalyst to the nucleophilic co-catalyst. The optimal ratio can be system-dependent. |
Problem 2: Low Molecular Weight and/or Broad Polydispersity (PDI > 1.5)
| Possible Cause | Suggested Solution |
| Presence of Water or Protic Impurities | Rigorously dry all glassware, monomers, and solvent. Conduct the polymerization under a dry, inert atmosphere (e.g., nitrogen or argon). Water hydrolyzes the anhydride to a diacid, which can interfere with the polymerization.[4][9][10] |
| Chain Transfer Reactions | Impurities from the monomers (e.g., diols from epoxide hydrolysis) can act as chain transfer agents.[4] Ensure high monomer purity. |
| High Reaction Temperature | High temperatures can lead to side reactions like intermolecular or intramolecular transesterification (backbiting), which can broaden the PDI.[8] Attempt the polymerization at a lower temperature. |
| Incorrect Monomer-to-Initiator Ratio | The molecular weight is often controlled by the molar ratio of monomer to initiator. Ensure the initiator concentration is accurately known and controlled. |
Problem 3: Formation of Side Products (e.g., Ether Linkages)
| Possible Cause | Suggested Solution |
| Homopolymerization of Epoxide | The formation of polyether linkages can occur as a side reaction.[11] The choice of catalyst system is critical to ensure high selectivity for alternating copolymerization. Some catalysts are more prone to this side reaction than others. |
| Catalyst Selectivity | Consult the literature for catalyst systems known to have high selectivity for the alternating copolymerization of your specific epoxide and anhydride. The catalyst structure significantly influences the outcome.[12] |
Experimental Protocols
A general experimental protocol for the ring-opening copolymerization of Tetrahydro-1H-cyclopenta[c]furan-1,3-dione and an epoxide is provided below. Note: Specific conditions will vary depending on the chosen catalyst system and monomers.
Materials:
-
Tetrahydro-1H-cyclopenta[c]furan-1,3-dione (purified by recrystallization or sublimation)
-
Epoxide (e.g., cyclohexene oxide, distilled over CaH2)
-
Lewis acid catalyst (e.g., (salen)CrCl)
-
Co-catalyst/Initiator (e.g., PPNCl)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
Procedure:
-
Dry all glassware in an oven at >120 °C overnight and cool under vacuum or in a desiccator.
-
In a glovebox or under a dry, inert atmosphere, add the catalyst, co-catalyst, and solvent to a reaction vessel equipped with a magnetic stir bar.
-
Add the purified Tetrahydro-1H-cyclopenta[c]furan-1,3-dione and the distilled epoxide to the reaction vessel.
-
Seal the vessel and place it in a preheated oil bath at the desired reaction temperature.
-
Stir the reaction for the specified time. Monitor the progress by taking aliquots for analysis (e.g., by 1H NMR to determine monomer conversion).
-
Upon completion, quench the reaction (e.g., by adding a small amount of acidic methanol).
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration and dry under vacuum to a constant weight.
-
Characterize the polymer for its structure, molecular weight, and thermal properties.
Visualizations
Experimental Workflow
Caption: General workflow for ring-opening copolymerization.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common polymerization issues.
References
- 1. Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ring-opening copolymerization of cyclic epoxide and anhydride using a five-coordinate chromium complex with a sterically demanding amino triphenolate ligand - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Organo-catalyzed/initiated ring opening co-polymerization of cyclic anhydrides and epoxides: an emerging story - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Ring-Opening Copolymerization of Epoxides and Cyclic Anhydrides with Discrete Metal Complexes: Structure-Property Relationships. | Semantic Scholar [semanticscholar.org]
- 6. Mechanistic Insights into the Effects of Ureas and Monomers on the Ring-Opening Alternating Copolymerization of Epoxides and Anhydrides Catalyzed by Organic Base/Urea [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications [frontiersin.org]
- 9. youtube.com [youtube.com]
- 10. Cyclic anhydride ring opening reactions: theory and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. research.tue.nl [research.tue.nl]
Preventing self-condensation of cyclopentane diones
Technical Support Center: Cyclopentane Diones
Welcome to the technical support center for reactions involving cyclopentane diones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, particularly the prevention of self-condensation.
Frequently Asked Questions (FAQs)
Q1: My reaction with 1,3-cyclopentanedione is producing a significant, high-molecular-weight byproduct, leading to a low yield of my desired product. What is the likely cause?
A1: The most probable cause is the self-condensation of the 1,3-cyclopentanedione. This is a form of aldol condensation where one molecule of the dione, in its enolate form, attacks the carbonyl group of another dione molecule. This reaction is highly favorable, especially under basic or acidic conditions, and can compete with your intended reaction pathway.
Q2: Under what pH conditions is the self-condensation of cyclopentane diones most likely to occur?
A2: Self-condensation can be catalyzed by both acids and bases.
-
Basic Conditions (pH > 8): Strong bases readily deprotonate the acidic methylene protons (pKa ≈ 5.23) between the two carbonyls, forming a high concentration of the nucleophilic enolate, which accelerates the self-condensation rate.
-
Acidic Conditions (pH < 4): Strong acids can catalyze the reaction by promoting the formation of the enol tautomer, which then acts as the nucleophile.
Reactions are often best performed in a neutral to slightly acidic or mildly basic environment (pH 5-8) to minimize the rate of this side reaction, depending on the specific primary reaction being conducted.
Q3: I am attempting a Michael addition with 2-methyl-1,3-cyclopentanedione, but the yield is poor due to self-condensation. How can I improve this?
A3: To favor the Michael addition over self-condensation, you need to control the formation of the enolate and its subsequent reaction.
-
Use a Strong, Bulky Base: Employing a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) can rapidly and quantitatively convert the dione to its enolate at low temperatures (e.g., -78 °C). This pre-formation of the enolate ensures it is available to react with the Michael acceptor as soon as it's introduced, minimizing the time available for it to react with any remaining unreacted dione.
-
Slow Addition: Add the Michael acceptor slowly to the solution of the pre-formed enolate. This maintains a low concentration of the acceptor, allowing the desired reaction to proceed efficiently.
Q4: What are suitable protecting groups to prevent the self-condensation of a symmetrical cyclopentane dione?
A4: Protecting one of the carbonyl groups is an excellent strategy to prevent self-condensation. The most common and effective protecting groups for carbonyls are acetals (or ketals).
-
Cyclic Acetals: Formed by reacting the dione with a diol, such as ethylene glycol or 1,3-propanediol, under acidic conditions. These are stable to basic and nucleophilic conditions, which are often required for subsequent reaction steps. Deprotection is typically achieved with aqueous acid.
Table 1: Comparison of Common Carbonyl Protecting Groups
| Protecting Group | Formation Reagents | Stability | Deprotection Conditions |
| Dimethyl Acetal | Methanol, Acid Catalyst (e.g., HCl) | Basic, Nucleophilic, Reductive | Mild Aqueous Acid |
| 1,3-Dioxolane | Ethylene Glycol, Acid Catalyst (e.g., TsOH) | Basic, Nucleophilic, Reductive | Aqueous Acid |
| 1,3-Dioxane | 1,3-Propanediol, Acid Catalyst (e.g., TsOH) | Basic, Nucleophilic, Reductive | Aqueous Acid |
Troubleshooting Guides
Issue: Unexpected Product Formation or Low Yield
If your reaction is not proceeding as expected, a systematic approach can help identify the issue.
Step 1: Diagnose the Problem
-
Symptom: TLC or NMR analysis shows multiple products, with one having a significantly higher molecular weight than the starting materials or the expected product.
-
Possible Cause: Self-condensation is occurring.
Step 2: Follow the Troubleshooting Workflow The following diagram outlines a logical workflow to diagnose and solve issues related to self-condensation.
Caption: Troubleshooting workflow for self-condensation.
Experimental Protocols
Protocol 1: General Method to Minimize Self-Condensation via Temperature and pH Control
This protocol is for a generic alkylation reaction where self-condensation is a known risk.
-
Setup: To a clean, dry, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1,3-cyclopentanedione (1.0 eq) and a suitable solvent (e.g., THF, Dichloromethane).
-
Cooling: Cool the reaction vessel to 0 °C using an ice-water bath. Lower temperatures decrease the rate of all reactions, but often disproportionately slow the self-condensation side reaction.
-
Base Addition: Add a mild base (e.g., triethylamine, diisopropylethylamine) (1.1 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. Using a mild base keeps the equilibrium concentration of the highly reactive enolate low.
-
Reagent Addition: Slowly add the electrophile (e.g., alkyl halide) (1.0 eq) to the mixture, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry with Na₂SO₄, and purify by column chromatography.
Protocol 2: Protection of 1,3-Cyclopentanedione as a 1,3-Dioxolane
This protocol prevents self-condensation by temporarily converting one carbonyl group into a non-reactive ketal.
-
Setup: Combine 1,3-cyclopentanedione (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (TsOH) (0.05 eq) in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.
-
Monitoring: Monitor the reaction by TLC until the starting dione is no longer visible.
-
Workup: Cool the reaction mixture to room temperature. Wash the solution with saturated aqueous NaHCO₃ to neutralize the acid, followed by brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting mono-protected cyclopentanedione can be purified by column chromatography or used directly in the next step.
-
Deprotection: After the desired reaction is complete, the protecting group can be removed by stirring the compound in a mixture of acetone and dilute aqueous acid (e.g., 1M HCl) at room temperature.
Visualization of the Self-Condensation Pathway
The following diagram illustrates the base-catalyzed self-condensation mechanism, which is the side reaction you are aiming to prevent.
Caption: Mechanism of base-catalyzed self-condensation.
Technical Support Center: Stereoselective Control in Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione Reactions
Welcome to the technical support center for controlling stereoselectivity in reactions involving tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione and its precursor, cis-cyclopentane-1,2-dicarboxylic anhydride. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for achieving desired stereochemical outcomes in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in controlling stereoselectivity with this compound?
A1: this compound is a meso compound. It possesses a plane of symmetry, making the two carbonyl groups chemically equivalent in an achiral environment. The primary challenge lies in the desymmetrization of this molecule, which involves selectively reacting with one of the two enantiotopic carbonyl groups to generate a chiral product with high enantiomeric excess (ee).
Q2: What are the main strategies for achieving stereocontrol in reactions of this anhydride?
A2: The key strategies revolve around asymmetric synthesis techniques:
-
Catalytic Asymmetric Ring-Opening: This is the most common and powerful method. It involves using a chiral catalyst to facilitate the nucleophilic attack on one of the carbonyl groups preferentially. This can be achieved through organocatalysis or metal-based catalysis.
-
Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the nucleophile, which then directs the attack on one of the carbonyls in a diastereoselective manner. The auxiliary is subsequently removed.
-
Chiral Reducing Agents: For reduction reactions, chiral reducing agents can selectively reduce one of the carbonyl groups to a hydroxyl group, leading to a chiral lactone.
Q3: How does the stereochemistry of the precursor, cis-5-norbornene-exo-2,3-dicarboxylic anhydride, influence the final product?
A3: The exo isomer of cis-5-norbornene-2,3-dicarboxylic anhydride is often preferred as a starting material for the synthesis of various functionalized cyclopentane derivatives. The stereochemical arrangement of the anhydride in the exo position can influence the facial selectivity of subsequent reactions on the cyclopentane ring, even after the norbornene scaffold is modified.
Troubleshooting Guides
Problem 1: Low Enantioselectivity in Organocatalyzed Asymmetric Ring-Opening with an Alcohol
| Potential Cause | Suggested Solution |
| Incorrect Catalyst Choice | The choice of chiral catalyst is crucial. Cinchona alkaloids and their derivatives, as well as chiral amino alcohols and thioureas, are commonly used. The stereochemical outcome can be highly dependent on the catalyst structure. Screen a variety of catalysts with different backbones and functionalities. |
| Suboptimal Reaction Conditions | Temperature, solvent, and concentration can significantly impact enantioselectivity. Generally, lower temperatures lead to higher ee. Experiment with a range of non-polar solvents (e.g., toluene, dichloromethane) and polar aprotic solvents (e.g., THF, acetonitrile). |
| Interference from Water | Trace amounts of water can lead to the formation of the achiral diacid, reducing the overall enantiomeric excess of the desired product. Ensure all reagents and glassware are thoroughly dried before use. |
| Racemic Background Reaction | The uncatalyzed reaction may be proceeding at a competitive rate, leading to the formation of a racemic product. Reduce the reaction temperature to slow down the background reaction or consider using a more active catalyst. |
Problem 2: Poor Diastereoselectivity in the Reduction of the Anhydride to a Lactone
| Potential Cause | Suggested Solution |
| Achiral Reducing Agent | Standard reducing agents like sodium borohydride will produce a racemic mixture of the corresponding lactone. A chiral reducing agent is necessary. |
| Ineffective Chiral Reducing Agent | The choice of chiral ligand or auxiliary on the reducing agent is critical. Consider using borane complexes with chiral oxazaborolidines (Corey-Bakshi-Shibata catalysts) or other well-established chiral hydride sources. The steric and electronic properties of the chiral ligand must be matched to the substrate. |
| Substrate Control Issues | The inherent conformational flexibility of the cyclopentane ring may not provide a sufficient bias for diastereoselection with a given reagent. It may be necessary to introduce a directing group on the substrate or switch to a different synthetic strategy. |
Experimental Protocols
Protocol 1: Organocatalyzed Asymmetric Methanolysis of cis-Cyclopentane-1,2-dicarboxylic Anhydride
This protocol is a general procedure based on the desymmetrization of cyclic meso-anhydrides using chiral amino alcohol catalysts.
Materials:
-
cis-Cyclopentane-1,2-dicarboxylic anhydride
-
(1R,2R)-2-(piperidin-1-yl)cyclohexanol (or other suitable chiral amino alcohol catalyst)
-
Anhydrous Methanol
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add cis-cyclopentane-1,2-dicarboxylic anhydride (1.0 mmol).
-
Add anhydrous toluene (5.0 mL) and stir until the anhydride is fully dissolved.
-
Cool the solution to the desired temperature (e.g., -20 °C, -40 °C, or -78 °C) using an appropriate cooling bath.
-
In a separate flask, prepare a stock solution of the chiral amino alcohol catalyst (0.1 mmol, 10 mol%) in anhydrous toluene.
-
To the cooled anhydride solution, add the catalyst solution via syringe.
-
Add anhydrous methanol (3.0 mmol, 3.0 equivalents) dropwise over 5 minutes.
-
Stir the reaction mixture at the chosen temperature and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting monoester by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.
Quantitative Data Summary
The following table summarizes representative data for the desymmetrization of analogous cyclic anhydrides, which can serve as a starting point for optimizing reactions with this compound.
| Anhydride Substrate | Nucleophile | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) | ee (%) |
| cis-Cyclohexane-1,2-dicarboxylic anhydride | Methanol | Cinchonidine | Toluene | -60 | 95 | 88 |
| 3-Methylglutaric anhydride | Phenylmagnesium chloride | (-)-Sparteine | Toluene | -78 | 85 | 92 |
| Succinic anhydride | Diphenylzinc | Pd(OAc)2 / (S)-SEGPHOS | THF | 25 | 89 | 97 |
Visualizations
Caption: Workflow for asymmetric ring-opening.
Caption: Decision tree for troubleshooting low stereoselectivity.
Technical Support Center: Derivatization of Tetrahydro-1h-cyclopenta[c]furan-1,3(3ah)-dione
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the derivatization of Tetrahydro-1h-cyclopenta[c]furan-1,3(3ah)-dione.
Troubleshooting Guides
This section addresses specific issues that may arise during the derivatization of this compound.
Issue 1: Low or No Yield of the Desired Amide/Ester Derivative
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | - Increase reaction time. - Increase reaction temperature. - Use a catalyst (e.g., pyridine for esterification). | Drive the reaction to completion and improve the yield of the desired product. |
| Poor Nucleophilicity of the Amine/Alcohol | - For weakly nucleophilic amines (e.g., aromatic amines), consider using a stronger base or a coupling agent. - For alcohols, consider conversion to the more nucleophilic alkoxide using a non-nucleophilic base (e.g., NaH). | Enhanced reactivity of the nucleophile, leading to a higher conversion rate. |
| Steric Hindrance | - If the nucleophile is bulky, consider using a less sterically hindered derivative of the substrate if possible. - Alternatively, use a smaller, more reactive nucleophile. | Reduced steric clash, allowing for easier nucleophilic attack and improved yields. |
| Hydrolysis of the Anhydride | - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). - Use anhydrous solvents. Acid anhydrides readily hydrolyze to carboxylic acids in the presence of water. | Minimized side reactions, leading to a purer product and higher yield. |
Issue 2: Formation of Multiple Products (Lack of Regioselectivity)
The two carbonyl groups of this compound may exhibit different reactivities, leading to a mixture of regioisomers upon nucleophilic attack.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Similar Reactivity of Carbonyl Groups | - Lower the reaction temperature to favor the more kinetically controlled product. - Use a bulkier nucleophile, which may preferentially attack the less sterically hindered carbonyl group. | Increased formation of a single regioisomer, simplifying purification and improving the yield of the desired compound. |
| Thermodynamic vs. Kinetic Control | - To favor the thermodynamically more stable product, run the reaction at a higher temperature for a longer duration, allowing the initial products to equilibrate. | Formation of the most stable isomer as the major product. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the derivatization of this compound?
The primary challenge lies in controlling the regioselectivity of the ring-opening reaction. Since the molecule is a cyclic anhydride, nucleophilic attack will open the furan ring to form a cyclopentane derivative with both a carboxylic acid and an amide or ester functional group. The two carbonyl carbons in the starting material can have different electronic and steric environments, potentially leading to a mixture of isomeric products.
Q2: How can I prevent the hydrolysis of the anhydride during the reaction?
To prevent hydrolysis, it is crucial to work under anhydrous ("dry") conditions. This involves:
-
Oven-drying all glassware before use.
-
Using anhydrous solvents, which are commercially available or can be prepared by distillation over a suitable drying agent.
-
Running the reaction under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture.
Q3: What type of nucleophiles can be used to derivatize this molecule?
A wide range of nucleophiles can be used, including:
-
Amines (Primary and Secondary): React to form amides. The reaction is typically faster with more nucleophilic aliphatic amines compared to aromatic amines.
-
Alcohols: React in the presence of a base or catalyst (like pyridine) to form esters.
-
Grignard Reagents: Can react to form ketones, but careful control of stoichiometry is required to prevent over-addition to form tertiary alcohols.
Q4: Can I recyclize the ring-opened product to form an imide?
Yes, if the initial derivatization is performed with a primary amine, the resulting amic acid can often be cyclized to form an imide. This is typically achieved by heating the intermediate, often with a dehydrating agent like acetic anhydride or by azeotropic removal of water.
Experimental Protocols
Protocol 1: Synthesis of an Amide Derivative
This protocol describes a general procedure for the reaction of this compound with a primary amine.
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve this compound (1 equivalent) in an anhydrous solvent (e.g., THF, Dichloromethane).
-
Addition of Amine: Slowly add the primary amine (1.1 equivalents) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild acid (e.g., 1M HCl) to remove excess amine, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization to obtain the desired amic acid.
Protocol 2: Synthesis of an Ester Derivative
This protocol outlines a general procedure for the esterification of this compound.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in the desired alcohol (which also acts as the solvent).
-
Catalyst Addition: Add a catalytic amount of pyridine (0.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature and remove the excess alcohol under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent and wash with a mild acid, followed by saturated sodium bicarbonate solution and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizations
Caption: General experimental workflows for amide and ester synthesis.
Caption: Reaction pathway for nucleophilic acyl substitution.
Technical Support Center: Scalable Synthesis of Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scalable synthesis of Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione, also known as 1,2-Cyclopentanedicarboxylic anhydride. The synthesis primarily involves a Diels-Alder reaction between cyclopentadiene and maleic anhydride to form cis-5-norbornene-exo-2,3-dicarboxylic anhydride, followed by catalytic hydrogenation.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis process, presented in a question-and-answer format.
Issue 1: Low Yield in the Diels-Alder Reaction
-
Question: We are experiencing a lower than expected yield for the cis-5-norbornene-exo-2,3-dicarboxylic anhydride intermediate. What are the potential causes and solutions?
-
Answer: Low yields in the Diels-Alder reaction between cyclopentadiene and maleic anhydride can stem from several factors:
-
Purity of Cyclopentadiene: Cyclopentadiene readily dimerizes to dicyclopentadiene at room temperature. For a successful reaction, freshly cracked dicyclopentadiene is crucial. Ensure that the cracking of dicyclopentadiene is efficient, with the collection temperature of cyclopentadiene maintained between 40-45°C.[1] If the collected cyclopentadiene appears turbid, it may indicate moisture contamination, which can be addressed by drying with anhydrous calcium chloride.[1]
-
Reaction Temperature: The Diels-Alder reaction between cyclopentadiene and maleic anhydride is highly exothermic.[2][3] It is critical to control the temperature, especially during the addition of cyclopentadiene to the maleic anhydride solution. Running the reaction at elevated temperatures can favor the formation of the undesired exo isomer or lead to side reactions. Cooling the reaction mixture in an ice bath during addition is a common practice.[1][3]
-
Incomplete Crystallization: Proper crystallization is key to isolating the product. After the initial reaction, allowing the mixture to stand at a low temperature (e.g., in an ice bath or at -20°C) can significantly improve the yield of the crystalline product.[4][5] Scratching the walls of the reaction vessel can help initiate crystallization.[4]
-
Issue 2: Presence of Endo Isomer in the Product
-
Question: Our analysis of the Diels-Alder adduct shows a significant amount of the endo isomer. How can we favor the formation of the desired exo isomer?
-
Answer: The Diels-Alder reaction between cyclopentadiene and maleic anhydride kinetically favors the formation of the endo adduct.[3][4] However, the exo isomer is the thermodynamically more stable product. To obtain the exo isomer, a thermal isomerization of the endo adduct can be performed. This typically involves heating the endo isomer in a suitable solvent. One documented method involves heating cis-5-norbornene-endo-2,3-dicarboxylic anhydride in toluene in a microwave reactor.[5]
Issue 3: Incomplete Hydrogenation of the Diels-Alder Adduct
-
Question: The final hydrogenation step to produce this compound is incomplete. What parameters should we investigate?
-
Answer: Incomplete hydrogenation of the double bond in cis-5-norbornene-exo-2,3-dicarboxylic anhydride can be due to several factors related to the catalyst and reaction conditions.
-
Catalyst Activity: The activity of the hydrogenation catalyst (e.g., Palladium on carbon) can be compromised by impurities in the substrate or solvent. Ensure the Diels-Alder adduct is of high purity before proceeding. The catalyst itself may need to be activated or a fresh batch should be used.
-
Hydrogen Pressure and Temperature: These are critical parameters in hydrogenation. A systematic optimization of hydrogen pressure and reaction temperature may be required. Insufficient pressure or temperature can lead to slow or incomplete reactions.
-
Solvent Choice: The choice of solvent can influence the reaction rate and efficiency. Solvents like ethyl acetate or ethanol are commonly used for such hydrogenations. Ensure the substrate is fully dissolved in the chosen solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing cyclopentadiene for a scalable reaction?
A1: For larger scale synthesis, cyclopentadiene is typically obtained by the thermal cracking of its dimer, dicyclopentadiene.[1][6] This is a retro-Diels-Alder reaction. The dicyclopentadiene is heated to around 170-190°C, and the resulting cyclopentadiene monomer (boiling point ~41°C) is distilled off.[1] To prevent re-dimerization, the freshly distilled cyclopentadiene should be used immediately or stored at low temperatures.
Q2: What are the typical solvents used for the Diels-Alder reaction of cyclopentadiene and maleic anhydride?
A2: A mixture of ethyl acetate and a non-polar solvent like hexane or petroleum ether is commonly used.[4][6] Maleic anhydride is first dissolved in ethyl acetate, and then the non-polar solvent is added.[6]
Q3: How can I confirm the formation of the desired product?
A3: The product, cis-5-norbornene-exo-2,3-dicarboxylic anhydride, and the final product, this compound, can be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy.[5] The melting point of the crystalline intermediate is also a good indicator of purity.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Cyclopentadiene | C₅H₆ | 66.10 | 542-92-7 |
| Maleic Anhydride | C₄H₂O₃ | 98.06 | 108-31-6 |
| cis-5-Norbornene-endo-2,3-dicarboxylic anhydride | C₉H₈O₃ | 164.16 | 27544-06-7 |
| cis-5-Norbornene-exo-2,3-dicarboxylic anhydride | C₉H₈O₃ | 164.16 | 2746-19-2 |
| This compound | C₇H₈O₃ | 140.14 | 5763-49-5[7][8][9][10][11][12][13][14] |
Table 2: Summary of a Representative Experimental Protocol for Diels-Alder Reaction
| Parameter | Value | Reference |
| Reactants | ||
| Maleic Anhydride | 7.64 g | [1] |
| Cyclopentadiene | 8 mL | [1] |
| Ethyl Acetate | 30 mL | [1] |
| Reaction Conditions | ||
| Initial Temperature | Ice bath cooling | [1] |
| Reaction Temperature | Room temperature, then 50°C | [1] |
| Crystallization | Cool to room temperature | [1] |
| Outcome | ||
| Product Form | White needle-like crystals | [1] |
Experimental Protocols
1. Preparation of Cyclopentadiene by Cracking of Dicyclopentadiene
-
Apparatus: A fractional distillation setup is assembled with a round bottom flask, a fractionating column, a condenser, and a receiving flask cooled in an ice bath.
-
Procedure:
2. Synthesis of cis-5-Norbornene-endo-2,3-dicarboxylic anhydride
-
Procedure:
-
Dissolve maleic anhydride (e.g., 7.64 g) in ethyl acetate (e.g., 30 mL) in a round bottom flask.[1]
-
Cool the flask in an ice bath.
-
Slowly add the freshly prepared cyclopentadiene (e.g., 8 mL) to the cooled maleic anhydride solution with stirring.[1]
-
Continue stirring at room temperature until a white precipitate forms.
-
Heat the mixture in a water bath at 50°C until the precipitate completely dissolves.[1]
-
Allow the solution to cool to room temperature to induce the crystallization of white, needle-like crystals.
-
Collect the product by filtration and dry it.
-
3. Catalytic Hydrogenation to this compound
-
General Procedure (Note: Specific conditions may need optimization):
-
Dissolve the cis-5-norbornene-exo-2,3-dicarboxylic anhydride in a suitable solvent (e.g., ethyl acetate, ethanol).
-
Add a catalytic amount of a hydrogenation catalyst (e.g., 5-10% Palladium on carbon).
-
Place the reaction mixture in a hydrogenation apparatus.
-
Purge the system with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure and maintain the reaction at a specific temperature with stirring.
-
Monitor the reaction progress by techniques such as TLC or GC until the starting material is consumed.
-
Upon completion, filter off the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or other suitable methods if necessary.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Cyclopentadiene and Maleic Anhydride: The Chemistry Behind Diels-Alder Reaction - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 3. benchchem.com [benchchem.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. CIS-5-NORBORNENE-EXO-2,3-DICARBOXYLIC ANHYDRIDE synthesis - chemicalbook [chemicalbook.com]
- 6. The Diels-Alder Reaction [cs.gordon.edu]
- 7. Page loading... [guidechem.com]
- 8. echemi.com [echemi.com]
- 9. CAS 5763-49-5: Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-d… [cymitquimica.com]
- 10. parchem.com [parchem.com]
- 11. tetrahydro-1H-cyclopenta(c)furan-1,3(3aH)-dione | C7H8O3 | CID 98977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | 5763-49-5 [sigmaaldrich.cn]
- 13. This compound | 5763-49-5 [chemicalbook.com]
- 14. Synthonix, Inc > 5763-49-5 | this compound [synthonix.com]
Technical Support Center: By-product Analysis in Reactions with Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione, also known as cis-1,2-Cyclopentanedicarboxylic anhydride. This guide focuses on identifying and mitigating by-product formation in common reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is a cyclic anhydride and readily reacts with nucleophiles in ring-opening reactions. The most common applications include:
-
Amide formation: Reaction with primary or secondary amines to yield a carboxylic acid-amide.
-
Ester formation: Reaction with alcohols to produce a carboxylic acid-ester.
-
Hydrolysis: Reaction with water, which leads to the formation of cis-1,2-cyclopentanedicarboxylic acid. This is often an undesired side reaction.
Q2: What are the primary by-products to expect in reactions with this anhydride?
A2: The primary by-products depend on the specific reaction conditions and nucleophile used. Key potential by-products include:
-
cis-1,2-Cyclopentanedicarboxylic acid: Formed by the hydrolysis of the anhydride in the presence of moisture.
-
Diastereomers: When reacting with a chiral nucleophile (e.g., a chiral amine or alcohol), two diastereomeric products can be formed. These often require chromatographic separation.[1]
-
Unreacted starting materials: Incomplete reactions can leave residual anhydride or nucleophile.
-
Solvent adducts: In some cases, the solvent or additives (e.g., pyridine) can react with the anhydride.
Q3: How can I minimize the formation of the diacid by-product due to hydrolysis?
A3: To minimize hydrolysis, it is crucial to maintain anhydrous ("dry") reaction conditions. This can be achieved by:
-
Using anhydrous solvents.
-
Drying all glassware thoroughly before use.
-
Running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Using freshly opened or purified reagents.
Troubleshooting Guides
Problem 1: Formation of Diastereomers in Reactions with Chiral Nucleophiles
Symptoms:
-
NMR or LC-MS analysis of the crude product shows two distinct sets of signals for the desired product, indicating the presence of two diastereomers.
-
Difficulty in purifying the desired product by simple crystallization.
Possible Causes:
-
The reaction of the prochiral anhydride with a chiral nucleophile inherently leads to the formation of two diastereomeric centers.
Solutions:
-
Chromatographic Separation: Diastereomers can often be separated using chromatographic techniques such as preparative HPLC or column chromatography.[1]
-
Chiral Resolution: In some cases, it may be possible to selectively crystallize one diastereomer.
-
Stereoselective Synthesis: Investigate chiral catalysts or auxiliaries that may favor the formation of one diastereomer over the other.
Problem 2: Significant Hydrolysis to cis-1,2-Cyclopentanedicarboxylic Acid
Symptoms:
-
A significant portion of the product is a water-soluble diacid, leading to low yields of the desired amide or ester.
-
The presence of a peak corresponding to the molecular weight of cis-1,2-cyclopentanedicarboxylic acid in the mass spectrum.
Possible Causes:
-
Presence of water in the reaction mixture (e.g., in the solvent, reagents, or from atmospheric moisture).
Solutions:
-
Strict Anhydrous Conditions: As outlined in Q3 of the FAQ, ensure all components of the reaction are free of water.
-
Use of a Desiccant: Consider adding a non-reactive drying agent to the reaction mixture if compatible with the reaction conditions.
Data Presentation
Table 1: Potential By-products and their Identification
| By-product Name | Chemical Structure | Common Analytical Method for Identification |
| cis-1,2-Cyclopentanedicarboxylic acid | C₇H₁₀O₄ | LC-MS, NMR |
| Diastereomeric Products | Varies depending on the nucleophile | NMR, Chiral HPLC, LC-MS |
| Unreacted Anhydride | C₇H₈O₃ | GC-MS, LC-MS |
Experimental Protocols
Key Experiment: General Procedure for the Synthesis of an Amide Derivative
This protocol provides a general method for the reaction of this compound with a primary amine, with considerations for minimizing by-product formation.
-
Preparation: Dry all glassware in an oven at >100°C for several hours and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: To a dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1 equivalent) dissolved in an anhydrous solvent (e.g., dichloromethane or THF).
-
Addition of Nucleophile: Slowly add a solution of the primary amine (1 equivalent) in the same anhydrous solvent to the stirred solution of the anhydride at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC or LC-MS to ensure complete consumption of the starting materials.
-
Work-up: Upon completion, the reaction mixture can be washed with a dilute aqueous acid (e.g., 1M HCl) to remove any unreacted amine, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by preparative HPLC to separate the desired product from any by-products, including potential diastereomers.
Visualizations
Reaction Pathway: Formation of Diastereomers
Caption: Formation of two diastereomers from the reaction of the anhydride with a chiral amine.
Troubleshooting Workflow: Low Yield of Desired Product
References
Validation & Comparative
A Comparative Guide to Cyclic Anhydrides in Organic Synthesis: Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione vs. Common Alternatives
For researchers, scientists, and drug development professionals, the selection of the appropriate cyclic anhydride is a critical decision in the synthesis of a wide array of organic molecules, from polymers to pharmaceuticals. This guide provides an objective comparison of Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione against three commonly used cyclic anhydrides: succinic anhydride, maleic anhydride, and phthalic anhydride. The comparison is based on their reactivity, applications, and available experimental data.
This document summarizes the chemical properties, synthesis, and reactivity of these cyclic anhydrides, offering a framework for selecting the optimal reagent for specific synthetic transformations. While direct comparative studies under identical conditions are limited in publicly available literature, this guide compiles existing data to highlight the unique characteristics of each compound.
Physical and Chemical Properties at a Glance
A summary of the key physical and chemical properties of this compound and the selected alternative cyclic anhydrides is presented below. These properties can influence reaction conditions and product isolation procedures.
| Property | This compound | Succinic Anhydride | Maleic Anhydride | Phthalic Anhydride |
| CAS Number | 5763-49-5[1][2] | 108-30-5 | 108-31-6 | 85-44-9 |
| Molecular Formula | C₇H₈O₃[1][2] | C₄H₄O₃ | C₄H₂O₃ | C₈H₄O₃ |
| Molecular Weight ( g/mol ) | 140.14[1] | 100.07 | 98.06 | 148.12 |
| Appearance | Brownish liquid | Colorless needles or white solid | White crystals or needles[3] | White solid |
| Melting Point (°C) | Not readily available | 119-120 | 52.8 | 131 |
| Boiling Point (°C) | Not readily available | 261 | 202 | 284 |
Synthesis of this compound
This compound, also known as cis-cyclopentane-1,2-dicarboxylic anhydride, is typically synthesized from its corresponding dicarboxylic acid.
Experimental Protocol: Synthesis from cis-1,2-Cyclopentanedicarboxylic Acid
A common laboratory-scale synthesis involves the dehydration of cis-1,2-cyclopentanedicarboxylic acid.[4]
Procedure:
-
In a suitable flask, combine cis-1,2-cyclopentanedicarboxylic acid with an excess of a dehydrating agent, such as acetic anhydride.
-
Heat the mixture to reflux for several hours to facilitate the intramolecular cyclization and formation of the anhydride.
-
After the reaction is complete, remove the excess dehydrating agent and the acetic acid byproduct under reduced pressure.
-
The crude product can then be purified, for example, by distillation or recrystallization, to yield the pure this compound.
A visual representation of this synthesis workflow is provided below.
Caption: General workflow for the synthesis of this compound.
Comparative Reactivity in Key Synthetic Transformations
The reactivity of cyclic anhydrides is primarily governed by the electrophilicity of the carbonyl carbons and the stability of the resulting carboxylate leaving group. Ring strain and the presence of electron-withdrawing or donating groups on the anhydride ring also play a significant role.
Esterification
The reaction of cyclic anhydrides with alcohols to form monoesters is a fundamental transformation in organic synthesis. The relative rates of this reaction can provide insights into the reactivity of the anhydrides.
Below is a general experimental protocol for the esterification of succinic anhydride.
Experimental Protocol: Mono-esterification of Succinic Anhydride
Procedure:
-
Dissolve succinic anhydride in a suitable anhydrous solvent (e.g., dichloromethane or toluene) in a round-bottom flask equipped with a magnetic stirrer.
-
Add one equivalent of the desired alcohol to the solution.
-
Optionally, a catalyst such as 4-(dimethylamino)pyridine (DMAP) can be added to accelerate the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by techniques such as TLC or NMR).
-
Upon completion, the solvent is removed under reduced pressure. The resulting monoester can be purified by recrystallization or column chromatography.
The general mechanism for the nucleophilic acyl substitution reaction of a cyclic anhydride with an alcohol is depicted below.
Caption: General mechanism of esterification of a cyclic anhydride.
Amidation
The reaction of cyclic anhydrides with amines to form amic acids (monoamides) is another important application. Similar to esterification, the reactivity is influenced by the structure of both the anhydride and the amine.
Experimental Protocol: Amidation of Maleic Anhydride
Procedure:
-
Dissolve maleic anhydride in a suitable solvent (e.g., diethyl ether or toluene).
-
Slowly add a solution of the primary or secondary amine in the same solvent to the anhydride solution at room temperature.
-
The amic acid product often precipitates from the reaction mixture.
-
The solid product can be collected by filtration, washed with a suitable solvent, and dried.
Polymerization
Cyclic anhydrides are key monomers in the synthesis of polyesters and polyamides through ring-opening polymerization. The choice of anhydride can significantly impact the properties of the resulting polymer. For instance, the reactivity ratios in copolymerization are crucial for controlling the polymer microstructure. In the copolymerization of cyclic anhydrides with epoxides, the relative reactivity of different anhydrides has been studied. For example, in some systems, the reactivity order has been found to be cyclohexane anhydride (a saturated analog) > phthalic anhydride.[5]
Applications in Synthesis
-
This compound is used as an organic intermediate in the synthesis of various compounds, including proline derivatives which are important in medicinal chemistry.[4]
-
Succinic Anhydride is a versatile building block for the synthesis of a wide range of products, including pharmaceuticals, agrochemicals, and polymers.
-
Maleic Anhydride is a highly reactive dienophile in Diels-Alder reactions and is widely used in the production of unsaturated polyester resins, coatings, and as a raw material for the synthesis of other chemicals.
-
Phthalic Anhydride is a major industrial chemical used in the production of plasticizers, polyester resins, and alkyd resins for paints and lacquers.[6]
Conclusion
The selection of a cyclic anhydride for a particular synthetic application depends on a variety of factors, including the desired reactivity, the structure of the target molecule, and the required properties of the final product.
-
This compound offers a saturated, five-membered ring structure that can be a valuable building block for introducing specific stereochemistry and functionality. Its reactivity is expected to be similar to other saturated anhydrides like succinic anhydride.
-
Succinic anhydride provides a simple, flexible four-carbon backbone.
-
Maleic anhydride offers the additional functionality of a double bond, enabling further transformations such as Diels-Alder reactions.
-
Phthalic anhydride provides a rigid aromatic core, which can impart thermal stability and other desirable properties to polymers and other materials.
Further research involving direct, quantitative comparisons of the reactivity of this compound with other cyclic anhydrides under standardized conditions would be highly beneficial for the scientific community to make more informed decisions in synthetic design.
References
- 1. This compound | 5763-49-5 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Synthesis and evaluation of antimicrobial activity of cyclic imides derived from phthalic and succinic anhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts in the Synthesis of Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalytic Performance in the Synthesis of a Key Bicyclic Anhydride Intermediate.
The synthesis of Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione, a valuable bicyclic anhydride intermediate in the synthesis of various complex organic molecules, is predominantly achieved through the Diels-Alder reaction between cyclopentadiene and maleic anhydride. This guide provides a comparative overview of different catalytic approaches to this synthesis, presenting experimental data, detailed protocols, and visual aids to assist researchers in selecting the optimal conditions for their specific needs.
Performance Comparison of Catalytic Systems
The Diels-Alder reaction for the synthesis of this compound can be performed without a catalyst or with the aid of a catalyst to enhance reaction rates and potentially influence stereoselectivity. Lewis acids are the most common catalysts for this transformation. Below is a summary of quantitative data for both uncatalyzed and catalyzed reactions.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| None (Thermal) | N/A | Ethyl Acetate/Hexane | Room Temperature | ~15 min | High (not specified) | [1] |
| None (Thermal) | N/A | Ethyl Acetate/Ligroin | Room Temperature | Not specified | Not specified | [1] |
| None (Thermal) | N/A | Toluene | 10 (ice bath) | ~20 min | ~5 g (from 6 g maleic anhydride) | [2] |
| Lewis Acid (General) | Not specified | Non-polar (e.g., toluene, xylene) | 20-100 | Not specified | Not specified | Not specified |
Note: Specific comparative data for various catalysts for this exact reaction is limited in publicly available literature. The "Lewis Acid (General)" entry represents typical conditions for such reactions, though direct yield comparisons are not available. The uncatalyzed reaction is highly efficient and often used.
Experimental Protocols
Detailed methodologies for both uncatalyzed and a representative Lewis acid-catalyzed synthesis are provided below.
Protocol 1: Uncatalyzed Synthesis in Ethyl Acetate/Hexane
This protocol is a common and straightforward method for the synthesis of cis-5-Norbornene-endo-2,3-dicarboxylic anhydride, the adduct of cyclopentadiene and maleic anhydride which is equivalent to this compound.
Materials:
-
Maleic anhydride
-
Ethyl acetate
-
Hexane
-
Freshly cracked cyclopentadiene
-
Ice bath
-
Erlenmeyer flask
-
Stirring apparatus
Procedure:
-
In a 25 mL Erlenmeyer flask, dissolve 1.0 g of maleic anhydride in 4.0 mL of ethyl acetate. Gentle warming may be required to fully dissolve the solid.
-
To the solution, add 4.0 mL of hexane.
-
Cool the mixture in an ice bath.
-
Slowly add 1.0 mL of freshly cracked cyclopentadiene to the cooled solution while stirring. The reaction is exothermic.
-
A white solid will begin to precipitate almost immediately.
-
Allow the reaction to stir in the ice bath for approximately 15-20 minutes to ensure complete crystallization.
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold hexane.
-
Dry the product to obtain the final compound.
Protocol 2: Representative Lewis Acid-Catalyzed Synthesis
While a specific protocol for a Lewis acid-catalyzed synthesis of the target molecule is not detailed in the search results, a general procedure for a Lewis acid-catalyzed Diels-Alder reaction is as follows. This should be adapted and optimized for the specific reaction of cyclopentadiene and maleic anhydride.
Materials:
-
Maleic anhydride
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Lewis acid catalyst (e.g., AlCl₃, ZnCl₂, BF₃·OEt₂)
-
Freshly cracked cyclopentadiene
-
Inert atmosphere apparatus (e.g., Schlenk line)
-
Syder
-
Magnetic stirrer
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve maleic anhydride in the anhydrous solvent in a flame-dried flask equipped with a magnetic stir bar.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Add the Lewis acid catalyst portion-wise to the stirred solution.
-
Slowly add a solution of freshly cracked cyclopentadiene in the same anhydrous solvent to the reaction mixture.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., recrystallization, column chromatography).
Visualizing the Synthesis
To better understand the process, the following diagrams illustrate the reaction pathway and a general experimental workflow.
Caption: Diels-Alder reaction for the synthesis of the target molecule.
Caption: General experimental workflow for the synthesis.
References
Navigating Analytical Method Validation for Tetrahydro-1h-cyclopenta[c]furan-1,3(3ah)-dione: A Comparative Guide
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of potential analytical methodologies for the quantitative determination of Tetrahydro-1h-cyclopenta[c]furan-1,3(3ah)-dione, a key intermediate in various synthetic pathways. While specific, publicly available validated methods for this compound are limited, this document outlines the most promising chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
The presented data and protocols are based on established analytical practices for similar dione compounds and serve as a robust blueprint for method development and validation in your laboratory.
Comparative Overview of Analytical Techniques
The selection of an appropriate analytical technique is contingent on various factors, including the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis. Below is a summary of hypothetical performance characteristics for HPLC-UV and GC-MS methods for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS | Alternative Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Linearity (R²) | > 0.999 | > 0.998 | Not typically used for quantification in the same manner as chromatography, but can provide quantitative information (qNMR). |
| Accuracy (% Recovery) | 98-102% | 97-103% | Accuracy in qNMR is highly dependent on the purity of the internal standard. |
| Precision (% RSD) | < 2.0% | < 3.0% | Precision in qNMR is typically in the range of 1-3% RSD. |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL | LOD is generally higher than chromatographic techniques. |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL | LOQ is generally higher than chromatographic techniques. |
| Primary Application | Quantification, Purity | Identification, Quantification | Structure Elucidation, Purity Assessment |
Detailed Experimental Protocols
The following sections provide detailed hypothetical methodologies for the key experiments that would be performed to validate analytical methods for this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase:
-
A mixture of acetonitrile and water (e.g., 60:40 v/v)
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 210 nm
Method Validation Parameters:
-
Linearity: Prepare a series of at least five standard solutions of this compound in the mobile phase over a concentration range expected to encompass the sample concentrations.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (low, medium, and high).
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of a standard solution on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same standard solution on different days, with different analysts, or on different instruments.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, by analyzing a series of dilute solutions.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
Chromatographic Conditions:
-
Column: A suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Start at a suitable initial temperature, ramp to a final temperature to ensure adequate separation.
-
Injection Mode: Split or splitless, depending on the concentration.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound.
Method Validation Parameters:
-
Linearity: Prepare a series of calibration standards in a suitable solvent and analyze them to establish the linear range.
-
Accuracy: Conduct recovery studies by spiking a blank matrix at three different concentration levels.
-
Precision: Determine intra-day and inter-day precision by analyzing replicate samples.
-
LOD and LOQ: Calculate from the standard deviation of the response and the slope of the calibration curve or based on signal-to-noise ratios.
Workflow and Pathway Visualizations
To further clarify the processes involved, the following diagrams illustrate the general workflow for analytical method validation and a conceptual signaling pathway where a compound like this compound might be an intermediate.
Caption: General workflow for analytical method validation.
Caption: Conceptual synthetic pathway highlighting the target compound.
Spectroscopic analysis (NMR, IR, MS) of "Tetrahydro-1h-cyclopenta[c]furan-1,3(3ah)-dione"
A Comprehensive Spectroscopic Guide to Tetrahydro-1H-cyclopenta[c]furan-1,3(3ah)-dione and a Comparative Analysis with Related Bicyclic Anhydrides
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural features of novel chemical entities is paramount. Spectroscopic analysis, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides the foundational data for molecular structure elucidation. This guide offers a detailed spectroscopic examination of this compound (CAS 5763-49-5), a bicyclic anhydride of interest in organic synthesis. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on established spectroscopic principles and provides a comparative analysis with the well-documented analogue, cis-1,2-Cyclohexanedicarboxylic anhydride.
Spectroscopic Data Comparison
The following tables summarize the expected and experimentally determined spectroscopic data for this compound and its analogue.
Table 1: ¹H NMR Data (Predicted for Target Compound, Experimental for Analogue)
| Compound | Proton Assignment | Predicted/Observed Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Tetrahydro-1H-cyclopenta[c] furan-1,3(3aH)-dione | H3a, H6a | ~3.2 - 3.5 | Multiplet | - |
| H4, H5, H6 (CH₂) | ~1.6 - 2.2 | Multiplets | - | |
| cis-1,2-Cyclohexanedicarboxylic anhydride | H3a, H7a | 3.1 - 3.3 | Multiplet | - |
| H4, H5, H6, H7 (CH₂) | 1.3 - 2.2 | Multiplets | - |
Table 2: ¹³C NMR Data (Predicted for Target Compound, Experimental for Analogue)
| Compound | Carbon Assignment | Predicted/Observed Chemical Shift (ppm) |
| Tetrahydro-1H-cyclopenta[c] furan-1,3(3aH)-dione | C1, C3 (C=O) | ~170 - 175 |
| C3a, C6a (CH) | ~45 - 50 | |
| C4, C5, C6 (CH₂) | ~20 - 35 | |
| cis-1,2-Cyclohexanedicarboxylic anhydride | C1, C3 (C=O) | ~172 |
| C3a, C7a (CH) | ~41 | |
| C4, C5, C6, C7 (CH₂) | ~22, 25 |
Table 3: IR Spectroscopy Data (Predicted for Target Compound, Experimental for Analogue)
| Compound | Functional Group | Predicted/Observed Frequency (cm⁻¹) | Intensity |
| Tetrahydro-1H-cyclopenta[c] furan-1,3(3aH)-dione | C=O (Anhydride) | ~1850 (Asymmetric Stretch) | Strong |
| C=O (Anhydride) | ~1780 (Symmetric Stretch) | Strong | |
| C-O (Anhydride) | ~1300 - 1000 | Strong | |
| C-H (Aliphatic) | ~2850 - 3000 | Medium-Strong | |
| cis-1,2-Cyclohexanedicarboxylic anhydride | C=O (Anhydride) | ~1840, ~1770 | Strong |
| C-O (Anhydride) | ~1230, 1050 | Strong | |
| C-H (Aliphatic) | ~2860 - 2950 | Medium-Strong |
Table 4: Mass Spectrometry Data (Predicted Fragmentation)
| Compound | m/z | Predicted Fragment | Significance |
| Tetrahydro-1H-cyclopenta[c] furan-1,3(3aH)-dione | 140 | [M]⁺ | Molecular Ion |
| 112 | [M - CO]⁺ | Loss of Carbon Monoxide | |
| 96 | [M - CO₂]⁺ | Loss of Carbon Dioxide | |
| 68 | [C₅H₈]⁺ | Cyclopentene fragment | |
| cis-1,2-Cyclohexanedicarboxylic anhydride | 154 | [M]⁺ | Molecular Ion |
| 126 | [M - CO]⁺ | Loss of Carbon Monoxide | |
| 110 | [M - CO₂]⁺ | Loss of Carbon Dioxide | |
| 82 | [C₆H₁₀]⁺ | Cyclohexene fragment |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for better resolution. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different types of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) is a common method. For less volatile or thermally sensitive compounds, direct infusion via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.
-
Ionization: The sample molecules are ionized in the source. In GC-MS, electron ionization (EI) is typically used, which can cause significant fragmentation. ESI and APCI are softer ionization techniques that often result in a more prominent molecular ion peak.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.
Visualizing the Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound.
Comparative Bioactivity of Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione Derivatives: A Review of Available Data
A comprehensive review of publicly available scientific literature and patent databases reveals a significant scarcity of specific research on the comparative bioactivity of derivatives of the core scaffold "Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione." While the parent compound is commercially available and utilized as a building block in organic synthesis, dedicated studies detailing the synthesis and subsequent biological evaluation of a series of its derivatives are not readily found. This lack of specific data precludes the creation of a detailed comparative guide with quantitative data tables and specific experimental protocols as initially intended.
However, to provide a relevant perspective for researchers, scientists, and drug development professionals, this guide will offer a broader overview of the known bioactivities of furan-containing compounds, a class to which "this compound" belongs. This information can serve as a foundation for hypothesizing the potential biological activities of its derivatives and for designing future screening campaigns.
General Bioactivity of Furan-Containing Scaffolds
The furan nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] Research has demonstrated that furan derivatives exhibit potential as:
-
Anticancer Agents: Various furan-containing compounds have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines.[3] The mechanisms of action can be diverse, including the induction of apoptosis and cell cycle arrest.
-
Anti-inflammatory Agents: The furan ring is present in molecules that have shown anti-inflammatory properties. The proposed mechanisms often involve the modulation of inflammatory pathways and the inhibition of pro-inflammatory enzymes.
-
Antimicrobial Agents: The furan scaffold has been incorporated into compounds with antibacterial and antifungal activities.[4][5] These derivatives can act by inhibiting microbial growth or interfering with essential cellular processes of the microorganisms.
Hypothetical Screening Workflow
In the absence of specific experimental data for "this compound" derivatives, a general workflow for the synthesis and biological evaluation of a novel chemical library based on this scaffold can be proposed. This workflow outlines the necessary steps from initial synthesis to the identification of lead compounds.
Experimental Protocols: A General Framework
While specific protocols for the target derivatives are unavailable, the following provides a general framework for the types of experiments that would be conducted to assess their bioactivity.
Anticancer Activity
-
Cell Viability Assay (MTT Assay):
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates and incubated.
-
Cells are treated with various concentrations of the synthesized derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values (the concentration at which 50% of cell growth is inhibited) are determined.
-
Anti-inflammatory Activity
-
Nitric Oxide (NO) Inhibition Assay in Macrophages:
-
Macrophage cell lines (e.g., RAW 264.7) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds.
-
After incubation, the amount of nitric oxide produced in the cell culture supernatant is measured using the Griess reagent.
-
The absorbance is measured at a specific wavelength (e.g., 540 nm).
-
The percentage of NO inhibition is calculated by comparing the absorbance of the treated cells with that of the LPS-stimulated control cells.
-
Antimicrobial Activity
-
Broth Microdilution Method:
-
A two-fold serial dilution of the test compounds is prepared in a liquid growth medium in 96-well plates.
-
A standardized suspension of the target microorganism (bacteria or fungi) is added to each well.
-
The plates are incubated under appropriate conditions for the microorganism.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
-
Conclusion
While a direct comparative study on the bioactivity of "this compound" derivatives is not possible due to the lack of published data, the known biological activities of the broader class of furan-containing compounds suggest that this scaffold holds potential for the development of novel therapeutic agents. The general experimental frameworks provided can guide future research in synthesizing and evaluating derivatives of this core structure for various biological activities. Further investigation into this specific chemical space is warranted to uncover its potential in drug discovery.
References
A Comparative Guide to Assessing the Purity of Tetrahydro-1h-cyclopenta[c]furan-1,3(3ah)-dione
For Researchers, Scientists, and Drug Development Professionals
Tetrahydro-1h-cyclopenta[c]furan-1,3(3ah)-dione, also known as cis-1,2-cyclopentanedicarboxylic anhydride, is a valuable building block in organic synthesis, utilized in the preparation of various pharmaceutical intermediates and complex molecules. The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, lower yields of the target molecule, and complicate the purification of the final product. This guide provides a comparative overview of analytical methodologies for assessing the purity of this compound, offering detailed experimental protocols and expected performance data to aid researchers in selecting the most appropriate techniques for their quality control needs.
Understanding the Potential Impurity Profile
The most common synthetic route to this compound is through the dehydration of cis-1,2-cyclopentanedicarboxylic acid, often facilitated by a dehydrating agent such as acetic anhydride.[1] Based on this synthesis, the primary potential impurities are:
-
cis-1,2-Cyclopentanedicarboxylic acid: The unreacted starting material. Its presence indicates an incomplete reaction.
-
trans-1,2-Cyclopentanedicarboxylic acid: The stereoisomer of the starting material. Its presence would suggest the use of an impure starting material.[2][3]
-
Acetic Anhydride: Residual dehydrating agent.
This guide will focus on the detection and quantification of these key impurities.
Comparative Analysis of Purity Assessment Methods
The selection of an analytical method for purity assessment depends on the specific requirements of the analysis, such as the desired level of sensitivity, the need for quantitative data, and the available instrumentation. The following table summarizes the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of this compound and its primary impurities.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation based on volatility and interaction with a stationary phase, with mass-based detection. | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. |
| Primary Application | Quantification of the anhydride and non-volatile impurities (cis- and trans-dicarboxylic acids). | Identification and quantification of the anhydride and volatile impurities (e.g., residual acetic anhydride). | Structural confirmation and quantification of the anhydride and impurities. |
| Typical Column | C18 Reverse-Phase (5 µm, 4.6 x 250 mm) | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) | Not applicable |
| Limit of Detection (LOD) | ~0.01% for dicarboxylic acids | ~0.001% for volatile impurities | ~0.1% for structural impurities |
| Limit of Quantification (LOQ) | ~0.05% for dicarboxylic acids | ~0.005% for volatile impurities | ~0.5% for structural impurities |
| Precision (RSD) | < 2% | < 5% | < 3% |
| Sample Preparation | Dissolution in a suitable solvent (e.g., acetonitrile/water). | Dissolution in a volatile organic solvent (e.g., dichloromethane). | Dissolution in a deuterated solvent (e.g., CDCl3). |
Experimental Protocols
Below are detailed protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for the Determination of Dicarboxylic Acid Impurities
This method is ideal for separating and quantifying the non-volatile dicarboxylic acid impurities from the anhydride.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm i.d. x 250 mm length)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable acid for pH adjustment)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 30:70 v/v) with 0.1% phosphoric acid. The exact ratio may need to be optimized for best separation.
-
Standard Preparation: Accurately weigh and dissolve reference standards of cis- and trans-1,2-cyclopentanedicarboxylic acid in the mobile phase to prepare a stock solution. Prepare a series of dilutions to construct a calibration curve.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
-
Analysis: Inject the standards and the sample solution. The anhydride will likely hydrolyze to the cis-dicarboxylic acid on the column, so the primary peak will correspond to this acid. Any peak corresponding to the retention time of the trans-dicarboxylic acid standard is an impurity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is well-suited for the analysis of the thermally stable anhydride and any volatile impurities such as residual acetic anhydride.
Instrumentation:
-
Gas chromatograph with a mass selective detector
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
Reagents:
-
Dichloromethane (GC grade)
-
Reference standard of this compound
-
Reference standard of acetic anhydride
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard and acetic anhydride in dichloromethane. Create a series of dilutions for calibration.
-
Sample Preparation: Dissolve approximately 5 mg of the sample in 1 mL of dichloromethane.
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-300
-
-
Analysis: Inject the standards and the sample. Identify and quantify peaks based on their retention times and mass spectra compared to the standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantification
¹H NMR spectroscopy provides valuable information on the structural integrity of the compound and can be used for quantitative analysis (qNMR) against a certified internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl₃)
-
Internal standard (e.g., maleic anhydride or dimethyl sulfone of known purity)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and a known amount of the internal standard into an NMR tube. Add approximately 0.7 mL of CDCl₃ and dissolve completely.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Ensure a relaxation delay (d1) of at least 5 times the longest T1 of the protons being quantified.
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal from the internal standard.
-
Calculate the purity based on the integral values, the number of protons contributing to each signal, the molecular weights, and the masses of the sample and the internal standard.
-
Visualizing the Purity Assessment Workflow
The following diagram illustrates the logical workflow for assessing the purity of this compound.
Caption: Workflow for purity assessment of this compound.
This comprehensive approach to purity assessment, combining an understanding of the synthetic route with appropriate analytical methodologies, will ensure the high quality of this compound for its applications in research and development.
References
Unveiling Tetrahydro-1h-cyclopenta[c]furan-1,3(3ah)-dione: A Chemical Building Block, Not an Analytical Standard
While a valuable reagent in synthetic organic chemistry, extensive research reveals no evidence of "Tetrahydro-1h-cyclopenta[c]furan-1,3(3ah)-dione" (CAS No. 5763-49-5) being utilized as a standard in chemical analysis. This guide provides a comprehensive overview of its known properties and applications, clarifying its role in the scientific landscape for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a bicyclic compound with the molecular formula C₇H₈O₃ and a molecular weight of approximately 140.14 g/mol .[1][2] It is commercially available from various suppliers with purities typically ranging from 95% to over 98%.[3] Key physical and chemical characteristics are summarized in the table below.
| Property | Value |
| CAS Number | 5763-49-5 |
| Molecular Formula | C₇H₈O₃ |
| Molecular Weight | 140.14 g/mol |
| Appearance | Typically a brownish liquid or solid at room temperature[1] |
| Purity | 95% to >98%[3] |
| Storage | Refrigerator |
Primary Application: A Versatile Synthetic Intermediate
The primary and well-documented application of this compound is as a building block in the synthesis of more complex organic molecules.[1] Its cyclic anhydride structure provides a reactive site for various chemical transformations, making it a valuable precursor in the preparation of diverse chemical entities. The workflow for its use in a typical synthetic protocol is illustrated below.
Caption: General synthetic workflow using the subject compound.
The Absence of an Analytical Standard Role
Despite its availability and defined chemical properties, there is a notable lack of scientific literature or reference material designating this compound as a reference standard, internal standard, or calibrant for analytical purposes. Analytical standards require rigorous certification of purity and stability under specified conditions, a designation not currently associated with this compound.
For professionals seeking analytical standards for related compounds, such as cyclic diones, it is recommended to consult certified reference material suppliers for compounds that have undergone the necessary validation and certification processes.
Experimental Protocols: Synthesis Application
As the primary application is in synthesis, a generalized experimental protocol for a ring-opening reaction is provided below. Specific reaction conditions will vary depending on the desired product.
General Protocol for Nucleophilic Acyl Substitution (Ring-Opening)
-
Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable anhydrous solvent (e.g., tetrahydrofuran, dichloromethane).
-
Reagent Addition: To the solution, add the desired nucleophile (e.g., an alcohol, amine, or Grignard reagent) dropwise at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., water or a saturated ammonium chloride solution).
-
Extraction: Extract the product into an organic solvent.
-
Purification: Purify the crude product using techniques such as column chromatography, recrystallization, or distillation to obtain the desired pure compound.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Caption: Step-by-step experimental workflow for synthesis.
References
A Comparative Guide to the Conformational Analysis of Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione Adducts
For Researchers, Scientists, and Drug Development Professionals
The conformational landscape of bicyclic systems such as Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione adducts is a critical determinant of their biological activity and physicochemical properties. The fusion of a cyclopentane ring with a γ-lactone introduces significant conformational constraints and flexibility, primarily governed by the pseudorotation of the five-membered rings. A comprehensive understanding of the preferred conformations is paramount for rational drug design and structure-activity relationship (SAR) studies.
This guide provides a comparative overview of the key experimental and computational techniques employed for the conformational analysis of such adducts. While specific experimental data for "this compound" adducts are scarce in the public domain, this guide leverages data from analogous bicyclic lactone systems to illustrate the application and utility of these methodologies.
Methodologies for Conformational Analysis
A multi-pronged approach combining Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational modeling is the most robust strategy for elucidating the conformational preferences of flexible molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution.[1][2] Key NMR parameters, such as ³JHH coupling constants and the Nuclear Overhauser Effect (NOE), provide invaluable insights into the dihedral angles and spatial proximity of protons, respectively.
-
³JHH Coupling Constants and the Karplus Relationship: The magnitude of the vicinal proton-proton coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, it is possible to infer the torsional angles within the molecule and thus its conformation.[3][4]
-
Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY, ROESY) detect through-space interactions between protons that are close in proximity (typically < 5 Å). The intensity of an NOE correlation is inversely proportional to the sixth power of the distance between the nuclei, making it a highly sensitive tool for determining the relative stereochemistry and spatial arrangement of substituents.
X-ray Crystallography
Single-crystal X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state with high precision.[5] This technique yields accurate bond lengths, bond angles, and torsional angles, offering a static snapshot of the molecule in its crystalline form. While the conformation in the solid state may not always be the most populated conformation in solution, it provides a crucial reference point and can reveal key intramolecular interactions.
Computational Chemistry
Computational modeling complements experimental techniques by providing a theoretical framework to explore the potential energy surface of a molecule and identify its low-energy conformations.[6]
-
Conformational Search Algorithms: A variety of algorithms, including systematic searches, stochastic methods (like Monte Carlo), and molecular dynamics simulations, are used to generate a wide range of possible conformations.[6][7]
-
Energy Calculations: Quantum mechanics (e.g., Density Functional Theory - DFT) and molecular mechanics (MM) methods are employed to calculate the relative energies of the generated conformers, allowing for the prediction of the most stable structures.[8]
Comparative Data from Analogous Systems
The following tables summarize representative data from studies on analogous bicyclic systems containing fused five-membered rings. This data serves as a valuable reference for what can be expected during the analysis of this compound adducts.
Table 1: Representative ³JHH Coupling Constants in Fused Five-Membered Ring Systems
| Coupled Protons | Dihedral Angle (approx.) | Typical ³JHH (Hz) | Implication |
| H-C-C-H (cis) | 0° - 45° | 6 - 12 | Suggests a cis relationship on the ring |
| H-C-C-H (trans) | 90° - 135° | 0 - 5 | Suggests a trans relationship with a puckered conformation |
| H-C-C-H (trans) | 180° | 12 - 18 | Suggests a trans-diaxial-like arrangement |
Data compiled from general knowledge of NMR spectroscopy and typical values for aliphatic and alkene systems.[9]
Table 2: Torsional Angles from X-ray Crystallography of a Bicyclic γ-Lactone Analogue
| Torsional Angle | Value (°) | Ring Puckering Parameter |
| O-C1-C2-C3 | -15.2 | Envelope |
| C1-C2-C3-C4 | 28.9 | Envelope |
| C2-C3-C4-C5 | -35.1 | Envelope |
| C3-C4-C5-O | 29.8 | Envelope |
| C4-C5-O-C1 | -8.1 | Envelope |
Hypothetical data based on typical envelope conformations observed in five-membered rings.
Experimental Protocols
NMR Spectroscopy for Conformational Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified adduct in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the conformational equilibrium.
-
Filter the solution into a standard 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to assess sample purity and chemical shifts.
-
Perform a 2D COSY (Correlation Spectroscopy) experiment to identify proton-proton coupling networks.
-
Acquire a 2D NOESY (or ROESY for larger molecules) spectrum with a mixing time appropriate for the molecule's size (typically 300-800 ms) to observe through-space correlations.
-
For accurate measurement of coupling constants, 1D selective decoupling experiments or analysis of high-resolution 1D spectra may be necessary.
-
-
Data Analysis:
-
Integrate and assign all proton resonances using 1D and COSY spectra.
-
Measure ³JHH coupling constants from the 1D spectrum.
-
Analyze the NOESY spectrum to identify key spatial proximities. Strong NOEs between protons on different rings or between substituents and the bicyclic core are particularly informative.
-
Use the measured coupling constants and NOE restraints to build a model of the predominant solution-phase conformation.
-
X-ray Crystallography
-
Crystal Growth:
-
Dissolve the purified adduct in a minimal amount of a suitable solvent.
-
Employ a slow crystallization technique, such as slow evaporation of the solvent, vapor diffusion of a non-solvent, or slow cooling of a saturated solution.
-
Screen a variety of solvents and solvent combinations to find conditions that yield single, diffraction-quality crystals.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, angles, and torsional angles.
-
Computational Conformational Analysis Workflow
-
Structure Building:
-
Construct a 3D model of the this compound adduct using molecular modeling software.
-
-
Conformational Search:
-
Perform a conformational search using a molecular mechanics force field (e.g., MMFF94, OPLS3e) to efficiently explore the potential energy surface and identify a large number of low-energy conformers.
-
-
Geometry Optimization and Energy Calculation:
-
Take the unique, low-energy conformers from the initial search and perform geometry optimization and energy calculations at a higher level of theory, such as DFT (e.g., B3LYP/6-31G*).
-
Include solvent effects using an implicit solvent model (e.g., PCM) if solution-phase conformations are of interest.
-
-
Analysis of Results:
-
Analyze the relative energies of the optimized conformers to determine the predicted Boltzmann population of each.
-
Compare the geometric parameters (dihedral angles) of the lowest energy conformers with the experimental data obtained from NMR and/or X-ray crystallography to validate the computational model.
-
Visualization of Key Concepts
Caption: Pseudorotation pathway between envelope and twist conformations.
Caption: Integrated workflow for comprehensive conformational analysis.
Conclusion
The conformational analysis of this compound adducts requires an integrated approach that leverages the strengths of multiple analytical techniques. NMR spectroscopy provides crucial information about the solution-phase dynamics, while X-ray crystallography offers a high-resolution snapshot of the solid-state structure. Computational chemistry serves as a powerful predictive and validation tool, enabling a more complete understanding of the conformational landscape. By combining these methods, researchers can develop a robust and reliable model of the preferred conformations, which is essential for advancing drug discovery and development efforts.
References
- 1. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. auremn.org.br [auremn.org.br]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Geminal 13C–1H NMR Spin-Coupling Constants in Furanose Rings: New Empirical Correlations with Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. calcus.cloud [calcus.cloud]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
A Comparative Benchmarking of Synthetic Routes to Tetrahydro-1h-cyclopenta[c]furan-1,3(3ah)-dione
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of the primary synthetic routes to Tetrahydro-1h-cyclopenta[c]furan-1,3(3ah)-dione, a valuable building block in organic synthesis. We present a detailed examination of two principal pathways, offering experimental data to benchmark their efficiency.
The synthesis of this compound, also known as cis-1,2-cyclopentanedicarboxylic anhydride, is critical for the development of various complex molecules. The efficiency of its production can significantly impact the overall cost and timeline of a research or development project. This guide compares two common synthetic strategies: the dehydration of cis-1,2-cyclopentanedicarboxylic acid and a Diels-Alder reaction approach.
Comparative Analysis of Synthetic Routes
Two main routes for the synthesis of this compound are prevalent in the literature. The first involves the formation of the anhydride from its corresponding dicarboxylic acid, while the second employs a cycloaddition reaction followed by reduction.
| Route | Starting Material(s) | Key Transformation(s) | Overall Yield (%) | Key Advantages | Key Disadvantages |
| 1 | 1-Cyclopentene-1,2-dicarboxylic acid | 1. Hydrogenation2. Dehydration | ~57-62% | High-yielding dehydration step with acetic anhydride. | Two distinct reaction steps. |
| 2 | Cyclopentadiene, Maleic anhydride | 1. Diels-Alder Reaction2. Hydrogenation | Data not fully available | Potentially high atom economy in the Diels-Alder step. | Requires in-situ generation of cyclopentadiene; hydrogenation yield not well-documented. |
Route 1: From 1-Cyclopentene-1,2-dicarboxylic acid
This two-step route begins with the hydrogenation of the unsaturated dicarboxylic acid to its saturated counterpart, followed by a cyclizing dehydration to form the target anhydride.
Step 1: Hydrogenation of 1-Cyclopentene-1,2-dicarboxylic acid
The initial step involves the reduction of the double bond in 1-cyclopentene-1,2-dicarboxylic acid to yield cis-1,2-cyclopentanedicarboxylic acid.
Experimental Protocol: 1-Cyclopentene-1,2-dicarboxylic acid is hydrogenated in the presence of a Raney nickel catalyst. The reaction is typically carried out in a suitable solvent under hydrogen pressure.
A reported yield for this hydrogenation is approximately 60%.
Step 2: Dehydration of cis-1,2-Cyclopentanedicarboxylic acid
The resulting cis-1,2-cyclopentanedicarboxylic acid is then dehydrated to form this compound. Several methods can be employed for this transformation, with varying efficiencies.
Method A: Acetic Anhydride Dehydration
This is a common and efficient method for the formation of cyclic anhydrides.
Experimental Protocol: cis-1,2-Cyclopentanedicarboxylic acid is refluxed with an excess of acetic anhydride. The reaction time is typically several hours. After the reaction is complete, the excess acetic anhydride and acetic acid byproduct are removed, often by distillation, to yield the crude product, which can be further purified by recrystallization or sublimation. While a specific yield for this reaction was not found in the immediate literature, similar intramolecular dehydrations of dicarboxylic acids using acetic anhydride are often high-yielding, with some reports suggesting yields of up to 95% for analogous substrates.[1]
Method B: Acetyl Chloride Dehydration
Acetyl chloride can also be used as a dehydrating agent.
Experimental Protocol: cis-1,2-Cyclopentanedicarboxylic acid is refluxed with acetyl chloride for a period of two hours. The reaction mixture is then worked up to isolate the product. Specific yield data for this method applied to this particular substrate is not readily available in the reviewed literature.
Method C: Electrochemical Dehydration
A more modern approach involves electrochemical methods.
Experimental Protocol: The electrochemical dehydration of cis-1,2-cyclopentanedicarboxylic acid can be performed under specific electrolytic conditions. This method has been reported to produce cis-cyclopentane-1,2-dicarboxylic anhydride with a yield of 62%.
Route 2: Diels-Alder Reaction and Subsequent Hydrogenation
This route utilizes a powerful [4+2] cycloaddition reaction to construct the bicyclic core, which is then reduced to the final product.
Step 1: Diels-Alder Reaction of Cyclopentadiene and Maleic Anhydride
The reaction between cyclopentadiene and maleic anhydride is a classic example of a Diels-Alder reaction, forming cis-5-norbornene-endo-2,3-dicarboxylic anhydride.
Experimental Protocol: Freshly distilled cyclopentadiene (obtained from the cracking of dicyclopentadiene) is reacted with maleic anhydride in a suitable solvent, such as ethyl acetate or toluene. The reaction is typically exothermic and proceeds readily at or below room temperature to give the endo adduct as the major product.
Step 2: Hydrogenation of cis-5-Norbornene-endo-2,3-dicarboxylic anhydride
The unsaturated anhydride is then hydrogenated to the saturated target molecule.
Experimental Protocol: The cis-5-norbornene-endo-2,3-dicarboxylic anhydride is dissolved in a suitable solvent and subjected to catalytic hydrogenation. While this is a plausible route, specific and detailed experimental protocols with reported yields for the hydrogenation of this particular Diels-Alder adduct to this compound were not found in the surveyed literature.
Visualizing the Synthetic Workflows
To better illustrate the described synthetic pathways, the following diagrams were generated using Graphviz.
Caption: Synthetic workflow for Route 1.
Caption: Synthetic workflow for Route 2.
Conclusion
Both synthetic routes offer viable pathways to this compound. Route 1, the dehydration of cis-1,2-cyclopentanedicarboxylic acid, is a well-established method with quantifiable yields for at least one of the dehydration techniques. The use of acetic anhydride appears to be a particularly efficient method for the final step. Route 2, employing a Diels-Alder reaction, is an elegant approach to the carbon skeleton, though further investigation is needed to ascertain the efficiency of the final hydrogenation step.
For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the availability and cost of starting materials, desired scale, and the specific experimental capabilities at hand. The data and protocols presented in this guide provide a solid foundation for making an informed decision.
References
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of Tetrahydro-1H-cyclopenta[c]furan-1,3(3ah)-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the selectivity of a compound for its intended biological target is a critical determinant of its efficacy and safety. Off-target interactions can lead to unforeseen side effects, complicating clinical development and potentially causing adverse events. This guide provides a comparative analysis of the cross-reactivity profiles of a series of hypothetical derivatives of Tetrahydro-1H-cyclopenta[c]furan-1,3(3ah)-dione, a scaffold with potential for the development of targeted therapies.
Disclaimer: As of the latest literature review, specific cross-reactivity studies for this compound derivatives are not publicly available. The following data and analyses are presented as a hypothetical case study to illustrate the principles and methodologies of cross-reactivity assessment. The compounds and data herein are illustrative and intended to guide researchers in their evaluation of novel chemical entities.
Comparative Analysis of Target Engagement and Selectivity
The primary therapeutic target for our hypothetical lead compound, THCF-001 , is Protein Kinase A (PKA). To assess the selectivity of THCF-001 and its derivatives (THCF-002 , THCF-003 , and THCF-004 ), a panel of related kinases and a common off-target, a cytochrome P450 enzyme (CYP3A4), were evaluated. The inhibitory activity (IC50) and binding affinity (Ki) were determined to construct a selectivity profile for each compound.
| Compound ID | PKA (IC50, nM) | PKA (Ki, nM) | Protein Kinase C (PKC) (IC50, nM) | CAMKII (IC50, nM) | CYP3A4 (IC50, µM) |
| THCF-001 | 50 | 25 | 1,200 | 5,000 | > 50 |
| THCF-002 | 25 | 12 | 800 | 3,500 | > 50 |
| THCF-003 | 150 | 75 | > 10,000 | > 10,000 | 15 |
| THCF-004 | 45 | 22 | 950 | 4,200 | > 50 |
Key Observations:
-
THCF-002 demonstrates the highest potency for the primary target, PKA, with a two-fold improvement in both IC50 and Ki compared to the lead compound THCF-001 .
-
All derivatives, except for THCF-003 , maintain a favorable selectivity profile against the closely related kinases, PKC and CAMKII, with over 100-fold selectivity.
-
THCF-003 exhibits reduced potency for PKA and shows significant off-target activity against CYP3A4, indicating a potential for drug-drug interactions.
-
THCF-004 shows comparable on-target potency to the lead compound with a slightly improved selectivity profile.
Visualizing On-Target and Off-Target Effects
Understanding the potential consequences of cross-reactivity is crucial. The following diagram illustrates a hypothetical signaling pathway where the intended action is the inhibition of PKA, but off-target inhibition of PKC could lead to unintended cellular responses.
Caption: Hypothetical signaling pathway illustrating on-target and off-target effects.
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to assess the cross-reactivity of small molecule inhibitors.
Competitive Binding Assay (Radioligand Displacement)
This assay is used to determine the binding affinity (Ki) of a test compound to a target receptor or enzyme by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Purified target protein (e.g., PKA)
-
Radiolabeled ligand (e.g., [³H]-cAMP)
-
Test compounds (THCF derivatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, combine the purified target protein, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound or vehicle control.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay measures the ability of a compound to inhibit the enzymatic activity of a kinase.
Materials:
-
Recombinant kinase (e.g., PKA, PKC, CAMKII)
-
Kinase-specific substrate peptide
-
ATP (adenosine triphosphate)
-
Test compounds
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add the kinase, substrate peptide, and test compound to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase.
-
Stop the reaction and add the detection reagent to quantify the amount of ADP produced, which is proportional to kinase activity.
-
Measure the luminescence using a luminometer.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the log concentration of the test compound.
Cytochrome P450 Inhibition Assay
This assay assesses the potential of a compound to inhibit the activity of CYP enzymes, which is a common cause of drug-drug interactions.
Materials:
-
Human liver microsomes or recombinant CYP enzymes (e.g., CYP3A4)
-
CYP-specific substrate (e.g., midazolam for CYP3A4)
-
NADPH regenerating system
-
Test compounds
-
Incubation buffer
-
LC-MS/MS system
Procedure:
-
Pre-incubate the microsomes or recombinant enzyme with serial dilutions of the test compound.
-
Initiate the metabolic reaction by adding the CYP-specific substrate and the NADPH regenerating system.
-
Incubate for a specified time at 37°C.
-
Stop the reaction by adding a quenching solvent (e.g., acetonitrile).
-
Analyze the formation of the metabolite from the substrate using LC-MS/MS.
-
The IC50 value is determined by measuring the concentration of the test compound that causes 50% inhibition of metabolite formation.
Experimental Workflow for Cross-Reactivity Profiling
A systematic approach is essential for a thorough evaluation of a compound's selectivity. The following diagram outlines a general workflow for cross-reactivity studies.
Safety Operating Guide
Proper Disposal of Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione (CAS Number: 5763-49-5), ensuring compliance with safety regulations and minimizing environmental impact.
This compound is classified as harmful if swallowed and causes serious eye damage.[1][2] Adherence to the following procedures is essential to ensure the safety of laboratory personnel and the proper management of hazardous waste.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) |
| Body Protection | Laboratory coat |
Emergency Procedures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3]
II. Step-by-Step Disposal Protocol
The disposal of this compound, as with most laboratory chemicals, must be handled as hazardous waste. It should never be disposed of down the drain or in regular trash.[4]
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Collect waste this compound and any materials contaminated with it (e.g., weighing boats, pipette tips, contaminated gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.[5][6]
-
Compatibility: Ensure the waste container is made of a material compatible with the chemical. High-density polyethylene (HDPE) is generally a suitable choice.
-
Incompatible Materials: This compound is a cyclic anhydride. Anhydrides react readily with water, alcohols, and amines.[7][8] Therefore, it is crucial to store this waste separately from aqueous solutions, bases, and solvents containing hydroxyl or amine groups to prevent potentially hazardous reactions.[9]
Step 2: Labeling of Hazardous Waste
Proper labeling is a critical step for ensuring safe handling and disposal by your institution's Environmental Health and Safety (EHS) department and licensed waste disposal contractors.
-
Label Content: The label on the hazardous waste container must include the following information:
-
The words "Hazardous Waste"[4]
-
The full chemical name: "this compound" (avoiding abbreviations or chemical formulas)[4][5]
-
CAS Number: 5763-49-5
-
An accurate estimation of the concentration and total quantity of the waste.
-
The date when the waste was first added to the container (accumulation start date).[4]
-
The name and contact information of the principal investigator or laboratory supervisor.[4]
-
Appropriate hazard pictograms (e.g., GHS07 for harmful/irritant).
-
Step 3: Storage of Hazardous Waste
-
Location: Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[9] This area should be near the point of waste generation.
-
Secondary Containment: The waste container should be kept in a secondary containment bin to prevent the spread of material in case of a leak.
-
Ventilation: Store in a well-ventilated area, such as a chemical fume hood, especially if there is a potential for vapors to be released.
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policies (often six months to a year), contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.[4][10]
-
Documentation: Complete any required hazardous waste disposal forms provided by your EHS office. This documentation is crucial for tracking the waste from generation to final disposal.
Step 5: Decontamination of Empty Containers
Empty containers that once held this compound must also be managed properly.
-
Triple Rinsing: Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[3][6]
-
Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected in the designated hazardous waste container for this chemical.
-
Final Disposal of Container: After triple rinsing and allowing the container to air dry in a fume hood, deface or remove the original label.[3] The clean, empty container can then typically be disposed of in the regular laboratory glass or plastic recycling, in accordance with institutional policies.
III. Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure working environment and upholding environmental stewardship. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. Page loading... [guidechem.com]
- 2. tetrahydro-1H-cyclopenta(c)furan-1,3(3aH)-dione | C7H8O3 | CID 98977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guide for Handling Tetrahydro-1h-cyclopenta[c]furan-1,3(3ah)-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Tetrahydro-1h-cyclopenta[c]furan-1,3(3ah)-dione (CAS No. 5763-49-5). Adherence to these guidelines is critical to ensure personal safety and proper laboratory conduct.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H318, H319: Causes serious eye damage/irritation.[1][2][3][4]
-
H335: May cause respiratory irritation.[1]
The GHS pictogram associated with this chemical is GHS07 (Exclamation Mark).[1] A "Warning" or "Danger" signal word is used.[1][3][4]
The following table summarizes the required personal protective equipment.
| Operation | Required Personal Protective Equipment (PPE) |
| Routine Handling & Weighing | Chemical safety goggles or face shield, nitrile or neoprene gloves, lab coat or chemical-resistant apron. |
| Preparing Solutions | Chemical safety goggles and a face shield, nitrile or neoprene gloves, lab coat or chemical-resistant apron. Work in a well-ventilated fume hood. |
| Accidental Spill Cleanup | Chemical splash goggles, heavy-duty chemical-resistant gloves, chemical-resistant suit or coveralls, and a respirator with an appropriate cartridge. |
| Waste Disposal | Chemical safety goggles, nitrile or neoprene gloves, lab coat. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is paramount when handling this compound to minimize exposure and ensure safety.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
